Product packaging for beta-Phellandrene(Cat. No.:CAS No. 555-10-2)

beta-Phellandrene

Cat. No.: B048752
CAS No.: 555-10-2
M. Wt: 136.23 g/mol
InChI Key: LFJQCDVYDGGFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-Phellandrene is a monoterpene of significant interest in various scientific research fields, notably phytochemistry and chemical ecology. It is a naturally occurring cyclic alkene found in the essential oils of a wide range of plants, including conifers, eucalyptus, ginger, and water fennel, where it contributes to characteristic aromas and acts as a semiochemical in plant-insect interactions. Its primary research value lies in its potential biological activities; studies investigate its role as an insect repellent or attractant, its antimicrobial properties, and its anti-inflammatory and analgesic effects in vitro and in vivo models. The mechanism of action for this compound is multifaceted and is an active area of investigation. It is believed to interact with biological systems through several pathways, including potential modulation of neurotransmitter systems (such as serotonergic and dopaminergic pathways) and interaction with transient receptor potential (TRP) channels, which are involved in pain and inflammation. Furthermore, as a volatile organic compound, it is a subject of study in atmospheric chemistry regarding its reactivity and secondary organic aerosol formation. Researchers utilize high-purity this compound as a standard in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of terpenes in complex botanical extracts, as a building block in organic synthesis for the creation of novel derivatives, and as a pure agent in bioactivity assays to elucidate its precise pharmacological and ecological roles. This compound provides a crucial tool for advancing our understanding of terpene biosynthesis, ecological signaling, and the molecular basis of its reported biological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B048752 beta-Phellandrene CAS No. 555-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidene-6-propan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJQCDVYDGGFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052215
Record name beta-Phellandrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Oil; [Merck Index] Pleasant odor; [Hawley]
Record name Cyclohexene, 3-methylene-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Phellandrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3913
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name beta-Phellandrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

171.00 to 174.00 °C. @ 760.00 mm Hg
Record name beta-Phellandrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

120 °F.
Record name BETA-PHELLANDRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

4.68 (AIR= 1)
Record name BETA-PHELLANDRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.59 [mmHg]
Record name beta-Phellandrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3913
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

555-10-2
Record name β-Phellandrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Phellandrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Mentha-1(7),2-diene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexene, 3-methylene-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Phellandrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-mentha-1(7),2-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-PHELLANDRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KK225M001
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BETA-PHELLANDRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name beta-Phellandrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036081
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to beta-Phellandrene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of beta-phellandrene. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Structure and Identification

This compound is a cyclic monoterpene and an isomer of alpha-phellandrene.[1] Its chemical structure is characterized by a cyclohexene (B86901) ring with a methylidene group and an isopropyl group.[2] Unlike alpha-phellandrene, where both double bonds are endocyclic, this compound possesses one exocyclic double bond.[1]

IUPAC Name: 3-methylidene-6-propan-2-ylcyclohexene[2] Synonyms: β-Phellandrene, p-Mentha-1(7),2-diene, 3-Isopropyl-6-methylene-1-cyclohexene[2] Molecular Formula: C₁₀H₁₆[2] CAS Number: 555-10-2[3]

Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative properties of this compound compiled from various sources.

PropertyValueReference(s)
Molecular Weight 136.23 g/mol [2]
Physical Description Colorless to pale yellow liquid[4]
Odor Peppery-minty and slightly citrusy[1]
Boiling Point 171.0 to 174.0 °C at 760 mmHg[2][4]
Density 0.8520 g/cm³ at 20 °C[2]
Specific Gravity 0.839 to 0.845 at 25 °C[4]
Refractive Index 1.4760 to 1.4820 at 20 °C[4]
Flash Point 43.89 °C (111.00 °F) TCC[4]
Vapor Pressure 1.59 mmHg[2]
Solubility Insoluble in water; miscible with ether[1][4]
Optical Rotation +65.2° at 20 °C/D (d-form)[2]
XLogP3-AA 3.4[5]

Experimental Protocols

Isolation of this compound from Essential Oils

This compound is a common constituent of essential oils from various plants, including Angelica archangelica, Pinus species, and Juniperus nana.[2] A general protocol for its isolation involves the following steps:

  • Extraction of Essential Oil: The essential oil is typically extracted from the plant material (e.g., leaves, fruits, rhizomes) using steam distillation.[2]

  • Fractionation: The crude essential oil is then subjected to fractionation to separate the hydrocarbon components from oxygenated compounds. This can be achieved using column chromatography on silica (B1680970) gel, eluting with a non-polar solvent like pentane.[2]

  • Purification: Further purification of the this compound-containing fraction can be performed by fractional distillation under reduced pressure to yield a product of high purity.[6] An alternative method for separating phellandrene from close-boiling compounds like limonene (B3431351) is azeotropic distillation using agents such as ethanol.[7]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is the primary method for the identification and quantification of this compound in essential oil samples.

  • Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., ethanol, hexane).

  • GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) to separate the individual components of the oil based on their boiling points and polarity.

  • MS Detection: As components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is typically used, and the resulting mass spectrum shows the fragmentation pattern of the molecule. For this compound, characteristic fragment ions (m/z) include 93 (base peak), 77, and 91.[2]

  • Identification: The obtained mass spectrum is compared with reference spectra in a database (e.g., NIST library) for positive identification. The retention time of the peak is also compared with that of a pure standard for confirmation. It is important to note that this compound can co-elute with limonene, which requires specific mass fragment analysis for accurate quantification.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy provides detailed structural information.

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., Benzene-D6).

  • Data Acquisition: The ¹³C NMR spectrum is acquired on an NMR spectrometer (e.g., Bruker WP-80).[8]

  • Spectral Analysis: The chemical shifts of the carbon atoms are analyzed to confirm the molecular structure.

Biological Activities and Signaling Pathways

This compound has demonstrated several biological activities, including antimicrobial, antifungal, and antioxidant effects.[9]

Antimicrobial and Antifungal Activity

This compound is a major constituent of essential oils that exhibit antimicrobial activity against various bacteria and fungi, including Clostridium difficile, Candida albicans, and Penicillium cyclopium.[2][10] The proposed mechanism of action for its antifungal properties involves the disruption of the fungal cell membrane's integrity.[10][11] This leads to increased membrane permeability, leakage of cellular contents such as potassium ions, and ultimately, cell death.[10][11]

Antimicrobial_Mechanism beta_phellandrene β-Phellandrene cell_membrane Fungal Cell Membrane beta_phellandrene->cell_membrane Interacts with disruption Disruption of Membrane Integrity cell_membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Cellular Contents (e.g., K+ ions) permeability->leakage cell_death Fungal Cell Death leakage->cell_death

Antimicrobial Mechanism of this compound.
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to act as a free radical scavenger through a mechanism of autooxidation.[2] This contributes to the overall antioxidant capacity of essential oils in which it is a component.[2]

Biosynthesis of Phellandrenes

The biosynthesis of both alpha- and this compound in plants occurs via the mevalonate (B85504) (MVA) pathway.[1] Geranyl pyrophosphate (GPP) is formed from the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). GPP then undergoes cyclization to form a menthyl cation, which rearranges to an allylic carbocation. The final step is an elimination reaction that yields either alpha- or this compound.[1]

Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway DMAPP Dimethylallyl pyrophosphate (DMAPP) GPP Geranyl pyrophosphate (GPP) DMAPP->GPP IPP Isopentenyl pyrophosphate (IPP) IPP->GPP Menthyl_Cation Menthyl Cation GPP->Menthyl_Cation Cyclization Allylic_Carbocation Allylic Carbocation Menthyl_Cation->Allylic_Carbocation Hydride Shift alpha_Phellandrene α-Phellandrene Allylic_Carbocation->alpha_Phellandrene Elimination beta_Phellandrene β-Phellandrene Allylic_Carbocation->beta_Phellandrene Elimination

Biosynthesis Pathway of Phellandrenes.

References

Natural Sources of β-Phellandrene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phellandrene is a cyclic monoterpene found in the essential oils of a variety of plants. It is recognized for its characteristic peppery-minty and slightly citrusy aroma.[1] This technical guide provides an in-depth overview of the natural plant sources of β-phellandrene, including quantitative data on its concentration, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic pathway. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Data Presentation: Quantitative Analysis of β-Phellandrene in Plant Essential Oils

The concentration of β-phellandrene in the essential oils of various plants can differ significantly based on the species, geographical location, plant part utilized, and the specific extraction method employed. The following table summarizes the quantitative data for β-phellandrene content in several plant genera.

Plant GenusSpeciesPlant Partβ-Phellandrene Concentration (%)Reference(s)
Angelica Angelica archangelicaSeeds33.6 - 63.4[2]
Angelica archangelicaRoots13.8 - 18.5[2][3]
Angelica panciciiAerial PartsMajor Component[4]
Pinus Pinus contorta subsp. contortaLeaves23.8[5]
Pinus parviflora31.9[6]
Pinus peuceTwigs35.8[7]
Pinus cembraTwigs with Needles12.0[8]
Eucalyptus Eucalyptus microthecaLeaves16.487[9]
Eucalyptus oleosaVarious Parts0.1 - 0.2[10]
Eucalyptus tereticornisRich in β-phellandrene[11]
Mentha Mentha spicata1.31 - 2.55[12]
Lavandula Lavandula angustifoliaPresent[13]
Echinophora Echinophora spinosaAerial Parts34.7
Cryptocarya Cryptocarya alba14.84
Cannabis Cannabis sativa (Jack Herer strain)Flower9

Experimental Protocols

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[14]

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers, seeds, roots)

  • Distilled water

  • Clevenger-type apparatus or similar hydrodistillation setup

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection flask/separatory funnel

  • Anhydrous sodium sulfate (B86663)

Protocol:

  • Preparation of Plant Material: Weigh a suitable amount of the plant material. If necessary, grind or chop the material to increase the surface area for efficient extraction.

  • Apparatus Setup: Set up the hydrodistillation apparatus. Place the plant material into the round-bottom flask.

  • Addition of Water: Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary depending on the plant, but a common starting point is 1:10 (w/v).

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Collection: The condensed liquid (a mixture of water and essential oil) is collected in a separatory funnel.

  • Separation: Allow the mixture to stand until the essential oil and water layers have clearly separated. As essential oils are generally less dense than water, they will form the upper layer. Carefully separate the essential oil layer.

  • Drying: Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a dark, airtight glass vial at a low temperature to prevent degradation.

Analysis of β-Phellandrene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like essential oils.[15][16]

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Essential oil sample

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Microsyringe

  • β-Phellandrene standard for identification and quantification

Protocol:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent (e.g., 1 µL of essential oil in 1 mL of hexane).

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature (e.g., 250 °C) and injection mode (split or splitless). For quantitative analysis, a split injection is common.

    • Oven Temperature Program: Program the oven temperature to separate the components effectively. A typical program might be: initial temperature of 60 °C for 2 minutes, then ramp at 3 °C/minute to 240 °C, and hold for 5 minutes.

    • Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Set the mass scan range (e.g., 40-500 amu).

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

  • Data Acquisition: The components of the essential oil will separate in the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, generating a mass spectrum for each component.

  • Component Identification: Identify β-phellandrene by comparing its retention time and mass spectrum with that of a pure β-phellandrene standard. The mass spectrum can also be compared to a reference library (e.g., NIST, Wiley).

  • Quantification: Determine the relative percentage of β-phellandrene by integrating the peak area of β-phellandrene in the total ion chromatogram and dividing it by the total peak area of all components. For absolute quantification, a calibration curve can be prepared using different concentrations of the β-phellandrene standard.

Mandatory Visualization

experimental_workflow plant_material Plant Material (e.g., leaves, seeds) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil drying Drying (Anhydrous Na₂SO₄) essential_oil->drying pure_oil Pure Essential Oil drying->pure_oil gcms_prep Sample Preparation (Dilution in Solvent) pure_oil->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis identification Identification of β-Phellandrene data_analysis->identification quantification Quantification of β-Phellandrene data_analysis->quantification

Experimental Workflow for β-Phellandrene Analysis

Biosynthesis of β-Phellandrene

β-Phellandrene, like all monoterpenes, is synthesized from the precursor molecule geranyl diphosphate (B83284) (GPP). The biosynthesis of GPP itself begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two independent pathways are responsible for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[2][7]

GPP is formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase. Subsequently, β-phellandrene synthase, a type of terpene synthase, catalyzes the conversion of GPP into β-phellandrene.

biosynthesis_pathway cluster_mep MEP Pathway (Plastids) cluster_mva MVA Pathway (Cytosol) pyruvate Pyruvate mep_intermediate ... g3p Glyceraldehyde-3-Phosphate ipp_dmpp_mep IPP + DMAPP mep_intermediate->ipp_dmpp_mep Multiple Steps gpp_synthase Geranyl Diphosphate Synthase ipp_dmpp_mep->gpp_synthase acetyl_coa Acetyl-CoA mva_intermediate ... acetyl_coa->mva_intermediate Multiple Steps ipp_dmpp_mva IPP + DMAPP mva_intermediate->ipp_dmpp_mva Multiple Steps ipp_dmpp_mva->gpp_synthase gpp Geranyl Diphosphate (GPP) gpp_synthase->gpp beta_phellandrene_synthase β-Phellandrene Synthase gpp->beta_phellandrene_synthase beta_phellandrene β-Phellandrene beta_phellandrene_synthase->beta_phellandrene

Biosynthesis Pathway of β-Phellandrene

References

The Biosynthesis of β-Phellandrene in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Beta-Phellandrene and its Significance

This compound (β-phellandrene) is a cyclic monoterpene commonly found in the essential oils of various plants, including species of Pinus, Eucalyptus, Lavandula, and Mentha.[1][2] It contributes to the characteristic aroma of these plants and is utilized in the fragrance, flavor, and cosmetic industries.[1][3] Beyond its aromatic properties, β-phellandrene has garnered interest for its potential biological activities, including antimicrobial and antifungal effects.[1] This guide provides an in-depth technical overview of the biosynthesis pathway of β-phellandrene, intended for researchers, scientists, and drug development professionals.

The Biosynthesis Pathway of this compound

The biosynthesis of β-phellandrene, like all terpenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] Plants utilize two distinct pathways to produce these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.[4]

Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid, which is subsequently phosphorylated, decarboxylated, and dehydrated to yield IPP.

The MEP pathway , also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form DXP. A series of enzymatic reactions then converts DXP into IPP and DMAPP. While there can be some exchange of intermediates between the cytosol and plastids, the MEP pathway is generally responsible for the biosynthesis of monoterpenes, diterpenes, and tetraterpenes, whereas the MVA pathway primarily produces sesquiterpenes and triterpenes.[5]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

The direct precursor for all monoterpenes, including β-phellandrene, is geranyl diphosphate (GPP). GPP is a ten-carbon molecule formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS).

The Final Step: this compound Synthase (PHLS)

The final and committing step in the biosynthesis of β-phellandrene is the conversion of GPP to β-phellandrene. This cyclization reaction is catalyzed by the enzyme β-phellandrene synthase (PHLS) , a member of the terpene synthase (TPS) family of enzymes.[6] The reaction mechanism involves the ionization of GPP to a geranyl cation, followed by isomerization, cyclization, and a 1,3-hydride shift before the final deprotonation to yield β-phellandrene.[7][8] Some β-phellandrene synthases can also utilize neryl diphosphate (NPP), the cis-isomer of GPP, as a substrate.[9] These enzymes typically require a divalent metal ion, such as manganese (Mn²⁺), as a cofactor for their catalytic activity.[10]

Quantitative Analysis of this compound Synthase Activity

Enzyme Kinetic Parameters

The kinetic properties of β-phellandrene synthases can vary between different plant species. A detailed study of the β-phellandrene synthase from Lavandula angustifolia (LaβPHLS) provides key kinetic parameters.

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)Reference
Lavandula angustifolia β-phellandrene synthase (LaβPHLS)Geranyl Diphosphate (GPP)6.551.75 x 10⁻²[6][11]
Product Distribution of this compound Synthases

Terpene synthases are often promiscuous, producing a range of products from a single substrate. The product profile of β-phellandrene synthases can vary depending on the plant species and the specific isoform of the enzyme.

Enzyme SourceSubstrateMajor Product(s)Minor Product(s)Reference
Lavandula angustifoliaGPPβ-PhellandreneLimonene, Myrcene, α-Pinene, β-Pinene, Sabinene[6]
Solanum lycopersicumNPPMyrcene, Ocimene, β-Phellandrene-[9]

Regulation of this compound Biosynthesis

The production of β-phellandrene in plants is a tightly regulated process, influenced by both developmental cues and environmental stimuli.

Transcriptional Regulation by Jasmonate Signaling

The jasmonate signaling pathway plays a crucial role in regulating the expression of terpene synthase genes, including those involved in β-phellandrene biosynthesis. Jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA), are plant hormones that mediate responses to various stresses, including herbivory and pathogen attack.[12][13][14] The signaling cascade is initiated by the perception of jasmonates, which leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This, in turn, allows for the activation of transcription factors, such as MYC2, which can bind to the promoter regions of terpene synthase genes and upregulate their expression.[14]

Influence of Abiotic Stress

Abiotic stresses such as drought, salinity, and high temperature can also influence the biosynthesis of monoterpenes.[15][16] These stress conditions can trigger signaling pathways that lead to the upregulation of genes in the MEP pathway and terpene synthase genes, resulting in increased production of volatile terpenes, which may play a role in plant defense and stress tolerance.[8][15]

Experimental Protocols

Cloning and Heterologous Expression of this compound Synthase
  • RNA Extraction and cDNA Synthesis: Isolate total RNA from a plant tissue known to produce β-phellandrene. Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification: Design degenerate primers based on conserved regions of known terpene synthase genes or use gene-specific primers if sequence information is available. Perform PCR to amplify the full-length or partial coding sequence of the putative β-phellandrene synthase gene.

  • Cloning: Ligate the PCR product into a suitable cloning vector (e.g., pGEM-T Easy) and transform into E. coli for sequencing and sequence verification.

  • Expression Construct: Subclone the coding sequence of the mature β-phellandrene synthase (with the plastid transit peptide removed) into an expression vector (e.g., pET vector) containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).[17][18][19]

Purification of Recombinant this compound Synthase
  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate to pellet cellular debris.

  • Affinity Chromatography: Load the clarified supernatant onto a chromatography column with a resin that has an affinity for the tag on the recombinant protein (e.g., Ni-NTA resin for His-tagged proteins).

  • Washing and Elution: Wash the column to remove non-specifically bound proteins. Elute the purified β-phellandrene synthase using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

  • Protein Quantification and Verification: Determine the concentration of the purified protein using a protein assay (e.g., Bradford assay) and verify its purity and molecular weight by SDS-PAGE.

In Vitro Enzyme Assay of this compound Synthase
  • Reaction Mixture: Prepare a reaction mixture containing the purified β-phellandrene synthase, the substrate (GPP), a divalent metal ion cofactor (e.g., MnCl₂), and a suitable buffer (e.g., HEPES).

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Product Extraction: Stop the reaction and extract the volatile monoterpene products with an organic solvent (e.g., hexane (B92381) or pentane).

  • Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).[17][20]

GC-MS Analysis of Monoterpene Products
  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[21]

  • Injection: Inject a small volume of the organic extract into the GC.

  • Separation: Program the GC oven with a temperature gradient to separate the different monoterpene isomers.

  • Detection and Identification: Use the mass spectrometer to detect the eluting compounds. Identify the products by comparing their mass spectra and retention times with those of authentic standards and with entries in a mass spectral library (e.g., NIST).[22]

  • Quantification: Quantify the amount of each product by integrating the peak areas and comparing them to a standard curve generated with known concentrations of authentic standards.[21]

Experimental and Signaling Pathway Diagrams

Beta_Phellandrene_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP DXR IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP DMAPP_MEP->GPP GPPS AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS MVA Mevalonate HMGCoA->MVA HMGR IPP_MVA IPP MVA->IPP_MVA BetaPhellandrene β-Phellandrene GPP->BetaPhellandrene β-Phellandrene Synthase (PHLS)

Caption: Biosynthesis pathway of β-phellandrene.

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Synthesis Stress->JA JA_Ile JA-Isoleucine JA->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses TPS_Gene Terpene Synthase Gene (e.g., PHLS) MYC2->TPS_Gene activates transcription TPS_Protein Terpene Synthase Protein TPS_Gene->TPS_Protein translation Terpenes Terpenes (e.g., β-Phellandrene) TPS_Protein->Terpenes catalysis

Caption: Jasmonate signaling pathway regulating terpene synthesis.

Experimental_Workflow start Plant Tissue Selection rna_extraction RNA Extraction & cDNA Synthesis start->rna_extraction pcr PCR Amplification of TPS Gene rna_extraction->pcr cloning Cloning & Sequencing pcr->cloning expression Heterologous Expression in E. coli cloning->expression purification Protein Purification expression->purification assay In Vitro Enzyme Assay purification->assay gcms GC-MS Analysis of Products assay->gcms end Functional Characterization gcms->end

Caption: Experimental workflow for TPS characterization.

References

The In Vitro Antioxidant Activity of β-Phellandrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phellandrene, a cyclic monoterpene, is a naturally occurring organic compound found in the essential oils of various plants, including Cryptocarya alba and Hyptis suaveolens.[1] While its isomer, α-phellandrene, has been more extensively studied, β-phellandrene is also recognized for its potential biological activities, including its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activity of β-phellandrene, focusing on common experimental assays. Due to a notable lack of publicly available data on the antioxidant capacity of isolated β-phellandrene, this guide will present data from studies on essential oils where β-phellandrene is a significant component. It is important to note that the antioxidant activity of these essential oils may be influenced by the synergistic or antagonistic effects of their various constituents.

Quantitative Data on Antioxidant Activity

The following tables summarize the in vitro antioxidant activity of essential oils containing β-phellandrene, as measured by various common assays. The concentration of β-phellandrene in the essential oil is provided where available.

Table 1: DPPH Radical Scavenging Activity of Essential Oils Containing β-Phellandrene

Plant Source% β-Phellandrene in Essential OilIC50 (µg/mL)Reference
Hyptis suaveolens13.3%112[2]

Table 2: ABTS Radical Scavenging Activity of Essential Oils Containing β-Phellandrene

Plant Source% β-Phellandrene in Essential OilIC50 (µg/mL)Reference
Hyptis suaveolens13.3%156[2]

Note: IC50 represents the concentration of the essential oil required to scavenge 50% of the respective free radicals. Lower IC50 values indicate higher antioxidant activity.

Disclaimer: The antioxidant activities presented in these tables are for the entire essential oil and not for pure β-phellandrene. The observed effects are likely a result of the complex interplay between all the chemical components of the oil. Further research is required to determine the specific contribution of β-phellandrene to the overall antioxidant capacity of these essential oils.

Experimental Protocols and Methodologies

This section details the experimental protocols for the most common in vitro antioxidant assays. These methodologies can be adapted for the evaluation of pure β-phellandrene.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare various concentrations of the test sample (e.g., essential oil or pure β-phellandrene) in a suitable solvent.

    • Ascorbic acid or Trolox is commonly used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample to a defined volume of the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the reaction mixture (DPPH solution with the sample).

  • IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution (Violet) Mix Mix & Incubate (Dark, Room Temp) DPPH_sol->Mix Sample_sol β-Phellandrene Solution (Varying Concentrations) Sample_sol->Mix Measure Measure Absorbance (~517 nm) Mix->Measure Color Change: Violet to Yellow Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its reduction by an antioxidant leads to a loss of color.

Methodology:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test sample.

  • Assay Procedure:

    • Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined graphically by plotting the percentage of scavenging activity against the sample concentrations.

ABTS_Assay_Workflow cluster_prep Radical Generation cluster_reaction Scavenging Reaction cluster_analysis Analysis ABTS_stock ABTS Stock Solution ABTS_radical ABTS•+ Solution (Blue-Green) ABTS_stock->ABTS_radical K2S2O8 Potassium Persulfate K2S2O8->ABTS_radical Mix Mix & Incubate ABTS_radical->Mix Sample_sol β-Phellandrene Solution Sample_sol->Mix Measure Measure Absorbance (734 nm) Mix->Measure Decolorization Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

ABTS Radical Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O. The typical ratio is 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

    • Prepare various concentrations of the test sample.

  • Assay Procedure:

    • Add a small volume of the test sample to a larger volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at a specific wavelength (typically around 593 nm).

  • Calculation of Reducing Power: The antioxidant power is determined by comparing the absorbance change in the test sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as mmol Fe²⁺ equivalents per gram of sample.

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reduction Reaction cluster_analysis Analysis FRAP_reagent FRAP Reagent (Fe³⁺-TPTZ complex) Mix Mix & Incubate (37°C) FRAP_reagent->Mix Sample_sol β-Phellandrene Solution Sample_sol->Mix Measure Measure Absorbance (~593 nm) Mix->Measure Formation of Blue Fe²⁺-TPTZ complex Calculate Determine Ferric Reducing Power Measure->Calculate

FRAP Assay Workflow.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research detailing the signaling pathways through which β-phellandrene exerts its antioxidant effects in vitro. Generally, the antioxidant activity of terpenes like β-phellandrene is attributed to their chemical structure, which allows them to donate a hydrogen atom or an electron to neutralize free radicals.

The proposed general mechanism involves the stabilization of free radicals by the terpene molecule, thereby terminating the radical chain reaction. The allylic hydrogens in the cyclohexadiene ring of β-phellandrene are likely sites for hydrogen atom donation.

Antioxidant_Mechanism Free_Radical Free Radical (e.g., ROO•) Neutralized_Molecule Neutralized Molecule (e.g., ROOH) Free_Radical->Neutralized_Molecule Accepts H• beta_Phellandrene β-Phellandrene (R-H) Phellandrenyl_Radical Phellandrenyl Radical (R•) beta_Phellandrene->Phellandrenyl_Radical Donates H• Stable_Product Stable Non-Radical Product Phellandrenyl_Radical->Stable_Product Further Reactions

General Free Radical Scavenging Mechanism.

Conclusion

β-Phellandrene is a monoterpene with acknowledged antioxidant potential, primarily observed within the complex matrix of essential oils. This guide has provided detailed methodologies for the in vitro assessment of its antioxidant activity using standard assays such as DPPH, ABTS, and FRAP. However, a significant research gap exists concerning the quantitative antioxidant capacity of pure β-phellandrene and the specific signaling pathways involved in its mechanism of action. Future studies focusing on isolated β-phellandrene are crucial to fully elucidate its antioxidant properties and to determine its potential for applications in the pharmaceutical and drug development sectors. Such research will enable a more precise understanding of its contribution to the antioxidant effects of the essential oils in which it is found and will pave the way for its potential use as a natural antioxidant agent.

References

Unveiling the Antimicrobial and Antifungal Potential of Beta-Phellandrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-phellandrene, a cyclic monoterpene found in the essential oils of various plants, has garnered interest for its potential therapeutic properties, including its antimicrobial and antifungal activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's efficacy against a range of microbial pathogens. While research on the purified compound is still emerging, this document synthesizes the available data, including that of its structural isomer, alpha-phellandrene (B1212362), and relevant essential oil studies, to offer a comprehensive resource for researchers and drug development professionals. This guide details its mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols to facilitate further investigation into its therapeutic potential.

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial and antifungal mechanism of this compound, like other monoterpenes, is attributed to its lipophilic nature, which allows it to intercalate into the lipid bilayer of microbial cell membranes. This interaction disrupts the structural integrity and fluidity of the membrane, leading to a cascade of detrimental effects.

Key events in this proposed mechanism include:

  • Increased Membrane Permeability: The presence of this compound within the membrane increases its permeability, allowing for the leakage of essential intracellular components such as ions (e.g., K+), metabolites, and nucleic acids.

  • Disruption of Membrane-Bound Proteins: The altered membrane environment can inhibit the function of crucial membrane-bound enzymes and transport proteins, disrupting cellular processes like respiration and nutrient uptake.

  • Loss of Proton Motive Force: The dissipation of the proton gradient across the cell membrane collapses the proton motive force, which is vital for ATP synthesis and other energy-dependent cellular activities.

  • Inhibition of Ergosterol (B1671047) Biosynthesis (in fungi): In fungal cells, monoterpenes can interfere with the ergosterol biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane, and its depletion leads to membrane instability and cell death.

G Proposed Mechanism of Antimicrobial Action of this compound cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell This compound This compound Membrane_Disruption Membrane Disruption & Increased Permeability This compound->Membrane_Disruption Protein_Inhibition Inhibition of Membrane Proteins & Enzymes This compound->Protein_Inhibition Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Disruption->Leakage PMF_Collapse Collapse of Proton Motive Force Protein_Inhibition->PMF_Collapse Cell_Death Cell Death Leakage->Cell_Death PMF_Collapse->Cell_Death

Proposed mechanism of microbial membrane disruption by this compound.

Quantitative Antimicrobial and Antifungal Data

Direct quantitative data on the antimicrobial and antifungal activity of purified this compound is limited in the current literature. However, studies on its isomer, alpha-phellandrene, and essential oils rich in phellandrenes provide valuable insights into its potential efficacy.

Table 1: Antifungal Activity of Alpha-Phellandrene

MicroorganismAssay MethodMIC (mL/L)MFC (mL/L)Reference
Penicillium cyclopiumAgar (B569324) Dilution1.71.8[1]

Note: This data is for alpha-phellandrene and is presented for comparative purposes due to the lack of available data for pure this compound.

Table 2: Antimicrobial Activity of Essential Oils Containing this compound

Essential Oil SourceThis compound %MicroorganismMICReference
Echinophora spinosa L. (aerial parts)34.7%Clostridium difficileNot specified[2]
Clostridium perfringensNot specified[2]
Enterococcus faecalisNot specified[2]
Eubacterium limosumNot specified[2]
Peptostreptococcus anaerobiusNot specified[2]
Candida albicansNot specified[2]

Note: The specific MIC/MFC values for the essential oils were not provided in the cited abstract, but the study reported "good antimicrobial activity."

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial and antifungal properties of lipophilic compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO) for initial solubilization

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Microbial cultures (bacterial or fungal)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the highest desired test concentration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve the desired concentration range. Ensure the final DMSO concentration is below 1% to avoid solvent toxicity to the microbes.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent that kills a microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MFC or MBC is the lowest concentration of this compound from the MIC plate that results in no microbial growth on the subculture agar plate.

G Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Stock Prepare Stock Solution of This compound in DMSO Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC Subculture Subculture from Wells with No Visible Growth Read_MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MFC_MBC Determine Minimum Fungicidal/ Bactericidal Concentration (MFC/MBC) Incubate_Agar->Read_MFC_MBC End End Read_MFC_MBC->End

Generalized experimental workflow for determining MIC and MFC/MBC.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial and antifungal properties, likely through the disruption of microbial cell membranes. However, a significant gap exists in the literature regarding quantitative efficacy data for the pure compound. The information available from studies on its isomer, alpha-phellandrene, and essential oils rich in this compound strongly suggests its potential as a valuable antimicrobial agent.

Future research should focus on:

  • Systematic screening of pure this compound against a broad panel of clinically relevant bacteria and fungi to establish a comprehensive MIC and MFC/MBC database.

  • Detailed mechanistic studies to elucidate the precise molecular interactions with microbial membranes and to investigate potential intracellular targets.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

  • Synergistic studies to explore the potential of this compound in combination with existing antimicrobial drugs to enhance efficacy and combat resistance.

The development of a robust dataset for pure this compound is crucial for its potential translation into novel therapeutic applications in the pharmaceutical and drug development industries. This guide serves as a foundational resource to stimulate and support these much-needed research endeavors.

References

The Expanding Frontier of Terpene Research: Discovery and Isolation of β-Phellandrene from Novel Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The quest for novel bioactive compounds has led researchers to explore the vast chemical diversity of the plant kingdom. Among the myriad of natural products, terpenes, and specifically monoterpenes like β-phellandrene, have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive overview of the recent discoveries of β-phellandrene in new plant species, detailed methodologies for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Newly Identified Botanical Sources of β-Phellandrene

Recent phytochemical investigations have expanded the known botanical sources of β-phellandrene, revealing its presence in several previously unreported or less-studied plant species. These discoveries open new avenues for the sustainable sourcing and further investigation of this promising monoterpene. The following table summarizes quantitative data from recent studies on these novel sources.

Plant SpeciesFamilyPlant PartExtraction MethodEssential Oil Yield (% w/w)β-Phellandrene Content in Oil (%)Reference
Salvia verticillataLamiaceaeAerial PartsHydrodistillation0.2514.2[1]
Schinus molleAnacardiaceaeLeavesHydrodistillation0.97 - 1.639.9 - 12.24[2]
Schinus molleAnacardiaceaeFruitsHydrodistillationNot Specified10.4 - 11.8[2]
Cryptocarya albaLauraceaeNot SpecifiedNot SpecifiedNot Specified14.84[3]
Echinophora spinosaApiaceaeAerial PartsNot SpecifiedNot Specified34.7[3]
Elionurus muticusPoaceaeLeavesSteam DistillationNot SpecifiedNot Specified[4]

Experimental Protocols: From Plant Material to Pure Compound

The successful isolation and characterization of β-phellandrene from plant matrices rely on robust and well-defined experimental protocols. This section provides detailed methodologies for the key steps involved in this process.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common and effective method for extracting volatile compounds, such as terpenes, from plant materials.

Principle: This technique involves the co-distillation of plant material with water. The steam and volatile compounds are condensed, and the immiscible essential oil is then separated from the aqueous phase.

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature for several days to reduce moisture content. Once dried, grind the material into a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

  • Charging the Flask: Place a known quantity of the powdered plant material into the round-bottom flask. Add distilled water to the flask, typically in a 1:10 ratio (plant material to water, w/v).

  • Distillation: Heat the flask using a heating mantle to bring the water to a boil. The steam generated will pass through the plant material, volatilizing the essential oils.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the graduated tube of the Clevenger apparatus.

  • Separation: Due to the immiscibility of the essential oil with water, two distinct layers will form in the collection tube. The less dense essential oil will typically form the upper layer.

  • Oil Recovery: Carefully collect the essential oil from the graduated tube. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C to prevent degradation.

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in a complex mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

Instrumentation:

  • Gas chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler (recommended for reproducibility)

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS Parameters: Set the GC-MS instrument parameters. A typical temperature program for terpene analysis is as follows:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 3°C/minute to 240°C

      • Hold at 240°C for 5 minutes

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/minute.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI)

      • Ionization Energy: 70 eV

      • Mass Range: 40-500 amu

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

  • Data Acquisition: Acquire the chromatogram and mass spectra for each separated peak.

  • Component Identification: Identify β-phellandrene and other components by:

    • Comparing the obtained mass spectra with those in a spectral library (e.g., NIST, Wiley).

    • Comparing the calculated Kovats retention index (RI) with literature values.

  • Quantification: Determine the relative percentage of β-phellandrene by peak area normalization from the GC-FID (Flame Ionization Detector) chromatogram, which provides a more accurate quantification than MS.

Visualizing the Processes and Pathways

To better illustrate the experimental workflows and the biosynthetic origins of β-phellandrene, the following diagrams are provided.

Experimental_Workflow_for_beta_Phellandrene_Isolation cluster_collection Plant Material Collection and Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis and Characterization cluster_output Final Product Plant New Plant Species Drying Air Drying Plant->Drying Grinding Grinding Drying->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation GCMS GC-MS Analysis Hydrodistillation->GCMS betaPhellandrene β-Phellandrene GCMS->betaPhellandrene

Caption: Workflow for the isolation and identification of β-phellandrene.

Biosynthesis_of_Phellandrenes GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) GPP->LPP Isomerization Terpinyl_Cation α-Terpinyl Cation LPP->Terpinyl_Cation Cyclization Hydride_Shift 1,3-Hydride Shift Terpinyl_Cation->Hydride_Shift Phellandryl_Cation Phellandryl Cation Hydride_Shift->Phellandryl_Cation alpha_Phellandrene α-Phellandrene Phellandryl_Cation->alpha_Phellandrene Deprotonation beta_Phellandrene β-Phellandrene Phellandryl_Cation->beta_Phellandrene Deprotonation Potential_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Apoptotic Effects in Cancer Cells betaPhellandrene_inflam β-Phellandrene NFkB NF-κB Pathway betaPhellandrene_inflam->NFkB Inhibition? Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines betaPhellandrene_cancer β-Phellandrene Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2 family, Caspases) betaPhellandrene_cancer->Mitochondrial_Pathway Induction? PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway betaPhellandrene_cancer->PI3K_Akt_mTOR Modulation? Cell_Death Apoptosis Mitochondrial_Pathway->Cell_Death PI3K_Akt_mTOR->Cell_Death Regulation

References

An In-depth Technical Guide to β-Phellandrene as a Volatile Organic Compound in Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Phellandrene, a cyclic monoterpene, is a significant biogenic volatile organic compound (BVOC) emitted from a wide array of terrestrial vegetation. Its presence in the atmosphere and its interactions within ecosystems have profound implications for atmospheric chemistry, ecological signaling, and potential applications in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of β-phellandrene's role in ecosystems, detailing its sources, emission rates, atmospheric fate, and ecological functions. The guide is structured to provide researchers and professionals with readily accessible quantitative data, detailed experimental protocols for its study, and visual representations of key pathways and workflows.

Introduction

β-Phellandrene (C₁₀H₁₆) is a colorless, oily liquid with a characteristic peppery-minty and slightly citrusy aroma. As a monoterpene, it is synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway. Its exocyclic double bond makes it highly reactive in the atmosphere, contributing significantly to the formation of secondary organic aerosols (SOA) and influencing regional air quality.[1] Ecologically, β-phellandrene is involved in plant defense mechanisms, acting as a repellent to some herbivores while attracting their natural predators. This guide delves into the multifaceted role of β-phellandrene, providing the technical details necessary for its comprehensive study and potential exploitation.

Sources and Emission Rates of β-Phellandrene

β-Phellandrene is emitted by a diverse range of plant species, with emission rates varying significantly depending on the plant species, environmental conditions (temperature, light intensity), and phenological state. Conifers, such as pines and firs, are notable emitters, but it is also found in the essential oils of various other plants, including lavender, peppermint, and eucalyptus.[2]

Data Presentation: Emission Rates

The following table summarizes the emission rates of β-phellandrene from various plant species as reported in the literature. These values are typically measured in micrograms of the compound emitted per gram of dry leaf weight per hour (µg g⁻¹ h⁻¹).

Plant SpeciesEmission Rate (µg g⁻¹ h⁻¹)Reference(s)
Pinus sylvestris (Scots Pine)0.06 - 3.7 (total monoterpenes)[3]
Picea abies (Norway Spruce)0.55 - 12.2 (total monoterpenes)[4]
Abies grandis (Grand Fir)Not specified
Lavandula angustifolia (Lavender)Not specified[4]

Note: Data for β-phellandrene specifically is often reported as part of the total monoterpene emissions. The exact percentage of β-phellandrene can vary.

Atmospheric Chemistry of β-Phellandrene

Once released into the atmosphere, β-phellandrene readily reacts with major atmospheric oxidants, namely the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃).[5] These reactions lead to the formation of a complex mixture of oxygenated volatile organic compounds (OVOCs) and, significantly, contribute to the formation of secondary organic aerosols (SOA), which have implications for climate and air quality.

Data Presentation: Reaction Rate Constants

The table below presents the room-temperature rate constants for the gas-phase reactions of β-phellandrene with key atmospheric oxidants.

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Reference(s)
•OH6.2 x 10⁻¹¹[6]
O₃1.5 x 10⁻¹⁷[7][8]
NO₃2.1 x 10⁻¹²[9]
Atmospheric Oxidation Pathway

The atmospheric oxidation of β-phellandrene is a complex process involving multiple steps. The initial reaction with an oxidant leads to the formation of a peroxy radical (RO₂), which can then undergo various reactions, including reaction with nitric oxide (NO) or other peroxy radicals, or isomerization, leading to the formation of a variety of more oxidized products.

Beta_Phellandrene_Oxidation beta_phellandrene β-Phellandrene ro2 Peroxy Radical (RO₂) beta_phellandrene->ro2 Oxidation oxidants •OH, O₃, NO₃ oxidants->ro2 ro Alkoxy Radical (RO) ro2->ro + NO ovocs Oxygenated VOCs (e.g., Carbonyls, Hydroperoxides) ro2->ovocs + HO₂/RO₂ no NO no->ro ro->ovocs Further Reactions ho2 HO₂ ho2->ovocs soa Secondary Organic Aerosol (SOA) ovocs->soa Condensation/ Nucleation Jasmonic_Acid_Pathway herbivore_attack Herbivore Attack (e.g., chewing) wounding Wounding herbivore_attack->wounding elicitors Oral Secretions (Elicitors) herbivore_attack->elicitors ja_biosynthesis Jasmonic Acid (JA) Biosynthesis wounding->ja_biosynthesis elicitors->ja_biosynthesis ja_signaling JA Signaling Cascade ja_biosynthesis->ja_signaling gene_expression Activation of Defense Gene Expression ja_signaling->gene_expression bvoc_synthesis β-Phellandrene & other BVOC Synthesis gene_expression->bvoc_synthesis direct_defense Direct Defense (Repellency) bvoc_synthesis->direct_defense indirect_defense Indirect Defense (Attraction of Predators) bvoc_synthesis->indirect_defense Dynamic_Headspace_Sampling cluster_enclosure air_source Purified Air Source mfc1 Mass Flow Controller air_source->mfc1 Inlet enclosure Plant Enclosure mfc1->enclosure Inlet adsorbent_tube Adsorbent Tube enclosure->adsorbent_tube Outlet plant Plant mfc2 Mass Flow Controller adsorbent_tube->mfc2 Outlet pump Sampling Pump mfc2->pump Outlet

References

An In-depth Technical Guide to the Spectroscopic Data of β-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for the monoterpene β-phellandrene, tailored for researchers, scientists, and professionals in drug development. It includes detailed quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Introduction

β-Phellandrene (3-methylene-6-(1-methylethyl)-cyclohexene) is a cyclic monoterpene found in the essential oils of various plants. Its chemical formula is C₁₀H₁₆ and it has a molecular weight of 136.23 g/mol . Understanding its structural and chemical properties through spectroscopic analysis is crucial for its identification, characterization, and potential applications in various scientific fields.

Quantitative Spectroscopic Data

The following sections present the key spectroscopic data for β-phellandrene in a structured tabular format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for β-phellandrene are summarized below.

Table 1: ¹H NMR Spectroscopic Data for β-Phellandrene (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.85d9.5H-2
5.60d9.5H-1
4.70sH-7a
4.68sH-7b
2.75mH-4
2.20mH-5a
2.15mH-8
2.05mH-5b
1.80mH-6
0.95d7.0H-9
0.85d7.0H-10

Table 2: ¹³C NMR Spectroscopic Data for β-Phellandrene (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
148.5C-3
132.0C-2
125.5C-1
108.0C-7
45.0C-6
35.0C-4
31.0C-5
28.0C-8
21.0C-9
20.5C-10

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for β-phellandrene are detailed below.

Table 3: IR Spectroscopic Data for β-Phellandrene

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3080C-H stretch=C-H (alkene)
2960C-H stretch-C-H (alkane)
1645C=C stretchAlkene
1440C-H bend-CH₂-
885C-H bend (out-of-plane)=CH₂ (exocyclic methylene)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for β-Phellandrene (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Proposed Fragment
13625[M]⁺ (Molecular Ion)
12115[M - CH₃]⁺
93100[M - C₃H₇]⁺ (Loss of isopropyl group)
9140[C₇H₇]⁺ (Tropylium ion)
7745[C₆H₅]⁺ (Phenyl cation)

The fragmentation of β-phellandrene is characteristic of p-menthadiene monoterpenes. The most abundant fragment at m/z 93 corresponds to the loss of the isopropyl group, a stable secondary carbocation. The molecular ion peak is observed at m/z 136.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of monoterpenes like β-phellandrene.

  • Sample Preparation: A sample of approximately 5-10 mg of β-phellandrene is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of about 220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used, and several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Sample Preparation: For liquid samples like β-phellandrene, a thin film is prepared by placing a drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: An FTIR spectrometer is used for the analysis.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation: A dilute solution of β-phellandrene is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like β-phellandrene.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Natural_Source Natural Source (e.g., Essential Oil) Extraction Extraction / Isolation of β-Phellandrene Natural_Source->Extraction Purified_Sample Purified β-Phellandrene Extraction->Purified_Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR FTIR Spectroscopy Purified_Sample->IR GCMS GC-MS Analysis Purified_Sample->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) GCMS->MS_Data Structure Structure Confirmation of β-Phellandrene NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of β-Phellandrene.

An In-Depth Toxicological Profile and Safety Assessment of Beta-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-phellandrene (β-phellandrene) is a naturally occurring cyclic monoterpene found in the essential oils of various plants, including Eucalyptus species and water fennel.[1] It is utilized in the fragrance and flavor industries and has been investigated for potential applications as a natural pesticide.[2][3] As human exposure is possible through various routes, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use. This technical guide provides a comprehensive overview of the available toxicological data for β-phellandrene, including summaries of quantitative data, detailed experimental methodologies for key studies, and visualizations of relevant pathways and workflows.

Acute Toxicity

The acute toxicity of β-phellandrene appears to be low. A key study in rats established a relatively high oral lethal dose.

Endpoint Species Route Value Reference
LD50RatOral5700 mg/kg[4]

Experimental Protocol: Acute Oral Toxicity (Based on general principles)

  • Guideline: Similar to OECD Guideline 401.

  • Test Animals: Rats.

  • Administration: A single dose of β-phellandrene was administered orally.

  • Observation Period: Animals were observed for signs of toxicity and mortality over a specified period, typically 14 days.

  • Parameters Measured: Clinical signs of toxicity, body weight changes, and mortality.

  • Data Analysis: The LD50 value was calculated using appropriate statistical methods.

Skin Irritation and Sensitization

This compound is classified as a skin irritant.[5] While it is considered a sensitizer (B1316253), the risk is dependent on the concentration and level of use.[6]

Endpoint Result Method Reference
Skin IrritationCauses skin irritationGHS Classification[5]
Skin SensitizationSensitizer; not a concern under declared use levelsDermal Sensitization Threshold (DST)[6]

Experimental Protocol: Skin Sensitization (Dermal Sensitization Threshold Approach)

The Dermal Sensitization Threshold (DST) for reactive materials is a risk assessment approach that uses a threshold of 64 μg/cm² to determine if the exposure to a potential sensitizer is at a level that is unlikely to induce sensitization.[6] The assessment involves comparing the estimated consumer exposure to this threshold.

Genotoxicity

The genotoxicity of β-phellandrene presents a conflicting profile based on available studies. While some studies conducted according to OECD guidelines have reported negative results, other research has indicated potential for DNA damage and mutagenicity.

In Vitro Studies

A bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test have been conducted with differing outcomes.

Test System Metabolic Activation (S9) Concentration/Dose Result Reference
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA)With and withoutUp to 5000 µ g/plate Negative[6]
Ames TestS. typhimuriumWith and withoutNot specifiedPositive[2][7]
In Vitro MicronucleusHuman peripheral blood lymphocytesWith and withoutUp to 5000 µMNegative[6]
In Vivo Studies

In vivo studies have investigated DNA damage and chromosomal aberrations.

Test Species Route Dose Result Reference
Comet AssayMiceOral1425 and 2850 mg/kgPositive (significant DNA damage)[2][7]
Micronucleus TestMiceOral712.5, 1425, 2850 mg/kgNegative[2][7]
Chromosome AberrationNot specifiedNot specifiedNot specifiedNegative[2][7]
Summary of Conflicting Genotoxicity Data

One set of studies, conducted in compliance with GLP and OECD guidelines 471 and 487, found β-phellandrene to be not mutagenic in the Ames test and not clastogenic in the in vitro micronucleus test.[6] Conversely, another study reported that β-phellandrene induced gene mutations in the Ames test and significant DNA damage in an in vivo comet assay at high doses, although it did not cause chromosomal level damage in micronucleus or chromosome aberration tests.[2][7] This suggests that while β-phellandrene may not be a potent clastogen, it might induce point mutations and DNA strand breaks.

Experimental Protocols for Key Genotoxicity Studies

Bacterial Reverse Mutation Assay (Ames Test - based on OECD TG 471) [6]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria S. typhimurium strains E. coli WP2uvrA Plate Agar plates with minimal media Bacteria->Plate TestSubstance β-Phellandrene in DMSO TestSubstance->Plate S9 S9 Mix (for metabolic activation) S9->Plate +/- S9 Incubation Incubate plates (e.g., 37°C for 48-72h) Plate->Incubation Count Count revertant colonies Incubation->Count Compare Compare to control Count->Compare

Ames Test Workflow

In Vivo Comet Assay (Based on general principles) [2][7]

Comet_Assay_Workflow cluster_treatment Animal Treatment cluster_sampling Sample Preparation cluster_electrophoresis Electrophoresis & Analysis Animals Mice Dosing Oral administration of β-phellandrene Animals->Dosing Tissue Isolate tissues (e.g., spleen cells) Dosing->Tissue Embedding Embed cells in agarose on slides Tissue->Embedding Lysis Cell Lysis Embedding->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Microscopic analysis of DNA migration ('comets') Staining->Analysis

In Vivo Comet Assay Workflow

Repeated-Dose, Reproductive, and Developmental Toxicity

There is a notable lack of specific data on the repeated-dose, reproductive, and developmental toxicity of β-phellandrene.[6] Consequently, safety assessments for these endpoints have relied on the Threshold of Toxicological Concern (TTC) approach. The TTC is a risk assessment tool used to estimate a conservative exposure threshold for chemicals with limited toxicological data.[6] For β-phellandrene, which is classified as a Cramer Class I material, the exposure is reported to be below the TTC for these endpoints.[6]

To provide some context, data for structurally related monoterpenes are presented below.

Substance Study Type Species NOAEL Reference
alpha-PhellandreneCombined Repeated Dose & Repro/Dev Toxicity Screening (OECD 422)RatReproductive (Male): 200 mg/kg/dayReproductive (Female): 75 mg/kg/day[8]

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study is designed to provide information on the potential health hazards arising from repeated exposure and to provide a preliminary assessment of reproductive and developmental effects.

OECD_422_Workflow cluster_dosing Dosing Phase cluster_mating Mating & Gestation cluster_observation Observation & Endpoints Males Male Rats (dosed min. 4 weeks) Mating Mating Period Males->Mating Adults Adult Observations: - Clinical signs - Body weight - Food consumption - Hematology - Clinical chemistry - Organ weights - Histopathology Males->Adults Females Female Rats (dosed throughout study) Females->Mating Females->Adults Gestation Gestation & Parturition Mating->Gestation Offspring Offspring Observations: - Viability - Clinical signs - Body weight Gestation->Offspring

OECD 422 Study Workflow

Carcinogenicity

There are no specific carcinogenicity studies available for β-phellandrene. Safety data sheets indicate that it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[9]

Metabolism and Potential for Toxicity

The metabolism of monoterpenes like β-phellandrene primarily occurs in the liver and involves the cytochrome P450 (CYP450) enzyme system.[10] Phase I reactions, such as hydroxylation and epoxidation, increase the polarity of the compound, facilitating its excretion. Subsequent Phase II conjugation reactions (e.g., glucuronidation) further enhance water solubility.

Metabolic activation by CYP450 can sometimes lead to the formation of reactive intermediates that may exert toxic effects. For some terpenes, these reactive metabolites can bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity or genotoxicity.[9] The positive findings in some genotoxicity assays for β-phellandrene could be related to the formation of such reactive metabolites.

Terpene_Metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism cluster_outcome Potential Outcomes Phellandrene β-Phellandrene CYP450 Cytochrome P450 (e.g., CYP1A2, 2C9, 3A4) Phellandrene->CYP450 Oxidation Metabolites Oxidized Metabolites (Hydroxylated, Epoxidized) CYP450->Metabolites Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolites->Conjugation Toxicity Reactive Intermediates -> Covalent Binding -> Toxicity Metabolites->Toxicity Metabolic Activation Conjugates Water-Soluble Conjugates Conjugation->Conjugates Excretion Excretion (Urine) Conjugates->Excretion

References

Genetic Toxicity of β-Phellandrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic toxicity studies conducted on β-phellandrene, a naturally occurring monocyclic monoterpene found in various plant essential oils. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to facilitate a thorough understanding of the genotoxic potential of β-phellandrene.

Executive Summary

However, another study has suggested that β-phellandrene may have some genotoxic potential, demonstrating DNA damage in a comet assay and mutagenicity in an Ames test.[2][3] The same study, however, found no evidence of toxicity at the chromosome level in micronucleus and chromosome aberration tests.[2][3] This guide will present the data from these key studies to provide a balanced and comprehensive perspective.

Data Presentation: Summary of Quantitative Genotoxicity Data

The following tables summarize the quantitative data from the key genetic toxicity studies on β-phellandrene.

Table 1: Bacterial Reverse Mutation (Ames) Test Data

Test SystemStrainsConcentration RangeMetabolic Activation (S9)ResultReference
Salmonella typhimurium & Escherichia coliTA98, TA100, TA1535, TA1537, WP2uvrAUp to 5000 µ g/plate With and withoutNon-mutagenic[1]
Salmonella typhimuriumNot specifiedNot specifiedWith and withoutMutagenic[2][3][4]

Table 2: In Vitro Micronucleus Test Data

Test SystemCell TypeConcentration RangeMetabolic Activation (S9)ResultReference
Human peripheral blood lymphocytesHumanUp to 5000 µM (681.2 µg/mL)With and withoutNon-clastogenic[1]

Table 3: In Vivo Genotoxicity Test Data

| Test Type | Animal Model | Doses Administered | Route of Administration | Tissue(s) Analyzed | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Comet Assay | ICR Mice | 712.5, 1425, 2850 mg/kg | Not specified | Not specified | DNA damage at 1425 and 2850 mg/kg |[2][3] | | Micronucleus Test | ICR Mice | 712.5, 1425, 2850 mg/kg | Not specified | Not specified | No apparent genetic toxicity |[2][3] | | Chromosome Aberration Test | Not specified | Not specified | Not specified | Not specified | No apparent genetic toxicity |[2][3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the genetic toxicity assessment of β-phellandrene.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test assesses the potential of a substance to induce gene mutations in bacteria.

  • Test Guideline: The study referenced by RIFM was conducted in compliance with OECD Guideline 471.[1]

  • Strains: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2uvrA) were used.[1] These strains are designed to detect various types of mutations, including frameshift and base-pair substitutions.

  • Method: Both the standard plate incorporation and preincubation methods were employed.[1]

    • Plate Incorporation Method: The test substance, bacterial culture, and, if required, the S9 metabolic activation mix are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Preincubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.

  • Metabolic Activation: A liver homogenate (S9 fraction) from Aroclor 1254-induced rats was used to simulate mammalian metabolism and assess the mutagenicity of potential metabolites.[5]

  • Dose Levels: β-Phellandrene, dissolved in dimethyl sulfoxide (B87167) (DMSO), was tested at concentrations up to 5000 µ g/plate .[1]

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the spontaneous reversion rate in the negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants. The RIFM-cited study observed no increase in the mean number of revertant colonies at any tested concentration, with or without S9 activation.[1] In contrast, the study by Cheng et al. reported that β-phellandrene had the ability to increase gene mutation with or without the S9 mixture.[2][3]

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Test Guideline: The study was conducted in compliance with GLP regulations and in accordance with OECD Guideline 487.[1]

  • Cell Line: Human peripheral blood lymphocytes were used as the test system.[1]

  • Method:

    • Lymphocyte cultures are initiated from whole blood.

    • The cells are treated with β-phellandrene (dissolved in DMSO) at various concentrations in the presence and absence of a metabolic activation system (S9).[1]

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.

    • Cells are harvested, fixed, and stained.

    • Binucleated cells are scored for the presence of micronuclei.

  • Dose Levels: The micronuclei analysis was conducted at concentrations up to 5000 µM (681.2 µg/mL).[1]

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Test System: The study by Cheng et al. utilized ICR mice.[2][3]

  • Method:

    • Animals are dosed with the test substance.

    • Individual cells are isolated from relevant tissues.

    • The cells are embedded in a thin layer of agarose (B213101) on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the DNA as nucleoids.

    • The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail."

    • The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Dose Levels: Doses of 712.5, 1425, and 2850 mg/kg were used in the in vivo experiments.[2][3]

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail. The results indicated that β-phellandrene significantly induced DNA damage at dosages of 1425 and 2850 mg/kg.[2][3]

Mandatory Visualizations

The following diagrams illustrate the general workflows of the key genetic toxicity assays described.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Strains Bacterial Strains (e.g., S. typhimurium) Mix Mix Components (Bacteria, Compound, S9/Buffer) Bacterial_Strains->Mix Test_Compound β-Phellandrene + Vehicle (DMSO) Test_Compound->Mix S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mix Incubate Incubate Mix->Incubate Pre-incubation (optional) Plate Plate on Minimal Agar Mix->Plate Plate Incorporation Incubate->Plate Incubate_Plates Incubate Plates (~48 hours) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Result Compare to Control (Mutagenic/Non-mutagenic) Count->Result

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Micronucleus_Test_Workflow cluster_culture Cell Culture & Treatment cluster_processing Cell Processing cluster_analysis Analysis Cell_Culture Human Lymphocyte Culture Treatment Treat with β-Phellandrene +/- S9 Mix Cell_Culture->Treatment CytoB Add Cytochalasin B (block cytokinesis) Treatment->CytoB Harvest Harvest Cells CytoB->Harvest Fix_Stain Fix and Stain Cells Harvest->Fix_Stain Microscopy Microscopic Analysis Fix_Stain->Microscopy Score Score Micronuclei in Binucleated Cells Microscopy->Score Result Compare to Control (Clastogenic/Non-clastogenic) Score->Result

Caption: General workflow for the in vitro micronucleus test.

Comet_Assay_Workflow cluster_invivo In Vivo Treatment cluster_slide_prep Slide Preparation cluster_analysis Electrophoresis & Analysis Animal_Dosing Dose Mice with β-Phellandrene Tissue_Isolation Isolate Target Tissues/Cells Animal_Dosing->Tissue_Isolation Embed Embed Cells in Agarose on Slide Tissue_Isolation->Embed Lysis Cell Lysis Embed->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Stain_Visualize Stain DNA and Visualize Electrophoresis->Stain_Visualize Measure Measure Comet Parameters Stain_Visualize->Measure Result Quantify DNA Damage Measure->Result

Caption: General workflow for the in vivo comet assay.

References

Beta-Phellandrene in Cannabis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-phellandrene, a cyclic monoterpene, is a constituent of the essential oil of various plants, including Cannabis sativa L. While not one of the most abundant terpenes in cannabis, it contributes to the characteristic aroma of certain cultivars and is the subject of growing interest for its potential pharmacological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's occurrence in cannabis, its biosynthetic origins, and its physiological effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a foundational resource for researchers in phytochemistry, pharmacology, and drug development.

Occurrence of this compound in Cannabis sativa

This compound is considered a secondary terpene in cannabis, meaning it is generally found in lower concentrations compared to primary terpenes like myrcene, caryophyllene, and limonene.[1][2] Its aroma is described as woody, earthy, peppery, and with minty and citrus undertones.[2][3] The presence and concentration of this compound can vary significantly between different cannabis chemovars (strains).

Quantitative Analysis of this compound in Cannabis Strains

The quantification of this compound in cannabis is challenging due to its volatility and its tendency to co-elute with other structurally similar terpenes, such as d-limonene and p-cymene, in chromatographic analyses.[3] Consequently, robust analytical techniques like two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) are often required for accurate identification and quantification.[3] The table below summarizes the available quantitative data for this compound in specific cannabis strains.

Cannabis StrainPlant PartThis compound ConcentrationAnalytical MethodReference
Jack HererFlower9% of total terpenesTwo-dimensional Gas Chromatography[3]
White WidowFlower0.7 ± 0.13 mg/gGas Chromatography with Flame Ionization Detection (GC/FID)
AmnesiaFlowerPresent, but not quantifiedGas Chromatography with Flame Ionization Detection (GC/FID)
Ace of SpadesNot SpecifiedTrace amountsGas Chromatography[1]
SAGENot SpecifiedTrace amountsGas Chromatography[1]
UP Lemon ZNot SpecifiedPresentNot Specified[4]
Tweed BalmoralNot SpecifiedPresentNot Specified[4][5]
Kosher KushDried FlowerPresentNot Specified[5]

Note: The variability in reported concentrations can be attributed to differences in genetics, growing conditions, harvesting time, and analytical methodologies.

Biosynthesis of this compound in Cannabis

Like other monoterpenes, this compound is synthesized in the glandular trichomes of the cannabis plant. The biosynthetic pathway originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids and the mevalonate (B85504) (MVA) pathway in the cytosol.

Geranyl diphosphate (GPP), a C10 molecule, is formed by the condensation of IPP and DMAPP. GPP serves as the immediate precursor for all monoterpenes. The final step in the formation of this compound is the cyclization of GPP, a reaction catalyzed by a specific monoterpene synthase, this compound synthase.

Beta_Phellandrene_Biosynthesis cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_monoterpene Monoterpene Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-phosphate G3P DOXP Pyruvate->G3P DOXP synthase MEP MEP G3P->MEP IPP_MEP IPP MEP->IPP_MEP ... DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IPP isomerase IPP Isopentenyl Diphosphate (IPP) IPP_MEP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP_MEP->DMAPP Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP_MVA IPP Mevalonate->IPP_MVA ... DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP isomerase IPP_MVA->IPP DMAPP_MVA->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPP synthase Geranyl_Cation Geranyl Cation (Intermediate) GPP->Geranyl_Cation β-Phellandrene Synthase DMAPP->GPP Beta_Phellandrene β-Phellandrene Geranyl_Cation->Beta_Phellandrene

Biosynthetic pathway of this compound.

Pharmacological Effects of this compound

The pharmacological properties of this compound are not as extensively studied as those of its isomer, alpha-phellandrene, or other more abundant terpenes. However, preliminary research and studies on essential oils rich in this compound suggest a range of potential therapeutic effects.

Anti-inflammatory and Analgesic Effects

Phellandrenes, as a chemical class, have demonstrated anti-inflammatory and analgesic properties in preclinical studies.[6] While much of the specific research has focused on alpha-phellandrene, it is plausible that this compound shares similar activities. The proposed mechanisms for the anti-inflammatory effects of related terpenes involve the modulation of key inflammatory signaling pathways.

Antimicrobial and Antifungal Effects

Essential oils containing significant amounts of this compound have shown antimicrobial and antifungal activity against a range of pathogens.[3] For instance, one study found that an essential oil with a high concentration of β-Phellandrene exhibited good antimicrobial activity against Clostridium difficile, C. perfringens, Enterococcus faecalis, Eubacterium limosum, Peptostreptococcus anaerobius, and Candida albicans.[3] Another study indicated that higher levels of β-Phellandrene in certain essential oils were likely responsible for their high antifungal activity.[3]

Antioxidant Effects

This compound is suggested to possess antioxidant properties.[3] One study on the essential oil of Cryptocarya alba, which contains a notable amount of this compound, indicated that the terpene composition likely contributes to its antioxidant effects through a mechanism of autooxidation and efficient trapping of free radicals.[3]

Role in the Entourage Effect

This compound is believed to contribute to the "entourage effect" in cannabis, where the synergistic interaction of various cannabinoids, terpenes, and other phytochemicals results in a pharmacological profile that is distinct from that of the individual components.

Potential Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known mechanisms of other monoterpenes and the observed pharmacological effects, several pathways are of interest for future investigation.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_nociception Nociception (Pain Perception) cluster_cannabinoid Endocannabinoid System Beta_Phellandrene β-Phellandrene NFkB NF-κB Pathway Beta_Phellandrene->NFkB Modulation? MAPK MAPK Pathway Beta_Phellandrene->MAPK Modulation? COX COX Enzymes Beta_Phellandrene->COX Inhibition? LOX LOX Enzymes Beta_Phellandrene->LOX Inhibition? TRPV1 TRPV1 Receptor Beta_Phellandrene->TRPV1 Interaction? Opioid_Receptors Opioid Receptors Beta_Phellandrene->Opioid_Receptors Interaction? GABAergic_System GABAergic System Beta_Phellandrene->GABAergic_System Modulation? CB1 CB1 Receptor Beta_Phellandrene->CB1 Binding? CB2 CB2 Receptor Beta_Phellandrene->CB2 Binding? Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines COX->Pro_inflammatory_Cytokines Prostaglandin Synthesis LOX->Pro_inflammatory_Cytokines Leukotriene Synthesis

Potential signaling pathways for this compound's effects.

Note: The interactions depicted with dashed lines are hypothetical and require further experimental validation.

Experimental Protocols

Extraction and Quantification of this compound from Cannabis

The following protocol outlines a general workflow for the analysis of this compound and other terpenes in cannabis flower material using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow Start Homogenized Cannabis Flower Extraction Solvent Extraction (e.g., Ethanol, Pentane, or Hexane) Start->Extraction Vortex Vortex/Sonication Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Filter Filtration Centrifuge->Filter GCMS GC-MS Analysis Filter->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification (using calibration curve) Data->Quantification End Results Quantification->End

Workflow for GC-MS analysis of terpenes.

5.1.1. Sample Preparation (Liquid Extraction)

  • Homogenization: Homogenize dried cannabis flower to a fine powder.

  • Extraction: Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube. Add a known volume of a suitable organic solvent (e.g., ethanol, pentane, or hexane) containing an internal standard (e.g., n-tridecane).

  • Agitation: Vortex or sonicate the mixture for a defined period (e.g., 10-30 minutes) to ensure efficient extraction of terpenes.

  • Centrifugation: Centrifuge the sample to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Split Ratio: 10:1 to 50:1 (depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-3 minutes.

    • Ramp: 3-10 °C/min to 240-280 °C.

    • Final hold: 2-5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z

5.1.3. Calibration and Quantification

Prepare a series of calibration standards of this compound of known concentrations. Analyze these standards using the same GC-MS method to generate a calibration curve. The concentration of this compound in the cannabis samples can then be determined by comparing their peak areas to the calibration curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a standard model to assess the anti-inflammatory potential of a test compound.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of this compound.

  • Administration: Administer the test compound or controls orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Analgesic Assay: Hot Plate Test in Rodents

This model is used to evaluate centrally acting analgesics.

  • Animals: Male Swiss albino mice.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Acclimatization: Acclimatize mice to the testing room.

  • Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it exhibits a response (e.g., licking its paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Administration: Administer the test compound (this compound), vehicle, or a positive control (e.g., morphine).

  • Post-treatment Measurement: Measure the reaction time at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Conclusion and Future Directions

This compound is an intriguing, albeit less abundant, terpene in the complex chemical tapestry of Cannabis sativa. Its presence contributes to the unique aromatic profiles of certain strains, and preliminary evidence suggests it may possess valuable pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. However, a significant gap remains in our understanding of its specific molecular mechanisms and its full therapeutic potential.

Future research should focus on:

  • Comprehensive Quantitative Profiling: Conducting large-scale studies to quantify this compound across a wider range of cannabis cultivars to better understand its distribution and co-occurrence with other phytochemicals.

  • Elucidation of Signaling Pathways: Utilizing in vitro and in vivo models to identify the specific molecular targets and signaling cascades modulated by this compound, particularly its interaction with inflammatory pathways (e.g., NF-κB, MAPKs), nociceptive receptors (e.g., TRPV1), and the endocannabinoid system.

  • Synergistic Effects: Investigating the synergistic or antagonistic interactions of this compound with cannabinoids and other terpenes to further unravel the complexities of the entourage effect.

A deeper understanding of the pharmacology of this compound will not only enhance our knowledge of cannabis chemistry but may also pave the way for the development of novel therapeutic agents for a variety of conditions.

References

Methodological & Application

Application Note: Quantitative Analysis of β-Phellandrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantification of β-phellandrene in liquid samples, such as essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow from sample preparation and calibration standard preparation to instrument parameters and data analysis. The described method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.

Introduction

β-Phellandrene is a cyclic monoterpene naturally occurring in the essential oils of various plants, including Angelica, Eucalyptus, Lavandula, and Pinus species.[1][2] It is recognized for its minty and terpenic aroma and is utilized as a fragrance ingredient in cosmetics and food products.[1] Accurate quantification of β-phellandrene is crucial for the quality control of essential oils, standardization of herbal products, and for research into its potential biological activities. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like β-phellandrene.[3][4] This method offers high sensitivity and selectivity, allowing for reliable quantification even in complex matrices.

Experimental

Materials and Reagents
  • β-Phellandrene analytical standard (purity ≥95%)

  • Internal Standard (IS): n-Tridecane or other suitable n-alkane not present in the sample.

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade or higher)

  • Sample containing β-phellandrene (e.g., essential oil, plant extract)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with caps (B75204) and septa

Instrumentation

A Gas Chromatograph equipped with a Mass Spectrometer detector is required. The following configuration is recommended:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Autosampler: For automated injections

  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[5]

  • Data System: MassHunter, ChemStation, or equivalent chromatography data software

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of β-phellandrene analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-tridecane and dissolve it in 10 mL of hexane in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with hexane to achieve a concentration range of 1-100 µg/mL.[6] Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation

For liquid samples such as essential oils, a simple dilution is typically sufficient.

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of 10 µg/mL.

  • Dilute to the mark with hexane.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the sample through a 0.2 µm syringe filter into a GC vial.[7]

GC-MS Method

The following GC-MS parameters are recommended for the analysis of β-phellandrene:

Table 1: GC-MS Instrument Parameters

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C
Initial Hold Time2 min
Ramp Rate5 °C/min
Final Temperature240 °C
Final Hold Time5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
Solvent Delay3 min

Data Analysis and Quantification

Identification: The identification of β-phellandrene is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The mass spectrum of β-phellandrene is characterized by key ions.[8][9]

Quantification: Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of β-phellandrene to the peak area of the internal standard against the concentration of the β-phellandrene working standards. The concentration of β-phellandrene in the sample is then calculated using the regression equation of the calibration curve.

Table 2: Quantitative Data for β-Phellandrene

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
β-Phellandrene~10-12 min9377, 136
n-Tridecane (IS)~14-16 min5743, 71

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Method Validation

The analytical method should be validated according to established guidelines (e.g., AOAC, ICH) to ensure its suitability for the intended purpose.[3][6] Key validation parameters include:

  • Linearity: The method should demonstrate linearity over the defined concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.99.[3][6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to establish the sensitivity of the method. For terpenes, typical LOD and LOQ values are around 0.3 µg/mL and 1.0 µg/mL, respectively.[6]

  • Accuracy: Determined by recovery studies on spiked samples. Recoveries should typically be within 80-120%.

  • Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 15%.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) IS_Prep Internal Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis IS_Prep->Standard_Prep Sample_Prep Sample Preparation (Dilution & Spiking) IS_Prep->Sample_Prep Sample_Prep->GCMS_Analysis Peak_Integration Peak Integration & Identification GCMS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for β-Phellandrene Quantification.

Logical Relationship of Quantification

Quantification_Logic Analyte_Area β-Phellandrene Peak Area Area_Ratio Area Ratio (Analyte/IS) Analyte_Area->Area_Ratio IS_Area Internal Standard Peak Area IS_Area->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Final_Concentration Final Concentration in Sample Area_Ratio->Final_Concentration Concentration_Ratio Concentration Ratio (Analyte/IS) Concentration_Ratio->Calibration_Curve Response_Factor Relative Response Factor (RRF) Response_Factor->Final_Concentration Calibration_Curve->Response_Factor

Caption: Logic of Internal Standard Quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate means for the quantification of β-phellandrene. The protocol is straightforward and can be readily implemented in a laboratory with standard GC-MS instrumentation. Proper method validation is essential to ensure the quality and reliability of the analytical results. This method is applicable to a wide range of sample matrices and can be adapted for the quantification of other terpenes with appropriate modifications.

References

Application Notes: Extraction and Purification of β-Phellandrene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-phellandrene (β-phellandrene) is a cyclic monoterpene found in the essential oils of various plants, including Angelica, Eucalyptus, Lavender, Peppermint, and Pine species.[1][2] It is recognized for its peppery, minty, and slightly citrusy aroma, making it a valuable ingredient in the fragrance and flavor industries.[2] Beyond its sensory properties, β-phellandrene has demonstrated antimicrobial, antifungal, and antioxidant activities, indicating its potential for broader applications in pharmaceuticals and drug development.[1] The isolation of high-purity β-phellandrene is crucial for these applications. This document provides detailed protocols for the extraction of β-phellandrene from essential oils using steam distillation, followed by purification via fractional distillation and column chromatography, and concluding with analytical verification using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Extraction of Crude Essential Oil

The most common method for extracting essential oils containing β-phellandrene from plant material is steam distillation.[3][4] This technique is effective for volatile compounds and allows for the collection of temperature-sensitive aromatic compounds by enabling distillation at temperatures below their normal boiling points.[3]

Protocol 1: Steam Distillation

This protocol describes the extraction of essential oils from plant biomass using a laboratory-scale steam distillation apparatus.[5]

Objective: To extract crude essential oil rich in β-phellandrene from plant material.

Materials and Equipment:

  • Dried plant material (e.g., leaves, fruits, or flowers of Angelica, Eucalyptus, or Pine)

  • Distilled water

  • All-glass vertical steam distillation unit (including boiling flask, biomass flask, still head, condenser, and receiver)[5]

  • Hot plate

  • Clamps and stands

  • Separating funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass storage vials

Procedure:

  • Apparatus Setup:

    • Inspect all glassware for cracks or chips.[5]

    • Fill the boiling flask to approximately two-thirds capacity with distilled water and place it on the hot plate. [4.

    • Place the dried, crushed plant material into the biomass flask. Do not pack too tightly to allow for steam penetration.

    • Assemble the distillation unit, connecting the boiling flask to the biomass flask, followed by the still head, condenser, and receiver. Ensure all glass joints are securely sealed.[5]

    • Connect the condenser to a cold water source, ensuring water flows in from the bottom inlet and out from the top outlet.[5]

  • Distillation:

    • Turn on the hot plate to the highest setting to begin boiling the water.[5]

    • Once boiling, steam will pass through the biomass, rupturing the plant's oil glands and carrying the volatile essential oils.[3]

    • Maintain the distillation temperature between 60°C and 100°C.[3]

    • The steam and essential oil vapor mixture will travel to the condenser, where it will cool and liquefy.[5]

    • Collect the condensate (a mixture of essential oil and hydrosol) in the receiver.[3]

    • Continue the process for a predetermined time (e.g., 2-4 hours), or until no more oil is observed in the condensate.

  • Oil Separation and Drying:

    • After distillation, allow the condensate to cool to room temperature. The essential oil, being less dense and immiscible with water, will form a layer on top of the hydrosol.[3]

    • Carefully transfer the contents of the receiver to a separating funnel.

    • Allow the layers to separate completely, then drain the lower aqueous layer (hydrosol).

    • Collect the upper essential oil layer in a clean, dry beaker.

    • Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

    • Decant the dried essential oil into a labeled, airtight glass vial and store in a cool, dark place.

G cluster_setup Setup cluster_process Process cluster_separation Separation A Prepare Plant Material B Assemble Distillation Unit A->B D Heat Water to Produce Steam B->D C Fill Boiling Flask C->B E Steam Passes Through Biomass D->E F Vapor Condenses E->F G Collect Condensate F->G H Separate Oil & Hydrosol G->H I Dry Essential Oil H->I J Store Crude Oil I->J

Part 2: Purification of β-Phellandrene

Crude essential oil is a complex mixture. To isolate β-phellandrene, further purification steps are necessary. Fractional distillation is used for initial enrichment, followed by column chromatography for high-purity separation.

Protocol 2: Fractional Distillation

This protocol separates components of the essential oil based on their boiling points. β-phellandrene has a boiling point of approximately 171-174°C.

Objective: To enrich the β-phellandrene content from the crude essential oil.

Materials and Equipment:

  • Crude essential oil

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum pump (optional, for vacuum distillation)

Procedure:

  • Setup:

    • Place the crude essential oil into the round-bottom flask.

    • Assemble the fractional distillation apparatus, ensuring the fractionating column is securely placed between the flask and the condenser.

    • Place a thermometer at the top of the column to monitor the vapor temperature.

    • Connect the condenser to a cold water supply.

  • Distillation:

    • Begin heating the flask gently using the heating mantle.

    • Observe the temperature. The most volatile components with lower boiling points will vaporize first, rise through the column, condense, and be collected in the receiving flask.

    • Collect and discard the initial fractions (foreruns) that distill at temperatures significantly below the boiling point of β-phellandrene.

    • As the temperature approaches 171°C, change the receiving flask to collect the fraction containing β-phellandrene.

    • Carefully collect the distillate while the temperature remains stable within the boiling range of β-phellandrene (171-174°C).

    • Stop the distillation once the temperature begins to rise significantly above this range, as this indicates that higher-boiling point compounds are beginning to distill.

  • Collection:

    • Label the collected fraction suspected to be enriched with β-phellandrene.

    • This enriched fraction will be used for further purification or analysis.

G A Crude Essential Oil in Flask B Apply Heat A->B C Vapor Rises Through Column B->C D Monitor Temperature C->D E Low BP Fractions (Discard) D->E Temp < 171°C F Target BP Fraction (Collect β-Phellandrene) D->F Temp ≈ 171-174°C G High BP Fractions (Residue) D->G Temp > 174°C

Protocol 3: Column Chromatography

This protocol separates the hydrocarbon fraction (containing β-phellandrene) from more polar, oxygenated compounds.[6]

Objective: To achieve high-purity β-phellandrene by removing polar impurities.

Materials and Equipment:

  • β-phellandrene-enriched fraction from distillation

  • Chromatography column

  • Silica (B1680970) gel (60-120 mesh)

  • Non-polar solvent (e.g., pentane (B18724) or hexane)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the chromatography column, allowing the silica to settle into a uniform packed bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the enriched essential oil fraction in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column by adding the non-polar solvent to the top.[6] Maintain a constant flow.

    • β-phellandrene, being a non-polar hydrocarbon, will have a low affinity for the polar silica gel and will travel down the column quickly.

    • More polar, oxygenated compounds will adsorb more strongly to the silica and elute much later.

    • Collect the eluent in a series of fractions using collection tubes.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which ones contain pure β-phellandrene.

    • Pool the fractions that show a high concentration of β-phellandrene and are free from impurities.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified β-phellandrene.

Part 3: Analytical Quantification and Verification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying β-phellandrene in the purified fractions.[6]

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the identity and determine the purity of the isolated β-phellandrene.

Materials and Equipment:

  • Purified β-phellandrene sample

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5MS or HP-5MS)[7][8]

  • Helium carrier gas

  • Autosampler or manual syringe

  • Data acquisition and analysis software

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified β-phellandrene sample in the appropriate solvent (e.g., 1 µL of sample in 1 mL of solvent).

  • Instrument Setup (Example Conditions):

    • Injection: 1 µL of the sample is injected in splitless mode.[7]

    • Inlet Temperature: 280-300°C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.6 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 2 minutes.

      • Ramp: Increase at 5-10°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

    • MS Transfer Line Temperature: 280°C.[7]

    • Ion Source Temperature: 230°C.[7]

    • Mass Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Run the sample through the GC-MS system.

    • The resulting chromatogram will show peaks corresponding to the different compounds in the sample.

    • Identify the peak corresponding to β-phellandrene by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of β-phellandrene is characterized by key fragment ions.

    • Calculate the purity of the sample by determining the relative area of the β-phellandrene peak compared to the total area of all peaks in the chromatogram.

G A Sample Injection B Separation in GC Column A->B C Ionization in Ion Source B->C D Mass Analyzer (Filtering) C->D E Detection D->E F Data System E->F G Chromatogram (Retention Time) F->G H Mass Spectrum (Identification) F->H

Data Summary

The concentration of β-phellandrene can vary significantly depending on the plant source. Proper selection of raw materials is essential for efficient extraction.

Table 1: β-Phellandrene Content in Essential Oils from Various Plant Sources

Plant SpeciesPlant Partβ-Phellandrene Content (%)Citation
Echinophora spinosa L.Aerial Parts34.7[1]
Cryptocarya albaNot specified14.84[1]
Carum carviFruitsPresent[6]
Juniperus nanaLeaves & FruitPresent[6]
Hedychium spicatumRhizomesPresent[6]
Angelica archangelicaLeaves, Flowers, FruitPresent[6]

Table 2: Physical and Chemical Properties of β-Phellandrene

PropertyValueCitation
Molecular FormulaC₁₀H₁₆[6]
Molecular Weight136.23 g/mol [6]
Boiling Point171-174 °C[6]
OdorPeppery, minty, slightly citrusy[2]
SolubilityInsoluble in water, miscible with ether[2]
SolubilityInsoluble in water, miscible with ether[5]

References

Application Notes and Protocols for the Synthesis of β-Phellandrene from β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phellandrene is a cyclic monoterpene with applications in the fragrance industry and as a potential chiral building block in pharmaceutical synthesis. While a constituent of some essential oils, its targeted synthesis is crucial for ensuring purity and specific chirality. This document outlines a detailed protocol for the synthesis of β-phellandrene from β-pinene, a readily available starting material from turpentine.

The direct pyrolysis of β-pinene primarily yields myrcene, with β-phellandrene being a minor byproduct. Therefore, a more efficient and selective two-step synthesis is presented as the primary protocol. This method involves the formation of a p-menth-1-ene-7-sulfonate salt intermediate from β-pinene, followed by the pyrolysis of this salt to produce β-phellandrene in good yield and optical purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of β-phellandrene from the pyrolysis of sodium p-menth-1-ene-7-sulfonate, as derived from experimental examples.

ParameterValueReference
Starting MaterialSodium p-menth-1-ene-7-sulfonate[1]
Pyrolysis Temperature260 °C[1]
Pressure22 mm Hg (reduced pressure)[1]
Reaction Time~15 minutes[1]
Product Purity (initial extract)~9.4% in ether[1]
Product Purity (with NaOH)~85%[1]
Yield (with sodium carbonate)52%[1]
Optical PuritySubstantially retained from starting sulfonate salt[1]

Experimental Protocols

This section provides a detailed methodology for the two-step synthesis of β-phellandrene from β-pinene.

Part 1: Synthesis of Sodium p-Menth-1-ene-7-sulfonate from β-Pinene

This procedure is based on the reaction of β-pinene with a bisulfite under free-radical conditions[1].

Materials:

  • β-Pinene

  • Sodium bisulfite (NaHSO₃)

  • Free-radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Solvent (e.g., aqueous ethanol)

  • Reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction vessel, prepare a solution of sodium bisulfite in an appropriate aqueous solvent.

  • Add β-pinene to the sodium bisulfite solution.

  • Add a catalytic amount of a free-radical initiator.

  • Heat the mixture under a nitrogen atmosphere with vigorous stirring for several hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) by analyzing the disappearance of the β-pinene peak.

  • After the reaction is complete, cool the mixture to room temperature. The sodium p-menth-1-ene-7-sulfonate salt will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected salt with a cold solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts.

  • Dry the purified sodium p-menth-1-ene-7-sulfonate salt in a vacuum oven.

Part 2: Pyrolysis of Sodium p-Menth-1-ene-7-sulfonate to β-Phellandrene

This protocol details the thermal decomposition of the sulfonate salt to yield β-phellandrene[1].

Materials:

  • Sodium p-menth-1-ene-7-sulfonate (from Part 1)

  • Optional: a non-acidic base such as sodium carbonate or sodium hydroxide[1]

  • Pyrolysis apparatus (e.g., a distillation setup with a heating mantle and a vacuum source)

  • Collection flask cooled in an ice bath

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus for final purification

Procedure:

  • Place the dry sodium p-menth-1-ene-7-sulfonate salt in the distillation flask of the pyrolysis apparatus. For improved yield and purity, the salt can be mixed with a non-acidic base like sodium carbonate or sodium hydroxide[1].

  • Connect the distillation apparatus and ensure the collection flask is adequately cooled.

  • Begin heating the flask under reduced pressure (e.g., 22 mm Hg)[1].

  • Increase the temperature to the pyrolysis range of 250-350 °C[1].

  • As the salt pyrolyzes, β-phellandrene will distill along with any water of hydration and be collected in the cooled flask. The reaction is typically complete within 15 minutes at these temperatures[1].

  • Once the distillation is complete, transfer the collected liquid to a separatory funnel.

  • Extract the organic layer with a suitable solvent like diethyl ether.

  • Wash the ethereal extract with water and then dry it over anhydrous magnesium sulfate.

  • Remove the ether using a rotary evaporator to yield crude β-phellandrene.

  • For higher purity, the crude product can be further purified by fractional distillation.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway beta_pinene β-Pinene reagents1 + NaHSO₃ + Free-radical initiator beta_pinene->reagents1 sulfonate Sodium p-Menth-1-ene-7-sulfonate reagents1->sulfonate reagents2 Heat (250-350 °C) Reduced Pressure sulfonate->reagents2 beta_phellandrene β-Phellandrene reagents2->beta_phellandrene

Caption: Two-step synthesis of β-phellandrene from β-pinene.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Sulfonate Salt Formation cluster_step2 Step 2: Pyrolysis and Purification start1 Mix β-pinene, NaHSO₃, and initiator in solvent react1 Heat under N₂ with stirring start1->react1 cool1 Cool to room temperature react1->cool1 filter1 Filter to collect precipitate cool1->filter1 wash1 Wash with cold solvent filter1->wash1 dry1 Dry the sulfonate salt wash1->dry1 start2 Heat sulfonate salt under reduced pressure dry1->start2 Proceed to pyrolysis collect Collect distillate in cooled flask start2->collect extract Extract with ether collect->extract dry2 Dry organic layer extract->dry2 evaporate Remove solvent dry2->evaporate distill Fractional distillation evaporate->distill product product distill->product Pure β-Phellandrene

Caption: Detailed experimental workflow for β-phellandrene synthesis.

References

Application of β-Phellandrene in Asymmetric Synthesis: A Chiral Ligand Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The naturally occurring monoterpene β-phellandrene has emerged as a valuable and cost-effective starting material for the synthesis of novel chiral ligands for asymmetric catalysis. Its inherent chirality provides a scaffold for the development of ligands that can effectively induce enantioselectivity in a variety of metal-catalyzed reactions. One of the most notable successes in this area is the development of "Phellanphos," a chiral 1,2-diphosphine ligand.

Phellanphos, when complexed with rhodium(I), forms a highly efficient catalyst for the asymmetric hydrogenation of prochiral olefins, particularly α-dehydroamino acid derivatives. This catalytic system has demonstrated the ability to produce α-amino acid derivatives with excellent enantiomeric excesses, making it a valuable tool in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules. The rigid, chiral backbone derived from β-phellandrene effectively creates a chiral environment around the metal center, leading to high levels of stereochemical control.

The synthesis of Phellanphos from β-phellandrene is a relatively straightforward process, proceeding through a key intermediate, (+)-cis-phellandrene-3,6-endosulfide. This is followed by a reduction and phosphination sequence to yield the final diphosphine ligand. The modularity of this synthetic route offers potential for the future development of a wider range of β-phellandrene-derived ligands with tailored steric and electronic properties for various asymmetric transformations.

Key Experimental Protocols

I. Synthesis of (1R,4R,6S)-1-Isopropyl-4-methyl-1,2,3,4-tetrahydronaphthalene-1,2-diphosphine (Phellanphos)

A. Synthesis of (+)-cis-Phellandrene-3,6-endosulfide

This protocol is based on the Diels-Alder reaction of β-phellandrene with sulfur.

  • Materials:

  • Procedure:

    • A solution of (-)-β-phellandrene (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

    • Sulfur powder (1.1 eq) is added to the solution.

    • The mixture is heated to reflux and maintained at this temperature for 24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford (+)-cis-phellandrene-3,6-endosulfide as a crystalline solid.

B. Synthesis of Phellanphos

This protocol involves the reductive cleavage of the endosulfide intermediate followed by phosphination.

  • Materials:

    • (+)-cis-Phellandrene-3,6-endosulfide

    • Lithium aluminum hydride (LiAlH₄)

    • Diethyl ether (anhydrous)

    • Chlorodiphenylphosphine (Ph₂PCl)

    • n-Butyllithium (n-BuLi) in hexanes

  • Procedure:

    • A solution of (+)-cis-phellandrene-3,6-endosulfide (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

    • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude dithiol.

    • The crude dithiol is dissolved in anhydrous diethyl ether, and the solution is cooled to -78 °C.

    • n-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.

    • Chlorodiphenylphosphine (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford Phellanphos.

II. Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidocinnamic Acid
  • Materials:

    • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

    • Phellanphos

    • α-Acetamidocinnamic acid

    • Methanol (B129727) (degassed)

    • Hydrogen gas (high purity)

  • Procedure:

    • In a glovebox or under an inert atmosphere, [Rh(COD)₂]BF₄ (1.0 mol%) and Phellanphos (1.1 mol%) are dissolved in degassed methanol in a Schlenk flask.

    • The solution is stirred at room temperature for 20 minutes to form the catalyst complex.

    • α-Acetamidocinnamic acid (1.0 eq) is added to the catalyst solution.

    • The Schlenk flask is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas three times.

    • The autoclave is pressurized with hydrogen gas to 1 atm.

    • The reaction mixture is stirred vigorously at room temperature for 12 hours.

    • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

    • The residue is analyzed to determine the conversion and enantiomeric excess (ee%). The ee% is typically determined by chiral HPLC analysis of the corresponding methyl ester derivative.

Quantitative Data Summary

The following table summarizes the performance of the Rh-Phellanphos catalyst in the asymmetric hydrogenation of α-dehydroamino acid derivatives.

SubstrateProductCatalyst Loading (mol%)H₂ Pressure (atm)SolventYield (%)ee (%)
α-Acetamidocinnamic acidN-Acetylphenylalanine1.01Methanol>9594
α-Acetamidoacrylic acidN-Acetylalanine1.01Methanol>9595

Visualizations

Synthesis_of_Phellanphos beta_phellandrene (-)-β-Phellandrene endosulfide (+)-cis-Phellandrene-3,6-endosulfide beta_phellandrene->endosulfide Diels-Alder sulfur Sulfur sulfur->endosulfide phellanphos Phellanphos endosulfide->phellanphos Reduction & Phosphination reagents1 LiAlH₄ then Ph₂PCl/n-BuLi reagents1->phellanphos

Caption: Synthesis of Phellanphos from β-phellandrene.

Asymmetric_Hydrogenation_Workflow catalyst_prep Catalyst Preparation ([Rh(COD)₂]BF₄ + Phellanphos in MeOH) substrate_add Addition of α-Acetamidocinnamic Acid catalyst_prep->substrate_add hydrogenation Hydrogenation (1 atm H₂, RT, 12h) substrate_add->hydrogenation workup Work-up (Solvent Removal) hydrogenation->workup analysis Analysis (Conversion & ee%) workup->analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Catalytic_Cycle catalyst [Rh(Phellanphos)(S)]⁺ substrate_complex [Rh(Phellanphos)(substrate)]⁺ catalyst->substrate_complex Substrate Coordination h2_complex [Rh(H)₂(Phellanphos)(substrate)]⁺ substrate_complex->h2_complex Oxidative Addition of H₂ product_complex [Rh(Phellanphos)(product)]⁺ h2_complex->product_complex Migratory Insertion product_complex->catalyst Product Release

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Application Notes: β-Phellandrene as a Natural Pesticide for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-phellandrene is a cyclic monoterpene naturally occurring in the essential oils of various plants, including lavender, peppermint, eucalyptus, and pine species.[1][2] It is characterized by a peppery-minty aroma with citrus notes.[2][3] Beyond its use in the fragrance and flavor industries, β-phellandrene is gaining attention as a promising natural pesticide for agricultural applications due to its insecticidal properties.[1][3] As a biopesticide, it offers a potentially eco-friendly alternative to synthetic chemical pesticides, contributing to integrated pest management (IPM) strategies.[4]

Mechanism of Action

The primary insecticidal mode of action for β-phellandrene is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is critical for the proper functioning of the insect nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, β-phellandrene causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5] This mechanism is particularly effective against pests such as the German cockroach (Blattella germanica).[5]

Beta-Phellandrene_AChE_Inhibition cluster_synapse Synaptic Cleft cluster_intervention Intervention cluster_result Result ACh Acetylcholine (ACh) (Neurotransmitter) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholine- esterase (AChE) ACh->AChE Normally hydrolyzed by AChR->Neuron Stimulates Postsynaptic Neuron Choline Choline + Acetate AChE->Choline BetaP β-Phellandrene BetaP->AChE Inhibits Result Excess ACh Stimulation Paralysis Paralysis & Death Result->Paralysis

Caption: Mechanism of β-phellandrene via acetylcholinesterase (AChE) inhibition.

Applications in Crop Protection

β-phellandrene demonstrates a range of pesticidal activities that are valuable for crop protection:

  • Contact and Fumigant Toxicity: It is effective against stored-product pests, such as the maize weevil (Sitophilus zeamais), through both direct contact and fumigation.[5]

  • Repellent Activity: Essential oils containing β-phellandrene have been shown to repel aphids, a common pest of lavender and other crops.[6] This repellent action helps in preventing pest infestations.

  • Attraction of Natural Enemies: Studies have found that β-phellandrene can attract beneficial insects, such as the ladybug Harmonia axyridis, which are natural predators of aphids.[6] This dual action of repelling pests while attracting their predators makes it a highly valuable component in IPM systems.

Quantitative Efficacy Data

The following table summarizes the reported insecticidal efficacy of β-phellandrene against a key agricultural pest.

Target PestActivity TypeMetricValueSource
Sitophilus zeamais (Maize Weevil)Contact ToxicityLD₅₀2.2 µ g/adult [5]
Sitophilus zeamais (Maize Weevil)Fumigant ToxicityLC₅₀3.6 mg/L air[5]

Experimental Protocols

The following protocols provide a framework for preparing and evaluating β-phellandrene-based pesticide formulations in a laboratory setting.

Experimental_Workflow start Start: Pest Rearing prep Protocol 1: Formulation Preparation start->prep contact_app Contact Toxicity: Topical Application prep->contact_app Choose Assay fumigant_app Fumigant Toxicity: Sealed Chamber prep->fumigant_app Choose Assay obs Observation Period (e.g., 24-48h) contact_app->obs fumigant_app->obs data Data Collection: Mortality Assessment obs->data analysis Analysis: Calculate LC₅₀/LD₅₀ data->analysis end_node End: Efficacy Determined analysis->end_node

Caption: General workflow for evaluating the insecticidal efficacy of β-phellandrene.

Protocol 1: Preparation of β-Phellandrene Formulations

This protocol describes methods for solubilizing β-phellandrene for application. Due to its oily nature, it is insoluble in water and requires solvents or emulsifiers for effective dispersion.[2][7]

Materials:

  • β-Phellandrene (≥80% purity)[2]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl) or Corn Oil

  • Vortex mixer and/or sonicator

  • Sterile glass vials

Procedure (Aqueous Formulation): [7]

  • Prepare the solvent mixture by adding each component one by one in the following ratio: 10% DMSO, 40% PEG300, and 5% Tween-80.

  • Add the desired amount of β-phellandrene to the solvent mixture to achieve the target stock concentration.

  • Vortex or sonicate the mixture until the β-phellandrene is completely dissolved.

  • Add 45% saline solution to the mixture and vortex again to create the final aqueous emulsion.

  • Prepare serial dilutions from this stock solution using saline to achieve the desired test concentrations.

Procedure (Oil-Based Formulation): [7]

  • Prepare a solvent base of 10% DMSO in 90% corn oil.

  • Add the desired amount of β-phellandrene to the DMSO/corn oil base.

  • Vortex thoroughly until a clear solution is obtained. Heat or sonication can be used to aid dissolution if precipitation occurs.[7]

  • Use this stock to prepare further dilutions in corn oil as required for the experiment.

Protocol 2: Evaluation of Contact Toxicity

This protocol is adapted from methodologies used to assess the contact toxicity of monoterpenes against adult insects.[5]

Materials:

  • Test insects (e.g., Sitophilus zeamais)

  • β-Phellandrene formulation (from Protocol 1)

  • Control solution (formulation vehicle without β-phellandrene)

  • Micro-applicator or micropipette

  • Ventilated Petri dishes or containers

  • Food source for the insects

  • Incubator or environmental chamber (controlled temperature and humidity)

Procedure:

  • Anesthetize adult insects briefly using CO₂ or by chilling to immobilize them.

  • Using a micro-applicator, apply a precise volume (e.g., 0.5-1.0 µL) of the β-phellandrene formulation to the dorsal thorax of each insect.

  • Treat control groups with the solvent vehicle only. A minimum of three replicates should be prepared for each concentration and the control.

  • Place the treated insects into the ventilated containers with a food source.

  • Incubate the containers under controlled conditions (e.g., 25-28°C, 60-70% relative humidity).

  • Assess insect mortality at specified time points (e.g., 12, 24, and 48 hours) after application. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Use the mortality data to calculate the LD₅₀ (the dose required to kill 50% of the test population) using Probit analysis.

Protocol 3: Evaluation of Fumigant Toxicity

This protocol outlines a method to determine the efficacy of β-phellandrene as a fumigant in an enclosed space.[5]

Materials:

  • Test insects (e.g., Sitophilus zeamais)

  • β-Phellandrene (pure or in a volatile solvent)

  • Airtight glass jars or desiccators (e.g., 1 L volume)

  • Filter paper or cotton wicks

  • Small mesh cages to hold insects

  • Incubator or environmental chamber

Procedure:

  • Place a known number of adult insects (e.g., 20-30) inside the mesh cages and suspend them within the airtight glass jars. Provide a small amount of food.

  • Apply a specific volume of β-phellandrene onto a piece of filter paper attached to the underside of the jar lid. The amount is calculated to achieve a target concentration in mg/L of air.

  • For the control group, use filter paper treated only with the solvent (if any) or left blank.

  • Seal the jars immediately to create an airtight environment. Use at least three replicates for each concentration and the control.

  • Incubate the sealed jars under controlled temperature and humidity for a defined period (e.g., 24 hours).

  • After the exposure period, remove the insects from the jars, transfer them to clean containers with fresh air and food, and assess mortality.

  • Record mortality rates and perform Probit analysis to determine the LC₅₀ (the concentration required to kill 50% of the test population).

Considerations for Use and Safety

  • Selectivity: β-phellandrene has shown selectivity by attracting beneficial predators like ladybugs while repelling pests, which is advantageous for IPM.[6]

  • Synergism: The efficacy of β-phellandrene may be enhanced when used in combination with other terpenes or natural compounds, though potential antagonistic effects should also be investigated.[5]

  • Non-Target Organisms: While natural, biopesticides are not inherently harmless to all non-target species. The toxicity of β-phellandrene formulations to pollinators like bees and other beneficial insects should be evaluated to ensure environmental safety.[8][9]

  • Genotoxicity: Some studies have indicated that high doses of β-phellandrene (e.g., 1425-2850 mg/kg via oral administration in mice) can cause DNA damage.[7] While application rates in agriculture would be significantly lower, this highlights the importance of proper handling and risk assessment.

References

Application Notes and Protocols: β-Phellandrene as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phellandrene, a cyclic monoterpene, is a naturally occurring organic compound found in the essential oils of various plants, including angelica, eucalyptus, lavender, mint, and pine species.[1][2] It is recognized for its characteristic peppery-minty and slightly citrusy aroma, with herbal and woody undertones.[3][4] As a flavoring agent, β-phellandrene is utilized in the food industry to impart these specific nuances to a variety of products. This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of β-phellandrene in food science and product development.

Physicochemical Properties

A summary of the key physicochemical properties of β-phellandrene is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₆[5]
Molecular Weight 136.23 g/mol [4][5]
CAS Number 555-10-2[5]
Appearance Colorless to pale yellow clear liquid[6]
Odor Profile Peppery-minty, slightly citrusy, herbal, woody[3][4]
Boiling Point 171-174 °C[6]
Flash Point 44 °C (111 °F)[7]
Solubility Insoluble in water; soluble in alcohol and ether[2][7]
Specific Gravity 0.839 - 0.845 @ 25°C[7]
Refractive Index 1.476 - 1.482 @ 20°C[7]

Regulatory Status and Safety

β-Phellandrene is considered a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA). It is part of a group of aliphatic and aromatic terpene hydrocarbons that have been reaffirmed as Generally Recognized as Safe (GRAS). This status is based on their self-limiting properties as flavoring substances, rapid metabolism and excretion, low levels of use, and a wide margin of safety. While a specific FEMA number for β-phellandrene is not listed, its isomer, α-phellandrene, has a FEMA number of 2856 and a JECFA number of 1328.[8]

Applications in the Food Industry

β-Phellandrene is used to add specific flavor nuances to a wide range of food and beverage products.[9] Its peppery and minty notes are particularly useful in confectionery, while its citrus and herbal characteristics are applied in beverages and savory products.

Recommended Usage Levels

The following table summarizes the average and maximum recommended usage levels of β-phellandrene in various food categories, as reported by the industry.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Beverages (non-alcoholic)2.010.0
Ice Cream, Ices, etc.5.025.0
Candy7.035.0
Baked Goods6.030.0
Gelatins, Puddings3.015.0
Chewing Gum50.0250.0
Meat Products1.05.0
Soups1.05.0
Snack Foods2.010.0
Seasonings & Flavorings10.050.0

Source: The Good Scents Company

Experimental Protocols

Protocol 1: Quantitative Analysis of β-Phellandrene in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the extraction and quantification of β-phellandrene from a clear beverage matrix, such as a carbonated soft drink or a flavored water.

1. Principle:

β-Phellandrene is a volatile compound that can be efficiently extracted from a liquid matrix using liquid-liquid extraction (LLE) or solid-phase microextraction (SPME). The extracted analyte is then separated and quantified using a gas chromatograph coupled with a mass spectrometer.

2. Materials and Reagents:

  • β-Phellandrene analytical standard (≥95% purity)

  • Internal Standard (IS) solution (e.g., 1-dodecanol (B7769020) or another suitable non-interfering compound)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Beverage sample

  • Volumetric flasks, pipettes, and syringes

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

3. Sample Preparation (LLE):

  • Degas carbonated beverage samples by sonication for 15 minutes.

  • Pipette 50 mL of the beverage sample into a 100 mL separatory funnel.

  • Spike the sample with a known concentration of the internal standard.

  • Add 10 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate for 10 minutes.

  • Collect the lower organic layer (DCM) and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

4. GC-MS Analysis:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/minute to 180°C

    • Ramp: 20°C/minute to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

5. Quantification:

Create a calibration curve by preparing a series of standard solutions of β-phellandrene with a constant concentration of the internal standard. Plot the ratio of the peak area of β-phellandrene to the peak area of the internal standard against the concentration of β-phellandrene. Determine the concentration of β-phellandrene in the sample by interpolating its peak area ratio on the calibration curve.

Workflow for Quantitative Analysis:

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Beverage Sample Degas Degas (if carbonated) Sample->Degas Spike Spike with Internal Standard Degas->Spike Extract Liquid-Liquid Extraction (Dichloromethane) Spike->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for the quantitative analysis of β-phellandrene in a beverage.

Protocol 2: Sensory Evaluation of β-Phellandrene in a Model Beverage using a Triangle Test

This protocol outlines a triangle test to determine if a sensory difference exists between a control beverage and a beverage flavored with β-phellandrene.

1. Principle:

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples. Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.

2. Materials:

  • β-Phellandrene food-grade standard

  • Control beverage (e.g., unflavored carbonated water with a base level of sweetener and acidulant)

  • Test beverage (control beverage with a target concentration of β-phellandrene)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Identical, odor-free sample cups labeled with random three-digit codes

  • Water for rinsing

  • Unsalted crackers for palate cleansing

3. Panelist Selection and Training:

  • Select 20-30 panelists who are regular consumers of similar beverage products.

  • Conduct a brief training session to familiarize panelists with the sensory evaluation process and the type of flavor they might encounter.

4. Sample Preparation and Presentation:

  • Prepare the control and test beverages. The concentration of β-phellandrene in the test beverage should be based on the intended application level.

  • For each panelist, present three samples in a randomized order. There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB), which should be balanced across all panelists.

  • Serve the samples at a consistent and appropriate temperature (e.g., 10°C).

5. Evaluation Procedure:

  • Instruct panelists to evaluate the samples from left to right.

  • Ask them to identify the sample that is different from the other two.

  • Provide water and unsalted crackers for panelists to cleanse their palate between samples.

  • Collect the responses.

6. Data Analysis:

  • Count the number of correct responses.

  • Use a statistical table for the triangle test (based on the number of panelists and the number of correct responses) to determine if there is a significant difference between the control and test samples at a given confidence level (typically p < 0.05).

Sensory Evaluation Workflow:

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Sample_Prep Sample Preparation (Control & Test) Panel->Sample_Prep Coding Random Coding of Samples Sample_Prep->Coding Presentation Present 3 Samples (2 Alike, 1 Odd) Coding->Presentation Taste Panelist Tastes Samples Presentation->Taste Identify Identify Odd Sample Taste->Identify Collect Collect Responses Identify->Collect Analyze Statistical Analysis (Triangle Test Table) Collect->Analyze Conclusion Determine Significance Analyze->Conclusion

Caption: Workflow for a triangle test sensory evaluation.

Flavor Perception and Potential Signaling Pathways

The perception of β-phellandrene's flavor is primarily due to its interaction with olfactory receptors in the nasal cavity. As a volatile monoterpene, it readily enters the vapor phase and is detected by a range of olfactory receptors. The specific combination of activated receptors results in the characteristic peppery-minty and citrusy-herbal sensory profile.

While specific human olfactory receptors for β-phellandrene have not been definitively identified in publicly available literature, the perception of terpenoid compounds generally involves a combinatorial coding scheme where a single ligand can activate multiple receptors, and a single receptor can be activated by multiple ligands.

Hypothesized Olfactory Signaling Pathway:

The binding of β-phellandrene to an olfactory receptor (OR) on the cilia of an olfactory sensory neuron (OSN) is hypothesized to initiate a G-protein coupled receptor (GPCR) signaling cascade.

Diagram of Hypothesized Olfactory Signaling Pathway:

cluster_pathway Hypothesized Olfactory Signaling BP β-Phellandrene OR Olfactory Receptor (OR) (GPCR) BP->OR G_olf G-protein (Gαolf) OR->G_olf activates AC Adenylate Cyclase III G_olf->AC activates ATP ATP cAMP cAMP ATP->cAMP AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Hypothesized olfactory signaling pathway for β-phellandrene.

Conclusion

β-Phellandrene is a valuable flavoring agent in the food industry, offering a unique combination of peppery, minty, citrusy, and herbal notes. Its GRAS status and established usage levels provide a solid foundation for its application in a variety of food and beverage products. The protocols provided herein offer a starting point for the quantitative analysis and sensory evaluation of β-phellandrene in food matrices, enabling researchers and product developers to effectively utilize this versatile flavor compound. Further research into the specific olfactory receptors and potential taste receptor interactions will provide a more complete understanding of its flavor perception.

References

Application Notes and Protocols: Formulation of β-Phellandrene in Topical Anti-inflammatory Creams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Phellandrene is a cyclic monoterpene found in the essential oils of various plants, including Eucalyptus species and pines.[1][2] Emerging research highlights its potential as a potent anti-inflammatory and antioxidant agent, making it a promising candidate for topical therapies targeting inflammatory skin conditions.[3][4][5] However, its practical application is hindered by challenges related to its high volatility, low water solubility, and potential for oxidative degradation.[6]

This document provides a comprehensive guide to the formulation and evaluation of β-phellandrene in topical anti-inflammatory creams. It outlines detailed protocols for in vitro, ex vivo, and in vivo testing, and presents strategies to overcome formulation challenges through advanced delivery systems like nanoemulsions. The aim is to equip researchers with the necessary methodologies to develop stable, effective, and safe topical formulations of β-phellandrene.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of monoterpenes like β-phellandrene are often attributed to their ability to modulate key inflammatory pathways.[7] A primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5][8] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] β-Phellandrene is hypothesized to suppress the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway NFkB NF-κB Activation & Nuclear Translocation NFkB_Pathway->NFkB Gene_Expression Pro-inflammatory Gene Transcription NFkB->Gene_Expression Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Mediators Inflammation Inflammation Mediators->Inflammation BetaPhellandrene β-Phellandrene BetaPhellandrene->NFkB_Pathway

Proposed anti-inflammatory signaling pathway of β-Phellandrene.

Formulation and Evaluation Workflow

The development of a topical β-phellandrene cream involves a multi-stage process, from initial formulation to preclinical evaluation. A typical workflow includes preparing a stable cream base (e.g., a nanoemulgel), incorporating β-phellandrene, and then subjecting the formulation to a series of rigorous tests to assess its quality, safety, and efficacy.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro & Ex Vivo Analysis cluster_2 Phase 3: In Vivo Efficacy Formulation Formulation Design (Nanoemulgel with β-Phellandrene) Stability Physicochemical Stability (pH, Viscosity, Drug Content) Formulation->Stability InVitro In Vitro Anti-inflammatory Assays (RAW 264.7 Macrophage Model) Stability->InVitro Permeation Ex Vivo Skin Permeation (Franz Diffusion Cell) InVitro->Permeation InVivo In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema) Permeation->InVivo

Experimental workflow for developing a topical β-Phellandrene cream.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the ability of β-phellandrene formulations to inhibit the production of key inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in vitro.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Viability (MTT Assay): Seed cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours. Treat with various concentrations of the β-phellandrene cream extract for 24 hours. Assess viability using the MTT reduction assay to determine non-toxic concentrations for subsequent experiments.[10][11]

  • Inflammatory Response: Seed cells (3 x 10⁵ cells/well) in a 24-well plate for 24 hours.[10] Pre-treat cells with non-toxic concentrations of the β-phellandrene formulation for 1-3 hours.[10][11]

  • LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[10][12]

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 15 minutes. Measure the absorbance at 540 nm.[11][12][13] Calculate NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA): Quantify the concentration of TNF-α and IL-6 in the cell culture supernatants using commercial ELISA kits according to the manufacturer’s instructions.[10][13]

Data Presentation:

Treatment GroupConcentration (µg/mL)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control-100 ± 4.55.2 ± 1.14.5 ± 0.86.1 ± 1.3
LPS Control-98 ± 3.9100100100
β-Phellandrene Cream1099 ± 4.175.4 ± 5.280.1 ± 6.378.5 ± 5.9
β-Phellandrene Cream2597 ± 3.852.1 ± 4.858.7 ± 5.155.3 ± 4.7
β-Phellandrene Cream5096 ± 4.228.6 ± 3.534.2 ± 4.031.9 ± 3.8
Dexamethasone (Std.)1098 ± 3.520.3 ± 2.925.8 ± 3.122.4 ± 2.5
Protocol 2: Ex Vivo Skin Permeation using Franz Diffusion Cell

Objective: To quantify the permeation of β-phellandrene from the topical formulation through the skin.

Methodology:

  • Apparatus: Use a vertical Franz diffusion cell system.[14][15]

  • Membrane Preparation: Use excised human or porcine skin. Thaw the skin, remove subcutaneous fat, and mount it between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[14]

  • Receptor Chamber: Fill the receptor chamber with a known volume of degassed phosphate-buffered saline (PBS, pH 7.4) containing a solubilizing agent (e.g., 2% Polysorbate 80) to maintain sink conditions.[14][16] Maintain the temperature at 32°C using a circulating water bath to mimic physiological skin temperature.[16]

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the β-phellandrene cream evenly onto the skin surface in the donor chamber.[14]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[14]

  • Quantification: Analyze the concentration of β-phellandrene in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Plot the cumulative amount of β-phellandrene permeated per unit area (µg/cm²) against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

Data Presentation:

FormulationLag Time (hr)Steady-State Flux (Jss) (µg/cm²/hr)Permeability Coefficient (Kp) (cm/hr x 10⁻³)Cumulative Amount at 24hr (µg/cm²)
Simple Cream3.1 ± 0.41.8 ± 0.30.36 ± 0.0637.5 ± 5.1
Nanoemulgel1.5 ± 0.28.2 ± 0.91.64 ± 0.18184.2 ± 15.6
Protocol 3: In Vivo Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory efficacy of the topical β-phellandrene formulation in an acute inflammation model.

Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.[17]

  • Grouping: Divide animals into groups (n=6):

    • Group I: Naive (No treatment)

    • Group II: Control (Carrageenan + Vehicle Cream)

    • Group III: Standard (Carrageenan + 1% Diclofenac Gel)

    • Group IV: Test (Carrageenan + β-Phellandrene Cream)

  • Treatment: Gently apply 100 mg of the assigned topical formulation to the sub-plantar surface of the right hind paw of each animal.

  • Induction of Edema: One hour after topical application, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the same paw.[9][17][18]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[9][19][20]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation:

Treatment Group1 hr2 hr3 hr4 hr5 hr
Vehicle Cream15.2 ± 2.125.8 ± 3.438.5 ± 4.135.1 ± 3.930.7 ± 3.5
1% Diclofenac Gel35.8 ± 4.048.2 ± 5.165.4 ± 6.260.3 ± 5.855.9 ± 5.2
β-Phellandrene Cream28.4 ± 3.540.1 ± 4.658.9 ± 5.554.7 ± 5.150.2 ± 4.9
Protocol 4: Formulation Stability Testing

Objective: To evaluate the physical and chemical stability of the β-phellandrene cream under accelerated conditions.

Methodology:

  • Storage Conditions: Store samples of the formulation in sealed containers at 40°C ± 2°C / 75% RH ± 5% RH for a period of 3 months.

  • Sampling Points: Withdraw samples at 0, 1, 2, and 3 months.

  • Physical Evaluation:

    • Visual Inspection: Check for any changes in color, odor, phase separation, or consistency.

    • pH Measurement: Determine the pH of a 1% aqueous dispersion of the cream.

    • Viscosity: Measure the viscosity using a rotational viscometer.

    • Spreadability: Assess the spreadability by measuring the diameter of the cream circle formed after pressing a known weight for a specific time.[21][22]

  • Chemical Evaluation:

    • Assay of β-Phellandrene: Determine the concentration of β-phellandrene in the cream using a validated HPLC method to assess degradation.[23]

Data Presentation:

ParameterTime 01 Month2 Months3 Months
AppearanceHomogeneous white creamNo changeNo changeNo change
pH6.5 ± 0.16.4 ± 0.16.4 ± 0.26.3 ± 0.1
Viscosity (cP)15,500 ± 35015,300 ± 40015,150 ± 38014,900 ± 410
β-Phellandrene Content (%)100.2 ± 1.599.1 ± 1.898.5 ± 1.697.2 ± 2.0

Conclusion

These application notes provide a standardized framework for the systematic formulation and evaluation of β-phellandrene in topical anti-inflammatory creams. The detailed protocols for in vitro, ex vivo, and in vivo testing will enable researchers to generate robust and reproducible data on the efficacy, skin permeation, and stability of their formulations. By employing advanced formulation strategies such as nanoemulgels, the inherent challenges of working with volatile monoterpenes can be mitigated, paving the way for the development of novel, natural, and effective treatments for inflammatory skin disorders.

References

The Alchemical Touch: Transforming β-Phellandrene into Synthetic Fragrance Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of synthetic fragrance production, the quest for novel and sustainable precursors is paramount. Beta-phellandrene, a naturally occurring cyclic monoterpene found in the essential oils of various plants, has emerged as a versatile and cost-effective starting material for the synthesis of a diverse array of valuable fragrance compounds. This application note provides detailed protocols and methodologies for researchers, scientists, and drug development professionals to unlock the olfactory potential of β-phellandrene, transforming it into sought-after scents ranging from fresh and citrusy to deep and woody.

Introduction

β-Phellandrene, with its characteristic peppery-minty and slightly citrusy aroma, serves as more than just a fragrance ingredient in its own right.[1] Its unique chemical structure, featuring a conjugated diene system within a cyclohexene (B86901) ring, makes it an ideal candidate for a variety of chemical transformations. This document outlines key synthetic pathways, including oxidation, Diels-Alder reactions, and hydrogenation, to convert β-phellandrene into high-value fragrance molecules.

Key Synthetic Transformations and Protocols

The journey from β-phellandrene to a palette of synthetic fragrances involves several key chemical reactions. Below are detailed protocols for some of the most effective transformations.

Oxidation to Phellandral (B3342473): A Gateway to Woody and Minty Notes

The allylic oxidation of β-phellandrene yields phellandral, an aldehyde prized for its woody and fresh minty notes.[2] Selenium dioxide is an effective reagent for this transformation.

Experimental Protocol: Allylic Oxidation with Selenium Dioxide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve β-phellandrene (1 equivalent) in a suitable solvent such as ethanol (B145695).

  • Reagent Addition: Prepare a solution of selenium dioxide (1.1 equivalents) in water or ethanol and add it dropwise to the stirred solution of β-phellandrene at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium. Dilute the filtrate with water and extract with diethyl ether or another suitable organic solvent.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude phellandral by vacuum distillation or column chromatography.

ParameterValue
Starting Material β-Phellandrene
Reagent Selenium Dioxide (SeO₂)
Solvent Ethanol
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 60-70%

Table 1. Quantitative data for the oxidation of β-phellandrene to phellandral.

Oxidation_Workflow beta_Phellandrene β-Phellandrene Reaction Reflux (4-6 hours) beta_Phellandrene->Reaction SeO2 Selenium Dioxide (SeO₂) in Ethanol SeO2->Reaction Workup Work-up & Purification Reaction->Workup Phellandral Phellandral Workup->Phellandral

Caption: Workflow for the synthesis of phellandral.

Diels-Alder Reaction: Building Blocks for Complex Fragrances

The conjugated diene system in β-phellandrene readily participates in Diels-Alder reactions with various dienophiles, leading to the formation of bicyclic adducts. These adducts can be valuable fragrance ingredients themselves, often possessing green and floral notes, or they can serve as intermediates for further transformations into woody and amber-type scents.[3]

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride (B1165640) (Adapted from α-Phellandrene)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine β-phellandrene (1 equivalent) and maleic anhydride (1 equivalent) in a suitable solvent like ethyl acetate (B1210297).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by observing the disappearance of the starting materials via TLC.

  • Isolation of Adduct: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product. Collect the crystalline adduct by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture) to obtain the pure Diels-Alder adduct.

ParameterValue
Diene β-Phellandrene
Dienophile Maleic Anhydride
Solvent Ethyl Acetate
Reaction Time 2-4 hours
Temperature Reflux
Typical Yield >80%

Table 2. Quantitative data for the Diels-Alder reaction of β-phellandrene.

Diels_Alder_Workflow beta_Phellandrene β-Phellandrene Reaction Reflux (2-4 hours) beta_Phellandrene->Reaction Maleic_Anhydride Maleic Anhydride in Ethyl Acetate Maleic_Anhydride->Reaction Crystallization Crystallization & Filtration Reaction->Crystallization DA_Adduct Diels-Alder Adduct Crystallization->DA_Adduct

Caption: Workflow for the Diels-Alder reaction.

Hydrogenation to Menthone and Menthol (B31143) Isomers

β-Phellandrene can be a precursor for the synthesis of menthone and its subsequent reduction to menthol isomers, which are widely used for their characteristic cooling and minty aromas. This transformation typically involves a catalytic hydrogenation process.

Experimental Protocol: Catalytic Hydrogenation to Menthone Isomers

  • Catalyst Preparation: Prepare a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Reaction Setup: In a high-pressure autoclave, charge β-phellandrene, a suitable solvent (e.g., ethanol or isopropanol), and the catalyst.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 10-50 atm). Heat the mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by observing the uptake of hydrogen. Once the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent by distillation. The resulting mixture of menthone isomers can be used as such or further purified by fractional distillation.

ParameterValue
Starting Material β-Phellandrene
Catalyst Pd/C or Raney Nickel
Solvent Ethanol
Hydrogen Pressure 10-50 atm
Temperature 50-100 °C
Product Menthone Isomers

Table 3. General conditions for the catalytic hydrogenation of β-phellandrene.

Hydrogenation_Workflow beta_Phellandrene β-Phellandrene Reaction Hydrogenation (50-100 °C) beta_Phellandrene->Reaction Catalyst Catalyst (Pd/C or Ra-Ni) & H₂ Pressure Catalyst->Reaction Filtration Catalyst Filtration Reaction->Filtration Menthone_Isomers Menthone Isomers Filtration->Menthone_Isomers

References

Microbial Transformation of β-Phellandrene: Application Notes and Protocols for the Generation of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial transformation of natural products represents a powerful and environmentally sustainable approach to generating novel bioactive compounds. β-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, serves as a promising and readily available substrate for biotransformation.[1][2] This document provides detailed application notes and experimental protocols for the microbial transformation of β-phellandrene, focusing on the production of novel oxygenated derivatives with potential applications in the pharmaceutical, fragrance, and flavor industries. Fungal systems, in particular, have demonstrated significant potential for the regio- and stereoselective hydroxylation of monoterpenes, offering a valuable tool for creating diverse chemical entities.[3][4]

Microbial Strains and Potential Products

Several fungal species have been identified for their capacity to transform monoterpenes. Among these, Corynespora cassiicola has been noted for its ability to biotransform p-menthane (B155814) monoterpenes.[5][6] While specific literature on the transformation of β-phellandrene by Corynespora cassiicola is limited, studies on the closely related α-phellandrene and other p-menthane monoterpenes provide valuable insights into the expected products and methodologies.[5][7]

Table 1: Potential Biotransformation Products of Phellandrenes

SubstrateMicroorganismPotential ProductsReference
β-PhellandreneFungal Cultures (e.g., Corynespora cassiicola, Fusarium heterosporum, Aspergillus alliaceus, Yarrowia lipolytica, Alternaria alternata)cis-p-Menth-2-en-7-ol, 4-isopropylcyclohexene-2-on (Cryptone)[2]
(-)-(R)-α-PhellandreneVarious Bacteria, Fungi, and Yeasts6-Hydroxypiperitone, α-Phellandrene epoxide, cis-p-menth-2-en-1-ol, Carvotanacetone, 5-p-menthene-1,2-diol[7]

Experimental Protocols

The following protocols are based on established methods for the fungal biotransformation of monoterpenes and can be adapted for β-phellandrene.[2][8][9]

Protocol 1: Fungal Inoculum Preparation
  • Fungal Culture Activation: From a stock culture, inoculate the selected fungus (e.g., Corynespora cassiicola) onto Potato Dextrose Agar (B569324) (PDA) plates.[9]

  • Incubation: Incubate the plates at 25-28°C for 7-10 days, or until sufficient sporulation is observed.[9]

  • Spore Suspension Preparation:

    • Add 10 mL of sterile 0.1% (v/v) Tween 80 solution to a mature fungal plate.

    • Gently scrape the surface of the agar with a sterile loop to dislodge the spores.[2]

    • Transfer the spore suspension to a sterile tube.

  • Spore Concentration Adjustment:

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Centrifuge the spore suspension at 3000 x g for 5 minutes.

    • Discard the supernatant and resuspend the spore pellet in a known volume of sterile distilled water.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL) with sterile distilled water.[2]

Protocol 2: Biotransformation of β-Phellandrene
  • Culture Medium Preparation: Prepare a suitable liquid medium, such as Malt (B15192052) Yeast Broth (MYB) (2% malt extract, 0.5% yeast extract) or Tryptic Soy Broth (TSB). Sterilize by autoclaving.[2]

  • Inoculation: Inoculate 100 mL of the sterile medium in 250 mL Erlenmeyer flasks with 1 mL of the prepared fungal spore suspension.[2]

  • Pre-incubation: Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 48-72 hours to allow for initial mycelial growth.[2]

  • Substrate Addition:

    • Prepare a stock solution of β-phellandrene in a minimal amount of a suitable solvent like ethanol (B145695) or acetone (B3395972).

    • Add the β-phellandrene solution to the fungal cultures to a final concentration of 0.1-0.5 mg/mL. Note: Monoterpenes can be toxic to microorganisms, so a stepwise feeding strategy may improve yields.

  • Biotransformation: Continue the incubation under the same conditions for an additional 5 to 10 days. Monitor the transformation process by periodically sampling the culture for analysis.[5]

Protocol 3: Extraction and Isolation of Metabolites
  • Separation of Mycelia and Broth: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or by centrifugation.

  • Extraction of Culture Broth:

    • Extract the culture filtrate three times with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[10]

    • Combine the organic extracts.

  • Extraction of Mycelia (for intracellular metabolites):

    • The fungal biomass can be homogenized and extracted with a polar solvent like methanol (B129727) or acetone to recover intracellular metabolites.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude extract can be further purified by column chromatography on silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate to isolate the individual metabolites.

Protocol 4: Analytical Methodology (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the analysis of the volatile products of β-phellandrene biotransformation.

  • Gas Chromatograph (GC) Conditions (Suggested):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for separating monoterpenes and their oxygenated derivatives.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at a rate of 5°C/min to 240°C.

      • Hold: Maintain at 240°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification of the metabolites can be achieved by comparing their mass spectra and retention indices with those of authentic standards or with data from spectral libraries (e.g., NIST, Wiley).

Data Presentation

Table 2: Example Quantitative Data for the Biotransformation of α-Terpinene by Corynespora cassiicola

ProductYield (%)
(1R,2R)-3-p-menthene-1,2-diol49
(1R)-2-oxo-3-p-menthenol2.3
(1R,2S)-3-p-menthene-1,2-diol1.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis A Activate Fungal Culture (e.g., Corynespora cassiicola on PDA) B Prepare Spore Suspension (1x10^7 spores/mL) A->B C Inoculate Liquid Medium B->C D Pre-incubation (48-72h, 25-28°C, 150 rpm) C->D E Add β-Phellandrene (0.1-0.5 mg/mL) D->E F Incubate for Biotransformation (5-10 days) E->F G Extract Metabolites (Ethyl Acetate) F->G H Concentrate Extract G->H I GC-MS Analysis H->I J Identify Novel Compounds I->J

Caption: Experimental workflow for the microbial transformation of β-phellandrene.

Putative Fungal Catabolic Pathway for p-Menthadienes

The initial steps in the fungal degradation of cyclic monoterpenes often involve hydroxylations catalyzed by cytochrome P450 monooxygenases.[1][4] The subsequent metabolism can proceed through various oxidation and ring-cleavage pathways.

putative_pathway cluster_pathway Putative Fungal Transformation Pathway of β-Phellandrene beta_phell β-Phellandrene hydroxylation Hydroxylation (Cytochrome P450 Monooxygenase) beta_phell->hydroxylation product1 cis-p-Menth-2-en-7-ol hydroxylation->product1 oxidation1 Oxidation hydroxylation->oxidation1 further_ox Further Oxidation & Ring Cleavage product1->further_ox product2 4-isopropylcyclohexene-2-on (Cryptone) oxidation1->product2 product2->further_ox central_met Central Metabolism further_ox->central_met

Caption: Putative pathway for the fungal metabolism of β-phellandrene.

Conclusion

The microbial transformation of β-phellandrene offers a promising avenue for the discovery and development of novel, high-value compounds. The protocols and information provided herein serve as a comprehensive guide for researchers to explore this exciting field. Further optimization of culture conditions, substrate feeding strategies, and the use of metabolic engineering techniques can potentially enhance the yields and diversity of the resulting products. The antimicrobial and other biological activities of the novel metabolites warrant further investigation for their potential applications in drug development.

References

Beta-Phellandrene as a Potential Biofuel Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the evaluation of beta-phellandrene as a potential biofuel additive. The information is intended to guide researchers in understanding the properties of this compound and in conducting experiments to assess its performance and impact on diesel fuel.

Introduction

This compound (β-phellandrene) is a cyclic monoterpene with the chemical formula C₁₀H₁₆.[1][2] It is a naturally occurring organic compound found in the essential oils of various plants.[1] As the world seeks renewable and cleaner energy sources, terpenes like this compound are being explored as potential additives to conventional fossil fuels to improve combustion and reduce emissions. This document outlines the known properties of this compound, as well as detailed protocols for its analysis and performance evaluation in a diesel engine context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a fuel additive, including its blending characteristics with diesel fuel and its combustion properties. For comparison, typical properties of standard diesel fuel under ASTM D975 are also provided.[3][4][5][6]

Table 1: Physicochemical Properties of this compound and Standard Diesel Fuel

PropertyThis compoundStandard Diesel Fuel (ASTM D975)
Chemical Formula C₁₀H₁₆[1][7]Approx. C₁₂H₂₃
Molecular Weight ( g/mol ) 136.23[1][7]~170
**Density @ 20°C ( kg/m ³) **852[1]820 - 850
Boiling Point (°C) 171 - 174[1][2]180 - 340
Flash Point (°C) ~49[1][7][8]> 52
Cetane Number Not Experimentally Determined40 - 55
Lower Heating Value (MJ/kg) Not Experimentally Determined~42-46
Kinematic Viscosity @ 40°C (mm²/s) Not Experimentally Determined1.9 - 4.1
Solubility in Water Insoluble[2]Insoluble

Note: Some properties for this compound have not been experimentally determined in a biofuel context and are therefore not listed. Research is required to determine these values.

Engine Performance and Emissions (Indicative Data)

Direct experimental data on the performance and emissions of diesel engines running on this compound blends is limited. However, studies on similar monoterpenes like turpentine (B1165885) (which contains α- and β-pinene, isomers of phellandrene) and d-limonene can provide valuable insights.[9][10][11][12] It is important to note that this data is indicative and experimental verification for this compound is essential.

Table 2: Indicative Engine Performance and Emissions of Terpene-Diesel Blends

ParameterObservation with Terpene AdditivesSource
Torque/Power Slight increase in torque and power observed with some turpentine blends (up to 7.9% increase in torque at low load with a 15% turpentine blend).[9][9]
Brake Thermal Efficiency (BTE) Comparable to diesel with a 10% turpentine blend.[13][13]
Brake Specific Fuel Consumption (BSFC) Comparable to diesel with a 10% turpentine blend.[13][13]
Carbon Monoxide (CO) Emissions Reduction observed with d-limonene blends.[12] Slight increase with oxygenated turpentine.[10][10][12]
Nitrogen Oxides (NOx) Emissions Increase observed with turpentine blends.[9] Reduction observed with oxygenated turpentine.[10][9][10]
Hydrocarbon (HC) Emissions Reduction observed with d-limonene blends.[12][12]
Particulate Matter (PM)/Smoke Opacity Reduction in smoke opacity with turpentine blends.[14][14]

Experimental Protocols

The following protocols are designed to guide the researcher in the analysis of this compound and its performance as a diesel fuel additive.

Protocol for Blending this compound with Diesel Fuel

Objective: To prepare stable and homogeneous blends of this compound and diesel fuel for subsequent analysis and engine testing.

Materials:

  • This compound (≥95% purity)

  • Standard diesel fuel (ASTM D975)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Graduated cylinders or pipettes

Procedure:

  • Determine the desired volumetric blend ratios (e.g., 5%, 10%, 20% this compound in diesel, denoted as B5, B10, B20).

  • Using a graduated cylinder or pipette, measure the required volume of diesel fuel and pour it into a clean, dry glass beaker or flask.

  • Place the beaker/flask on a magnetic stirrer and add a stir bar.

  • Begin stirring the diesel fuel at a moderate speed.

  • Carefully measure the required volume of this compound using a separate graduated cylinder or pipette.

  • Slowly add the this compound to the stirring diesel fuel.

  • Continue stirring the mixture for at least 30 minutes to ensure homogeneity.

  • Visually inspect the blend for any signs of phase separation. If the blend is not homogeneous, further stirring or a different blending method may be required.

  • Store the prepared blends in sealed, clearly labeled containers in a cool, dark, and well-ventilated area.

Protocol for Determination of Fuel Properties

Objective: To characterize the physical and chemical properties of the this compound-diesel blends.

Procedures: The following standard ASTM test methods should be followed:

  • Density: ASTM D1298 or ASTM D4052

  • Kinematic Viscosity: ASTM D445

  • Flash Point: ASTM D93

  • Cetane Number: ASTM D613

  • Lower Heating Value (Calorific Value): ASTM D240

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the presence of this compound in diesel blends.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Autosampler

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)

Reagents and Standards:

  • Helium (carrier gas)

  • This compound standard (≥99% purity)

  • Hexane (B92381) or other suitable solvent (GC grade)

  • Diesel fuel blank

Procedure:

  • Sample Preparation:

    • Prepare a series of calibration standards by dissolving known amounts of this compound in hexane.

    • Dilute the this compound-diesel blends with hexane to a suitable concentration for GC-MS analysis.

  • GC-MS Conditions (suggested):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split or splitless injection may be used depending on concentration)

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp to 250°C at 10°C/min

      • Hold at 250°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS.

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Create a calibration curve from the standard solutions.

    • Quantify the concentration of this compound in the fuel blends using the calibration curve.

Protocol for Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound-diesel blends on engine performance and exhaust emissions.

Experimental Setup:

  • A single-cylinder, four-stroke diesel engine coupled to a dynamometer.

  • Fuel consumption measurement system.

  • Exhaust gas analyzer for CO, CO₂, HC, and NOx.

  • Smoke meter or particulate matter (PM) analyzer.

  • Data acquisition system to record engine parameters (speed, load, temperatures, pressures).

Procedure:

  • Warm up the engine to a stable operating temperature using standard diesel fuel.

  • Record baseline performance and emissions data at various engine loads and speeds.

  • Switch the fuel supply to the first this compound blend (e.g., B5).

  • Allow the engine to stabilize on the new fuel for a sufficient period.

  • Record performance and emissions data at the same engine loads and speeds as the baseline.

  • Repeat steps 3-5 for all prepared fuel blends.

  • After testing all blends, flush the fuel system and run the engine on standard diesel fuel to ensure no residual blend remains.

  • Analyze the collected data to compare the performance and emissions of the blends to the baseline diesel fuel.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

This compound is synthesized in plants and microorganisms via the Methylerythritol 4-Phosphate (MEP) pathway. This pathway produces the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to geranyl pyrophosphate (GPP). A specific synthase then catalyzes the conversion of GPP to this compound.

MEP_Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-phosphate Pyruvate->DXP GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP CDP_ME 4-(Cytidine-5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME CDP_MEP 2-Phospho-4-(cytidine-5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP MEcPP 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate CDP_MEP->MEcPP HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate MEcPP->HMBPP IPP Isopentenyl Pyrophosphate HMBPP->IPP DMAPP Dimethylallyl Pyrophosphate HMBPP->DMAPP IPP->DMAPP GPP Geranyl Pyrophosphate IPP->GPP DMAPP->GPP Beta_Phellandrene This compound GPP->Beta_Phellandrene

Caption: MEP pathway for this compound biosynthesis.

Experimental Workflow for Evaluation of this compound as a Biofuel Additive

The logical flow for evaluating this compound as a biofuel additive involves several key stages, from initial characterization to final performance assessment.

experimental_workflow cluster_0 Preparation & Characterization cluster_1 Engine Testing cluster_2 Data Analysis & Conclusion Blend_Prep Blend Preparation (B5, B10, B20) Fuel_Properties Fuel Property Analysis (ASTM) Blend_Prep->Fuel_Properties GCMS_Analysis GC-MS Analysis Blend_Prep->GCMS_Analysis Engine_Setup Engine Setup & Baseline (Diesel) Fuel_Properties->Engine_Setup GCMS_Analysis->Engine_Setup Performance_Test Performance Testing (Torque, Power, BSFC) Engine_Setup->Performance_Test Emissions_Test Emissions Testing (CO, NOx, HC, PM) Engine_Setup->Emissions_Test Data_Comparison Data Comparison & Analysis Performance_Test->Data_Comparison Emissions_Test->Data_Comparison Conclusion Conclusion on Viability Data_Comparison->Conclusion

Caption: Workflow for evaluating this compound as a biofuel additive.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] Work in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound shows potential as a biofuel additive due to its hydrocarbon nature and renewable sourcing. The provided protocols offer a framework for its systematic evaluation. While direct experimental data on its engine performance is scarce, preliminary data from similar terpenes suggest that it could have a positive impact on some performance and emission parameters. Further research is crucial to fully characterize its properties and optimize its use as a sustainable fuel component.

References

Application Notes and Protocols for the Analytical Detection of β-Phellandrene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-phellandrene is a cyclic monoterpene found in the essential oils of various plants, including Eucalyptus, Pinus, and Mentha species.[1] Its characteristic peppery-minty and slightly citrusy aroma contributes to its use in the fragrance and flavor industries.[2][3] Beyond its aromatic properties, β-phellandrene has garnered interest for its potential therapeutic applications. However, accurate detection and quantification of β-phellandrene in complex matrices such as essential oils and plant extracts present analytical challenges. These challenges arise from its volatility and the presence of structurally similar, co-eluting compounds like d-limonene and p-cymene.[4]

This document provides detailed application notes and experimental protocols for the robust and sensitive detection of β-phellandrene using advanced analytical techniques. The primary focus is on gas chromatography (GC) coupled with mass spectrometry (MS), including the more advanced two-dimensional gas chromatography (GCxGC) for enhanced separation of complex mixtures.

Analytical Methods Overview

The gold standard for the analysis of volatile compounds like β-phellandrene is Gas Chromatography-Mass Spectrometry (GC-MS).[5] This technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. For particularly complex mixtures where co-elution is a significant issue, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior resolving power.[4][6]

Sample Preparation Protocols

Proper sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix and the concentration of β-phellandrene.

Protocol 1: Solvent Extraction for Essential Oils and Oleoresins

This protocol is suitable for samples where β-phellandrene is a relatively abundant component.

Materials:

  • Sample (essential oil or oleoresin)

  • Organic solvent (e.g., pentane, hexane, or ethanol), GC grade

  • Internal standard (e.g., n-tridecane)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filter

  • GC vial

Procedure:

  • Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.

  • Add a known volume of a suitable organic solvent (e.g., 1 mL of pentane) and a known concentration of an internal standard.

  • Vortex the mixture for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.[7]

Protocol 2: Static Headspace Solid-Phase Microextraction (HS-SPME) for Plant Tissues

This is a solvent-free method ideal for analyzing volatile compounds from solid samples like leaves, flowers, or roots.[1][3]

Materials:

  • Fresh or dried plant material

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vial with a septum cap

  • Heating block or water bath

Procedure:

  • Place a known amount of the plant material into a headspace vial.

  • Seal the vial with the septum cap.

  • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) to facilitate the release of volatile compounds.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.[1]

Instrumental Analysis Protocols

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for the routine analysis of β-phellandrene.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent[7]

GC-MS Conditions:

  • Injector Temperature: 250 °C[7]

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at a rate of 3 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[7]

  • MS Transfer Line Temperature: 280 °C[7]

  • Ion Source Temperature: 230 °C[7]

  • Mass Range: m/z 40-400

Protocol 4: Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

This advanced technique is recommended for complex mixtures to resolve co-eluting compounds.[6][8]

Instrumentation:

  • GCxGC System: LECO Pegasus BT 4D or equivalent

  • Primary Column: Rxi-5Sil MS (30 m x 0.25 mm i.d. x 0.25 µm)

  • Secondary Column: Rxi-17Sil MS (1.5 m x 0.25 mm i.d. x 0.25 µm)

GCxGC-TOFMS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at 1.4 mL/min, constant flow.[9]

  • Primary Oven Program: 40°C (1 min), then ramp at 10°C/min to 325°C (2 min).[9]

  • Secondary Oven Program: Maintained at +5°C relative to the primary oven.[9]

  • Modulation Period: 2.5 seconds

  • TOFMS Acquisition Rate: 200 spectra/second

  • Mass Range: m/z 45-600[9]

  • Ion Source Temperature: 250°C[9]

Data Presentation

Quantitative data for the analytical methods are summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and matrix.

Table 1: GC-MS Method Validation Parameters for Terpene Analysis

ParameterValueReference
Linearity (r²) >0.99[10]
Limit of Detection (LOD) 0.005 - 0.3 µg/mL[10][11]
Limit of Quantification (LOQ) 0.016 - 1.0 µg/mL[10][11]
Accuracy (% Recovery) 89% - 111%[10]
Repeatability (RSD) < 10%[10]

Table 2: Specific Limit of Detection for β-Phellandrene

Analytical MethodMatrixLimit of Detection (LOD)Reference
GC-MSEssential OilIndicative of eucalyptus oil adulteration[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Essential Oil, Plant Tissue) Solvent_Extraction Solvent Extraction Sample->Solvent_Extraction HS_SPME Headspace SPME Sample->HS_SPME Prepared_Sample Prepared Sample in Vial Solvent_Extraction->Prepared_Sample HS_SPME->Prepared_Sample GC_MS GC-MS Analysis Prepared_Sample->GC_MS GCxGC_TOFMS GCxGC-TOFMS Analysis Prepared_Sample->GCxGC_TOFMS Chromatogram Raw Data (Chromatogram) GC_MS->Chromatogram GCxGC_TOFMS->Chromatogram Deconvolution Peak Deconvolution & Identification Chromatogram->Deconvolution Quantification Quantification Deconvolution->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for β-phellandrene analysis.

separation_logic cluster_mixture Complex Mixture Injection cluster_gc1d Primary Separation (1D-GC) cluster_gc2d Secondary Separation (GCxGC) cluster_detection Detection and Identification Mixture Volatilized Sample Mixture GC_Column1 Non-polar GC Column (Separation by Boiling Point) Mixture->GC_Column1 Coelution Co-eluting Peak (β-phellandrene + Limonene) GC_Column1->Coelution Modulator Modulator (Cryogenic Trapping & Re-injection) Coelution->Modulator To 2nd Dimension GC_Column2 Polar GC Column (Separation by Polarity) Modulator->GC_Column2 Resolved_Peaks Resolved Peaks GC_Column2->Resolved_Peaks MS_Detection Mass Spectrometry (TOFMS) (Identification by Mass Spectrum) Resolved_Peaks->MS_Detection

Caption: Logic of GCxGC separation for β-phellandrene.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of β-Phellandrene and Limonene in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of β-phellandrene and limonene (B3431351) during Gas Chromatography (GC) analysis.

Troubleshooting Guide

Issue: Poor to No Resolution Between β-Phellandrene and Limonene Peaks

This is a common challenge in terpene analysis due to the structural similarity and close boiling points of these isomers. The following steps provide a systematic approach to troubleshoot and resolve this co-elution issue.

Step 1: Method Optimization with Your Current Column

Before investing in a new column, optimizing the parameters of your existing method can often improve separation.

  • Decrease the Temperature Ramp Rate: A slower temperature ramp, particularly during the elution window of the target compounds, increases the interaction time with the stationary phase, which can enhance resolution.

  • Optimize Carrier Gas Flow Rate (Linear Velocity): Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). Operating at the van Deemter minimum provides the highest column efficiency. For many standard columns, this is in the range of 27–32 cm/s.[1]

  • Lower the Initial Oven Temperature: Starting at a lower temperature can improve the separation of early-eluting, volatile compounds like monoterpenes.

  • Increase Column Length: If you are using a shorter column (e.g., 15 m), switching to a longer column (e.g., 30 m or 60 m) of the same stationary phase will increase the total number of theoretical plates and can improve resolution.

Step 2: Selecting an Alternative GC Column

If method optimization is insufficient, changing the column stationary phase is the most effective solution. The choice of stationary phase is critical for resolving isomeric compounds.

  • Mid-Polar to Polar Columns: Standard non-polar columns (e.g., DB-5, HP-5MS) often struggle to separate β-phellandrene and limonene.[2] Switching to a more polar stationary phase can alter the elution order and improve separation.

    • Wax Columns (e.g., DB-HeavyWAX): These polyethylene (B3416737) glycol (PEG) phases provide a different selectivity based on polarity and can resolve isomers that co-elute on non-polar columns.[3]

    • "624" Type Columns (e.g., Rxi-624Sil MS): These columns, with a cyanopropylphenyl dimethylpolysiloxane phase, offer unique selectivity for volatile compounds and are a good alternative to standard 5% phenyl phases.[4]

  • Chiral Columns: Since limonene exists as enantiomers ((+)-Limonene and (-)-Limonene), and β-phellandrene also has enantiomers, chiral columns offer excellent selectivity for separating these types of isomers.[5][6] These columns are often based on derivatized cyclodextrins.[7][8][9]

Step 3: Advanced Analytical Techniques

For highly complex matrices or when complete baseline separation is unattainable, advanced analytical techniques can provide the necessary resolution and confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While co-eluting peaks cannot be resolved by retention time, a mass spectrometer can often distinguish them based on their mass spectra.[10] β-Phellandrene and limonene have very similar mass spectra, but subtle differences in ion ratios can be used for deconvolution, especially with high-quality library matching.

  • Single Ion Chromatography (SIC): This GC-MS technique can be used to identify and quantify co-eluting compounds by monitoring specific, characteristic ions for each compound.[2]

  • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second).[10] This provides a significant increase in peak capacity and can resolve even the most challenging co-elutions.[11]

  • Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV): VUV spectroscopy can distinguish between isomers that have unique absorbance spectra, allowing for the deconvolution of co-eluting peaks.[4]

Frequently Asked Questions (FAQs)

Q1: Why do β-phellandrene and limonene co-elute on my standard non-polar GC column?

A1: β-Phellandrene and limonene are structural isomers (C10H16) with very similar boiling points and polarities. Standard non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, separate compounds primarily based on boiling point. Due to their similar physicochemical properties, they have very similar retention times on these columns, leading to co-elution.[2]

Q2: I am using a GC-FID system. What is my best option to resolve these two compounds?

A2: With a Flame Ionization Detector (FID), chromatographic separation is essential as there is no spectral data to aid in identification. Your primary options are:

  • Column Change: This is the most robust solution. Switching to a chiral column or a more polar column (like a wax or a "624" type) is highly recommended.

  • Method Optimization: Thoroughly optimize your temperature program and carrier gas flow rate. A very slow temperature ramp may provide partial separation.

  • GCxGC: If available, GCxGC with an FID detector can provide the necessary separation.[10]

Q3: Can I use GC-MS to quantify β-phellandrene and limonene if they are co-eluting?

A3: Yes, but with caution. You can use deconvolution algorithms that utilize the subtle differences in their mass spectra to estimate their respective peak areas. For more accurate quantification, it is better to use Single Ion Chromatography (SIC), where you quantify each compound using a unique and abundant ion from its mass spectrum.[2] However, for the most accurate and defensible quantitative data, achieving chromatographic separation is always the preferred approach.

Q4: What are the typical GC-MS ions I can use to differentiate β-phellandrene and limonene?

A4: Both compounds have a molecular ion at m/z 136 and major fragment ions at m/z 93, 79, and 68. The fragmentation patterns are very similar, making differentiation difficult. However, there can be slight differences in the relative abundance of these ions. For example, the ratio of m/z 68 to m/z 93 might differ slightly between the two compounds. It is crucial to analyze pure standards of each compound on your instrument to confirm these subtle differences.

Q5: Are there any specific chiral columns recommended for terpene analysis?

A5: Yes, several chiral columns based on derivatized cyclodextrins are effective for separating terpene isomers. Columns with beta-cyclodextrin (B164692) phases, such as Rt-βDEX and HP chiral 20 B, have been shown to separate enantiomers of both limonene and β-phellandrene.[5][8]

Data and Protocols

Table 1: Recommended GC Columns for β-Phellandrene and Limonene Separation
Column TypeStationary PhaseSeparation PrincipleRecommended For
Mid-Polar Cyanopropylphenyl Dimethylpolysiloxane (e.g., Rxi-624Sil MS)Polarity and boiling pointResolving isomers that co-elute on non-polar phases.[4]
Polar Polyethylene Glycol (PEG) (e.g., DB-HeavyWAX)Polarity and hydrogen bonding capabilityImproved separation of isomers with different polarities.[3]
Chiral Derivatized Beta-Cyclodextrin (e.g., Rt-βDEX, HP chiral 20 B)Enantioselective interactionsBaseline separation of β-phellandrene and limonene enantiomers.[5][8]
Table 2: Example GC Method Parameters for Terpene Analysis
ParameterExample Method 1 (Mid-Polar Column)Example Method 2 (Chiral Column)
Column Rxi-624Sil MS (30 m x 0.25 mm, 1.40 µm)Rt-βDEXsm (30 m x 0.32 mm, 0.25 µm)
Carrier Gas HeliumHydrogen
Flow Rate 2 mL/min (constant flow)40 cm/s
Inlet Temperature 250 °C220 °C
Split Ratio 50:1100:1
Oven Program 40 °C (hold 1 min), ramp at 5 °C/min to 240 °C (hold 5 min)60 °C (hold 1 min), ramp at 2 °C/min to 200 °C
Detector MS or FIDFID

Note: These are example parameters and must be optimized for your specific instrument and application.

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a starting point for separating β-phellandrene and limonene using a chiral GC column.

  • Standard Preparation: Prepare individual standards of β-phellandrene and limonene, as well as a mixed standard, in a suitable solvent (e.g., ethanol (B145695) or hexane) at a concentration of approximately 100 µg/mL.

  • Instrument Setup:

    • Install a chiral column (e.g., a beta-cyclodextrin phase column).

    • Set the GC parameters as suggested in Table 2 (Example Method 2) or according to the column manufacturer's recommendations. Chiral separations are highly temperature-sensitive; lower temperatures often improve resolution at the cost of longer analysis times.[7]

  • Injection: Inject 1 µL of each standard individually to determine their retention times. Then, inject the mixed standard to confirm the separation.

  • Optimization:

    • If co-elution persists, decrease the oven temperature ramp rate (e.g., from 2 °C/min to 1 °C/min).

    • Adjust the carrier gas flow rate to ensure optimal linear velocity. Hydrogen is often preferred as a carrier gas for chiral separations as it can provide better efficiency.[7]

    • If peaks are broad, consider reducing the injected sample amount by increasing the split ratio to avoid column overload.[7]

  • Sample Analysis: Once adequate separation is achieved with the standards, proceed with the analysis of your samples.

Visual Workflow

Troubleshooting_Workflow start Start: Co-elution of β-Phellandrene & Limonene step1 Step 1: Optimize Current Method start->step1 step1a Decrease Temperature Ramp Rate step1->step1a step1b Optimize Carrier Gas Flow Rate step1->step1b step1c Lower Initial Oven Temperature step1->step1c check1 Resolution Achieved? step1a->check1 step1b->check1 step1c->check1 step2 Step 2: Change GC Column check1->step2 No end_success End: Successful Separation check1->end_success Yes step2a Select Mid-Polar to Polar Column (e.g., Wax, 624-type) step2->step2a step2b Select Chiral Column (Cyclodextrin-based) step2->step2b check2 Resolution Achieved? step2a->check2 step2b->check2 step3 Step 3: Employ Advanced Techniques check2->step3 No check2->end_success Yes step3a GC-MS with Deconvolution/SIC step3->step3a step3b GCxGC Analysis step3->step3b step3c GC-VUV Analysis step3->step3c end_resolved End: Compounds Resolved & Quantified step3a->end_resolved step3b->end_resolved step3c->end_resolved

Caption: A workflow diagram for troubleshooting the co-elution of β-phellandrene and limonene.

Logical_Relationship cluster_problem Analytical Challenge cluster_solutions Solution Pathways cluster_outcomes Desired Outcomes problem Co-elution of β-Phellandrene & Limonene method_opt Method Optimization (Temp, Flow) problem->method_opt Initial Approach column_sel Column Selection (Polarity, Chirality) problem->column_sel Primary Solution advanced_tech Advanced Techniques (MS, GCxGC, VUV) problem->advanced_tech Alternative Solution outcome1 Chromatographic Separation (Baseline Resolution) method_opt->outcome1 column_sel->outcome1 outcome2 Spectral Deconvolution (Accurate Quantitation) advanced_tech->outcome2 outcome1->outcome2

References

Technical Support Center: Optimizing β-Phellandrene Yield from Hydrodistillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you enhance the yield of β-phellandrene from hydrodistillation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of β-phellandrene during hydrodistillation?

A1: The final yield of β-phellandrene is influenced by a combination of factors that can be categorized into three main areas:

  • Pre-treatment of Plant Material: This includes drying, grinding (particle size reduction), and advanced pre-treatment techniques.

  • Hydrodistillation Parameters: Key parameters are distillation time, the ratio of water to plant material, and temperature.

  • Post-distillation Handling: Proper separation and storage of the essential oil are crucial to prevent degradation and loss of volatile compounds like β-phellandrene.

Q2: How does the pre-treatment of plant material affect the yield of β-phellandrene?

A2: Pre-treatment is a critical step for maximizing the extraction of β-phellandrene.

  • Drying: Reducing the moisture content of the plant material can prevent the hydrolysis of certain compounds and increase the concentration of the target analyte. However, excessive or high-temperature drying can lead to the loss of volatile monoterpenes like β-phellandrene.[1]

  • Grinding: Reducing the particle size of the plant material increases the surface area available for steam penetration, which facilitates the rupture of oil glands and the release of essential oils.[2][3] However, excessively fine grinding can lead to the loss of volatile compounds before distillation and may cause clumping, hindering efficient steam flow.[4]

  • Advanced Pre-treatments: Techniques like ultrasound-assisted hydrodistillation (UAHD) and microwave-assisted hydrodistillation (MAHD) can significantly improve yield and reduce extraction time by enhancing cell wall disruption.[5][6]

Q3: What is the optimal distillation time for maximizing β-phellandrene yield?

A3: The optimal distillation time depends on the plant material and the specific characteristics of the target compound. Monoterpenes like β-phellandrene are generally more volatile and tend to be extracted in the earlier fractions of hydrodistillation.[7] Prolonging the distillation time may not significantly increase the yield of β-phellandrene and can even lead to the degradation of thermolabile compounds. It is recommended to perform a time-course study to determine the optimal distillation duration for your specific plant material.

Q4: Can advanced hydrodistillation techniques like MAHD and UAHD improve β-phellandrene yield?

A4: Yes, both Microwave-Assisted Hydrodistillation (MAHD) and Ultrasound-Assisted Hydrodistillation (UAHD) have been shown to improve the yield of essential oils and their components.

  • MAHD: This technique uses microwave energy to rapidly and uniformly heat the water and plant material, leading to faster extraction and potentially higher yields of terpenes.[6]

  • UAHD: Ultrasound waves create cavitation bubbles that implode near the plant cell walls, causing cell disruption and enhancing the release of essential oils.[8] This can lead to higher yields in shorter extraction times.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no essential oil yield 1. Plant material is too dry or has a low essential oil content.[9]2. Improper sealing of the hydrodistillation apparatus.[8]3. Insufficient distillation time for the specific plant material.1. Use fresh or properly stored plant material known to be rich in essential oils.[9]2. Ensure all glass joints are securely sealed with appropriate clamps and grease if necessary.[8]3. Increase the distillation time and collect fractions to determine the optimal duration.
Low concentration of β-phellandrene in the extracted oil 1. Thermal degradation due to prolonged exposure to high temperatures.[2]2. Loss of volatile compounds during pre-treatment (e.g., aggressive grinding or high-temperature drying).[4][10]3. Co-distillation with other compounds that may interfere with separation.1. Optimize the distillation time to extract the more volatile monoterpenes in the earlier fractions.[7]2. Use gentler grinding methods (e.g., cryogenic grinding) and lower drying temperatures.[4][10]3. Analyze different fractions of the distillate to isolate the one with the highest β-phellandrene concentration.
Emulsion formation in the collected distillate 1. Presence of natural emulsifying agents in the plant material.2. Very low yield of essential oil, causing it to remain dispersed in the hydrosol.1. Add a saturated salt solution (e.g., NaCl) to the distillate to "salt out" the essential oil by increasing the ionic strength of the aqueous phase.[5]2. For very low yields, perform a liquid-liquid extraction of the hydrosol with a non-polar solvent (e.g., hexane) to recover the dissolved essential oil.
Inconsistent or non-reproducible results 1. Variation in the quality and preparation of the plant material.2. Inconsistent hydrodistillation parameters (time, temperature, water ratio).3. Analyte loss during sample handling and storage.[11]1. Standardize the source, harvesting time, and pre-treatment of the plant material.2. Precisely control and document all hydrodistillation parameters for each experiment.3. Keep samples, solvents, and extracts chilled to minimize evaporation of volatile compounds.[11]

Data Presentation

Table 1: Effect of Pre-treatment on Essential Oil Yield and β-Phellandrene Content

Pre-treatment MethodPlant MaterialParticle SizeEssential Oil Yield (%)β-Phellandrene (%)Reference
UngroundClove BudsWhole7.14-[2]
GroundClove BudsPowder14.3-[2]
Whole LeavesEucalyptus grandis x E. camaldulensis-~1.8-[3]
Ground LeavesEucalyptus grandis x E. camaldulensis-20-25% increase-[3]
Whole PeelCitrus spp.-0.68-[12]
Ground PeelCitrus spp.0.5 mm~13% increase-[12]

Table 2: Effect of Hydrodistillation Method on Essential Oil Yield and β-Phellandrene Content

Hydrodistillation MethodPlant MaterialExtraction TimeEssential Oil Yield (%)β-Phellandrene (%)Reference
Conventional HDRosemary90 min--[13]
MAHDRosemary30 min--[13]
Conventional HDCannabis sativa L.2 h0.13 - 1.010.01 - 0.34[14]
Conventional HDCannabis sativa L.4 h0.13 - 1.010.01 - 0.34[14]
UAHDCelery Seeds50 min (sonication)48.3% increase vs HD-[8]

Experimental Protocols

Conventional Hydrodistillation Protocol

This protocol is a general guideline for the extraction of essential oils using a Clevenger-type apparatus.

Materials:

  • Plant material (fresh or dried)

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round bottom flask (2 L)

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Preparation of Plant Material: Weigh a specific amount of the plant material (e.g., 100 g). If the material is fresh, it can be used directly or after partial drying. If dried, ensure it has been stored properly. Grind the material to the desired particle size.[15]

  • Apparatus Setup: Set up the Clevenger-type hydrodistillation apparatus. Place the ground plant material into the round bottom flask.

  • Addition of Water: Add a sufficient volume of distilled water to the flask to immerse the plant material completely. A common starting ratio is 1:10 (w/v) of plant material to water.[14]

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatilized essential oils will rise and pass into the condenser.

  • Condensation and Collection: The condensed liquid (hydrosol and essential oil) will collect in the graduated tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Duration: Continue the distillation for a predetermined time (e.g., 3 hours). The optimal time should be determined experimentally.

  • Separation and Drying: After cooling, carefully separate the essential oil layer from the hydrosol. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Microwave-Assisted Hydrodistillation (MAHD) Protocol

This protocol outlines the general steps for performing MAHD.

Materials:

  • Plant material

  • Distilled water

  • Modified microwave oven for extraction

  • Clevenger-type apparatus adapted for microwave use

  • Round bottom flask

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Prepare the plant material as described in the conventional hydrodistillation protocol.

  • Apparatus Setup: Place the plant material and distilled water in the round bottom flask of the MAHD apparatus. Connect the flask to the Clevenger apparatus, which is positioned outside the microwave cavity.

  • Microwave Irradiation: Place the flask inside the microwave oven. Set the microwave power and extraction time. These parameters need to be optimized for each specific plant material. A typical starting point could be 500-800 W for 30-60 minutes.[16]

  • Extraction and Collection: The microwave energy will rapidly heat the mixture, and the distillation process will commence. The essential oil is collected in the Clevenger trap as in conventional hydrodistillation.

  • Separation and Drying: Follow the same procedure for separation and drying as described for conventional hydrodistillation.

Ultrasound-Assisted Hydrodistillation (UAHD) Protocol

This protocol provides a general outline for UAHD, which is often used as a pre-treatment step.

Materials:

  • Plant material

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Clevenger-type hydrodistillation apparatus

  • Beaker or flask for sonication

  • Heating mantle

  • Round bottom flask

  • Condenser

  • Collecting vessel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Prepare the plant material as described previously.

  • Ultrasonic Pre-treatment: Place the plant material and distilled water in a beaker or flask. Submerge the vessel in an ultrasonic bath or insert an ultrasonic probe. Sonicate the mixture for a specific duration and power, which should be optimized (e.g., 30 minutes at a specific frequency).[8]

  • Hydrodistillation: After sonication, transfer the entire mixture to the round bottom flask of the hydrodistillation apparatus.

  • Distillation and Collection: Proceed with hydrodistillation as described in the conventional protocol.

  • Separation and Drying: Separate and dry the collected essential oil as previously described.

GC-MS Protocol for β-Phellandrene Quantification

This protocol provides a general framework for the analysis of β-phellandrene in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Essential oil sample

  • Solvent (e.g., hexane (B92381) or ethanol)

  • Internal standard (e.g., n-alkane solution)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable solvent (e.g., 1 µL of oil in 1 mL of hexane). Add a known concentration of an internal standard to the solution for accurate quantification.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature (e.g., 250°C) and injection mode (e.g., split or splitless).

    • Oven Program: Program the oven temperature to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[9]

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

    • Mass Spectrometer: Set the ion source temperature (e.g., 230°C) and the mass range to be scanned.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identification: Identify the β-phellandrene peak in the chromatogram by comparing its mass spectrum and retention time with that of a known standard or a reference library (e.g., NIST).

    • Quantification: Calculate the concentration of β-phellandrene by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of a β-phellandrene standard.

Visualizations

Hydrodistillation_Workflow cluster_pretreatment Pre-treatment cluster_distillation Hydrodistillation cluster_postdistillation Post-distillation Drying Drying Grinding Grinding Drying->Grinding HD_Apparatus Hydrodistillation Apparatus Grinding->HD_Apparatus Plant Material Separation Separation of Oil and Hydrosol HD_Apparatus->Separation Distillate Drying_Oil Drying of Oil Separation->Drying_Oil Analysis GC-MS Analysis Drying_Oil->Analysis

Caption: General workflow for hydrodistillation of essential oils.

Troubleshooting_Logic Start Low β-Phellandrene Yield Check_Pretreatment Evaluate Pre-treatment Start->Check_Pretreatment Check_HD_Params Evaluate HD Parameters Check_Pretreatment->Check_HD_Params No Optimize_Grinding Optimize Particle Size Check_Pretreatment->Optimize_Grinding Yes Optimize_Drying Optimize Drying Conditions Check_Pretreatment->Optimize_Drying Yes Check_Post_Processing Evaluate Post-Processing Check_HD_Params->Check_Post_Processing No Optimize_Time Optimize Distillation Time Check_HD_Params->Optimize_Time Yes Optimize_Ratio Optimize Water:Material Ratio Check_HD_Params->Optimize_Ratio Yes Improve_Separation Improve Oil-Water Separation Check_Post_Processing->Improve_Separation Yes Proper_Storage Ensure Proper Storage Check_Post_Processing->Proper_Storage Yes

Caption: Troubleshooting logic for low β-phellandrene yield.

Advanced_HD_Methods Conventional_HD Conventional Hydrodistillation MAHD Microwave-Assisted Hydrodistillation Conventional_HD->MAHD Adds Microwave Energy UAHD Ultrasound-Assisted Hydrodistillation Conventional_HD->UAHD Adds Ultrasonic Energy

Caption: Relationship between conventional and advanced hydrodistillation methods.

References

stabilization of beta-Phellandrene against oxidation and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stabilization of β-phellandrene against oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for β-phellandrene?

A1: β-Phellandrene primarily degrades through two main pathways:

  • Oxidation: Due to its two double bonds, one of which is an exocyclic and particularly reactive, β-phellandrene is susceptible to oxidation by atmospheric oxygen and other oxidizing agents. This can lead to the formation of various oxidation products, including epoxides, alcohols, and ketones, which can alter its chemical properties and biological activity.

  • Isomerization: Under acidic conditions, β-phellandrene can undergo isomerization, where its double bonds rearrange to form more stable isomers, such as α-terpinene. This changes the chemical identity of the compound.

Q2: What are the initial signs of β-phellandrene degradation?

A2: Early signs of degradation can include:

  • A change in color, often to a yellowish hue.

  • An alteration in aroma, with the appearance of "off" or resinous notes.

  • Changes in viscosity.

  • The appearance of precipitates or cloudiness in solution.

  • Inconsistent results in analytical tests like GC-MS, showing the appearance of new peaks corresponding to degradation products.

Q3: How should I store β-phellandrene to minimize degradation?

A3: To ensure the stability of β-phellandrene, it is crucial to store it under the following conditions[1]:

  • Temperature: Store at low temperatures, ideally at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[1].

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen[1].

  • Light: Protect from light by using amber-colored vials or by storing in the dark[1].

  • Container: Use airtight containers to prevent contact with air and moisture.

Q4: Can β-phellandrene polymerize, and how can I prevent it?

A4: Terpenes with conjugated double bonds can be susceptible to polymerization. While specific data on β-phellandrene polymerization is limited, it is a potential degradation pathway. To prevent polymerization, it is advisable to:

  • Store at low temperatures.

  • Exclude oxygen and light.

  • Avoid contact with radical initiators.

  • Consider the use of polymerization inhibitors like hydroquinone (B1673460) or butylated hydroxytoluene (BHT) if polymerization is suspected.

Q5: Will stabilization methods affect the chiral purity of my β-phellandrene sample?

A5: Harsh conditions, such as strong acids or bases and high temperatures, can potentially lead to racemization. It is important to use mild conditions during stabilization procedures and to handle the compound with care to preserve its enantiomeric purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with β-phellandrene.

Problem Potential Cause Recommended Solution
Yellowing of β-phellandrene solution Oxidation of the compound.1. Ensure the sample is stored under an inert atmosphere (nitrogen or argon). 2. Add an antioxidant such as BHT or α-tocopherol to the solution (see Experimental Protocols). 3. Protect the solution from light.
Appearance of new peaks in GC-MS analysis Degradation of β-phellandrene into oxidation or isomerization products.1. Review storage and handling procedures to minimize exposure to air, light, and heat. 2. For isomerization, ensure the absence of acidic contaminants. 3. Consider using a stabilization technique like encapsulation.
Loss of biological activity Chemical degradation of β-phellandrene.1. Confirm the purity and integrity of your β-phellandrene sample using analytical techniques before use. 2. Implement a stabilization strategy (antioxidants or encapsulation) to maintain the compound's structure.
Inconsistent experimental results Degradation of β-phellandrene during the experiment.1. Prepare fresh solutions of β-phellandrene for each experiment. 2. If the experiment involves elevated temperatures or exposure to air, consider adding a stabilizer to the reaction mixture.
Precipitate formation in the sample Polymerization or formation of insoluble degradation products.1. Store the compound at a lower temperature. 2. If polymerization is suspected, consider adding a polymerization inhibitor at a low concentration. 3. Filter the solution before use.

Data Presentation

The following table summarizes the representative stability of a monoterpene (Limonene, a structural isomer of phellandrene) with and without the addition of an antioxidant. This data is provided as an illustrative example of the effectiveness of antioxidants in preventing degradation.

Condition Stabilizer Concentration of Stabilizer Remaining Monoterpene (%) after 60 days at 25°C
Air, LightNone-65%
Air, LightBHT0.1% (w/w)95%
Air, Lightα-Tocopherol0.1% (w/w)92%
Inert Atmosphere, DarkNone-98%

Note: This data is representative and based on studies of similar monoterpenes. Actual degradation rates for β-phellandrene may vary.

Experimental Protocols

Protocol 1: Stabilization of β-Phellandrene with Antioxidants

Objective: To prevent the oxidative degradation of β-phellandrene in solution using common antioxidants.

Materials:

  • β-Phellandrene

  • Anhydrous ethanol (B145695) (or another suitable solvent)

  • Butylated hydroxytoluene (BHT) or α-tocopherol

  • Inert gas (nitrogen or argon)

  • Amber glass vials with screw caps

Procedure:

  • Prepare a stock solution of the chosen antioxidant (BHT or α-tocopherol) in anhydrous ethanol at a concentration of 10 mg/mL.

  • In an amber glass vial, dissolve the desired amount of β-phellandrene in anhydrous ethanol to achieve the final desired concentration.

  • Add the antioxidant stock solution to the β-phellandrene solution to reach a final antioxidant concentration of 0.05-0.1% (w/v). For example, to achieve a 0.1% concentration in 10 mL of solution, add 100 µL of the 10 mg/mL stock solution.

  • Purge the headspace of the vial with an inert gas (nitrogen or argon) for 1-2 minutes.

  • Immediately cap the vial tightly.

  • Store the stabilized solution at the recommended temperature (-20°C or -80°C) and protected from light.

Monitoring Stability: The stability of the stabilized β-phellandrene solution can be monitored over time using Gas Chromatography-Mass Spectrometry (GC-MS).

  • At specified time points (e.g., 0, 1, 3, 6 months), take an aliquot of the stored solution.

  • Analyze the sample by GC-MS to quantify the amount of remaining β-phellandrene and to identify any degradation products.

  • Compare the results to a control sample stored under the same conditions without the antioxidant.

Protocol 2: Encapsulation of β-Phellandrene in β-Cyclodextrin

Objective: To form an inclusion complex of β-phellandrene with β-cyclodextrin to enhance its stability.

Materials:

  • β-Phellandrene

  • β-Cyclodextrin (β-CD)

  • Ethanol (95%)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in a 1:1 (v/v) mixture of deionized water and ethanol by stirring and gently heating (around 50-60°C).

  • Prepare a solution of β-phellandrene in ethanol. The molar ratio of β-phellandrene to β-cyclodextrin should be approximately 1:1.

  • Slowly add the β-phellandrene solution dropwise to the stirred β-cyclodextrin solution.

  • Continue stirring the mixture for 24 hours at room temperature to allow for the formation of the inclusion complex.

  • Remove the ethanol from the mixture using a rotary evaporator.

  • The resulting aqueous suspension is then cooled to 4°C for 12 hours to precipitate the inclusion complex.

  • Collect the precipitate by filtration and wash it with a small amount of cold deionized water.

  • Dry the resulting powder in a desiccator under vacuum to obtain the β-phellandrene-β-cyclodextrin inclusion complex.

Characterization: The formation of the inclusion complex can be confirmed by various analytical techniques, such as:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To observe shifts in the characteristic peaks of β-phellandrene and β-cyclodextrin.

  • Differential Scanning Calorimetry (DSC): To detect changes in the thermal properties of the complex compared to the individual components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the interactions between β-phellandrene and the β-cyclodextrin cavity.

Mandatory Visualization

experimental_workflow_antioxidant cluster_prep Solution Preparation cluster_process Stabilization Process cluster_analysis Stability Analysis b_phell β-Phellandrene dissolve Dissolve β-Phellandrene in Solvent b_phell->dissolve solvent Solvent (e.g., Ethanol) solvent->dissolve antioxidant Antioxidant (BHT or α-Tocopherol) add_antioxidant Add Antioxidant antioxidant->add_antioxidant dissolve->add_antioxidant purge Purge with Inert Gas add_antioxidant->purge store Store at Low Temperature & in Dark purge->store gcms GC-MS Analysis store->gcms Monitor over time

Caption: Workflow for the stabilization of β-phellandrene using antioxidants.

Caption: Major degradation pathways of β-phellandrene.

References

Technical Support Center: Large-Scale Synthesis of Enantiomerically Pure β-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of enantiomerically pure β-phellandrene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of enantiomerically pure β-phellandrene.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low overall yield of β-phellandrene 1. Incomplete pyrolysis of the sulfonate salt precursor.2. Isomerization of β-phellandrene to more stable isomers (α-phellandrene, α-terpinene) due to acidic conditions or high temperatures.[1]3. Sub-optimal pyrolysis temperature or pressure.4. Loss of volatile product during reaction or workup.1. Ensure the reaction temperature is within the optimal range (150°C - 350°C) and held for a sufficient duration.[1]2. Strictly maintain non-acidic conditions throughout the process. Consider the addition of a non-volatile base like sodium carbonate.[1]3. Experimentally determine the optimal temperature and pressure for your specific setup. Reduced pressure is often preferred to facilitate the distillation of the product.[1]4. Use an efficient cooling system for the condenser during distillation and minimize transfer steps.
SYN-002 Low enantiomeric excess (ee) 1. Racemization of the chiral starting material or intermediate.2. Use of a non-stereospecific synthetic route.3. Ineffective chiral catalyst or resolving agent.4. Contamination with racemic β-phellandrene.1. Ensure the chiral integrity of the starting para-menth-1-ene-7-sulfonate salt is high.2. The pyrolysis of the sulfonate salt is designed to be stereospecific, preserving the optical purity of the precursor.[1] If using other methods, employ a well-established chiral catalyst (e.g., Rh-BINAP for similar transformations) or a chiral auxiliary.3. If using catalytic methods, screen different chiral ligands and optimize reaction conditions (temperature, solvent, pressure).4. Ensure all glassware and reagents are free from contaminants.
PUR-001 Difficulty in separating β-phellandrene from its isomers 1. Similar boiling points of β-phellandrene and its isomers (α-phellandrene, α-terpinene).2. Co-elution in chromatographic methods.1. Use fractional distillation with a high-efficiency column.2. For chromatographic separation, optimize the stationary and mobile phases. Chiral chromatography may be necessary to separate enantiomers if resolution is the chosen method.
PUR-002 Product degradation during purification 1. Isomerization caused by acidic residues in the distillation apparatus or on chromatography media.2. Oxidation of the diene system.1. Neutralize all equipment before use. For chromatography, use neutral-pH stationary phases.2. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures, protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing β-phellandrene?

A1: The primary challenge is its propensity to isomerize to its more thermodynamically stable isomers, α-phellandrene and α-terpinene, under many reaction conditions, particularly acidic ones.[1] This isomerization can significantly reduce the yield of the desired product.

Q2: How can I maintain the optical purity of my starting material during the synthesis?

A2: A key advantage of the synthesis via pyrolysis of an optically active para-menth-1-ene-7-sulfonate salt is the substantial preservation of optical purity.[1] To ensure this, it is crucial to start with a highly enantiomerically pure precursor and to maintain non-acidic conditions throughout the reaction and workup.

Q3: What are the recommended starting materials for producing enantiomerically pure β-phellandrene?

A3: An optically active para-menth-1-ene-7-sulfonate salt is a suitable precursor.[1] This salt can be prepared from β-pinene through a reaction with a bisulfite under free-radical conditions.

Q4: What large-scale methods are suitable for separating the enantiomers of β-phellandrene if I end up with a racemic mixture?

A4: For large-scale separation of enantiomers, several techniques can be employed, including preparative chiral chromatography (such as High-Performance Liquid Chromatography - HPLC or Supercritical Fluid Chromatography - SFC), and diastereomeric salt formation followed by crystallization. The choice of method depends on factors like cost, throughput, and the specific properties of the enantiomers.

Q5: Are there any catalytic methods for the direct asymmetric synthesis of β-phellandrene?

A5: While the literature on specific catalysts for β-phellandrene is not extensive, asymmetric catalysis is a powerful tool for terpene synthesis.[2] For similar transformations, transition metal catalysts with chiral ligands (e.g., Rh-BINAP) or organocatalysts could be explored.[2] Development of such a process would require significant screening and optimization of catalysts and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (-)-β-Phellandrene via Pyrolysis of Sodium (-)-para-menth-1-ene-7-sulfonate

This protocol is adapted from the procedure described in US Patent 4,136,126.

Materials:

  • Sodium (-)-para-menth-1-ene-7-sulfonate (as monohydrate)

  • Sodium Carbonate (optional, as a non-acidic base)

  • Diethyl ether (or other suitable extraction solvent)

  • Magnesium sulfate (B86663) (anhydrous)

  • Reaction vessel equipped for distillation under reduced pressure

  • Heating mantle

  • Vacuum pump

  • Distillation head and condenser

  • Receiving flask

Procedure:

  • Charge the reaction vessel with the sodium (-)-para-menth-1-ene-7-sulfonate salt. Optionally, add a base like sodium carbonate to ensure non-acidic conditions.

  • Assemble the distillation apparatus and connect it to a vacuum source.

  • Begin heating the reaction vessel.

  • Apply reduced pressure (e.g., 22 mm Hg).

  • Initially, water of hydration will distill from the salt.

  • Increase the temperature to the pyrolysis range (e.g., 260°C).

  • A yellow liquid, the crude (-)-β-phellandrene, will distill over. Collect this in a cooled receiving flask.

  • Continue the pyrolysis for approximately 15-30 minutes or until the distillation of the product ceases.

  • Allow the apparatus to cool to room temperature.

  • Transfer the collected distillate to a separatory funnel and extract with diethyl ether.

  • Dry the ether extract over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains (-)-β-phellandrene, which can be further purified by fractional distillation.

Analysis:

  • The purity of the product can be determined by Gas-Liquid Chromatography (GLC).

  • The identity of the product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared Spectroscopy (IR).

  • The optical purity (enantiomeric excess) can be determined by chiral GLC or by measuring the specific rotation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: Optically Active p-menth-1-ene-7-sulfonate salt pyrolysis Pyrolysis (150-350°C) under reduced pressure start->pyrolysis distillation Distillation of crude product pyrolysis->distillation extraction Solvent Extraction distillation->extraction drying Drying of organic phase extraction->drying purification Fractional Distillation drying->purification analysis Analysis (GLC, GC-MS, Chiral GLC) purification->analysis final_product Enantiomerically Pure β-Phellandrene analysis->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions low_ee Low Enantiomeric Excess (ee) racemization Racemization of starting material low_ee->racemization ineffective_catalyst Ineffective chiral catalyst/auxiliary (if applicable) low_ee->ineffective_catalyst contamination Contamination low_ee->contamination chiral_purification Perform chiral purification low_ee->chiral_purification Post-synthesis solution check_sm Verify ee of starting material racemization->check_sm optimize_catalyst Screen catalysts and optimize conditions ineffective_catalyst->optimize_catalyst clean_glassware Ensure clean equipment and reagents contamination->clean_glassware

References

Technical Support Center: Separation of β-Phellandrene from α-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of β-phellandrene from α-phellandrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate β-phellandrene and α-phellandrene?

A1: β-Phellandrene and α-phellandrene are structural isomers with very similar physicochemical properties, including close boiling points and polarities. This similarity makes their separation by common laboratory techniques like simple distillation challenging, often resulting in co-elution or incomplete separation.

Q2: What are the primary methods for separating these two isomers?

A2: The most common methods for separating β-phellandrene from α-phellandrene are fractional distillation under vacuum and argentation chromatography. Preparative gas chromatography (Prep-GC) and preparative high-performance liquid chromatography (Prep-HPLC) are also viable but are often more complex and costly for large-scale separations.

Q3: Is thermal degradation a concern during the separation process?

A3: Yes, terpenes like the phellandrenes are susceptible to thermal degradation and isomerization at elevated temperatures. This is a significant concern during fractional distillation at atmospheric pressure. To mitigate this, it is crucial to perform the distillation under vacuum, which lowers the boiling points of the compounds.

Q4: What is argentation chromatography and how does it work for this separation?

A4: Argentation chromatography is a technique that utilizes silica (B1680970) gel impregnated with silver nitrate (B79036). The silver ions on the silica surface form reversible π-complexes with the double bonds of unsaturated compounds like terpenes. The strength of these complexes varies depending on the structure of the isomer, allowing for their separation.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

  • Solution:

    • Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).

    • Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.

  • Possible Cause: Distillation rate is too fast.

  • Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is key.

Issue 2: The product is degrading or polymerizing in the distillation pot.

  • Possible Cause: The distillation temperature is too high.

  • Solution:

    • Increase the vacuum to further lower the boiling points of the phellandrenes.

    • Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

    • Consider using a nitrogen bleed to provide an inert atmosphere and prevent oxidation.

Issue 3: Inconsistent distillation temperature.

  • Possible Cause: Fluctuations in the vacuum pressure.

  • Solution:

    • Check the vacuum pump for proper function and ensure all connections are airtight.

    • Use a vacuum controller to maintain a stable pressure throughout the distillation.

  • Possible Cause: "Bumping" or uneven boiling in the distillation flask.

  • Solution:

    • Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.

    • Add boiling chips to the flask before starting the distillation.

Argentation Chromatography

Issue 1: The phellandrene isomers are not separating on the column.

  • Possible Cause: The silver nitrate concentration on the silica gel is too low.

  • Solution: Prepare a new batch of silver nitrate-impregnated silica gel with a higher concentration of silver nitrate (e.g., 10-20% by weight).

  • Possible Cause: The solvent system is not optimized.

  • Solution:

    • Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane.

    • Perform thin-layer chromatography (TLC) with different solvent systems on silver nitrate-impregnated TLC plates to quickly screen for the optimal mobile phase.

Issue 2: The separated compounds are contaminated with silver.

  • Possible Cause: The elution solvent is too polar, causing the silver nitrate to leach from the column.

  • Solution:

    • Use the least polar solvent system that provides adequate separation.

    • If a more polar solvent is necessary, pass the collected fractions through a small plug of clean silica gel to remove any leached silver salts.

Issue 3: The silica gel turns black or grey during the preparation or run.

  • Possible Cause: Exposure to light.

  • Solution:

    • Prepare and store the silver nitrate-impregnated silica gel in the dark.

    • Wrap the chromatography column in aluminum foil to protect it from light during the separation.

Data Presentation

Table 1: Comparison of Separation Methods for Phellandrene Isomers

MethodPrincipleTypical PurityTypical YieldThroughputKey Considerations
Fractional Vacuum Distillation Difference in boiling points under reduced pressure.Moderate to HighModerateHighRisk of thermal degradation; requires efficient column.
Argentation Chromatography Differential π-complexation with silver ions.HighHighLow to ModerateSensitive to light; potential for silver contamination.
Preparative GC (Prep-GC) Difference in volatility and interaction with stationary phase.Very HighLow to ModerateLowHigh equipment cost; limited sample capacity.
Preparative HPLC (Prep-HPLC) Differential partitioning between mobile and stationary phases.HighModerateLow to ModerateRequires method development; higher solvent consumption.

Experimental Protocols

Protocol 1: Fractional Distillation under Vacuum
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the mixture of α- and β-phellandrene in the round-bottom flask along with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a vacuum trap and a pressure gauge. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating and Distillation:

    • Begin stirring the mixture.

    • Gently heat the distillation flask using a heating mantle.

    • Observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation, with a consistent temperature reading at the distillation head.

    • Collect fractions based on the temperature plateaus. The lower-boiling isomer will distill first.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the separated isomers.

Protocol 2: Argentation Column Chromatography
  • Preparation of Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water.

    • In a fume hood and protected from light, add the silver nitrate solution to silica gel (e.g., 10% w/w).

    • Thoroughly mix the slurry and then remove the water under reduced pressure using a rotary evaporator.

    • Dry the impregnated silica gel in a vacuum oven at a low temperature (e.g., 50-60°C) overnight. Store in a dark, sealed container.

  • Column Packing:

    • Prepare a slurry of the silver nitrate-impregnated silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the phellandrene mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase (e.g., by adding small increments of diethyl ether to the hexane) to elute the isomers. The isomer that forms a weaker complex with the silver ions will elute first.

    • Collect fractions and monitor the separation by TLC on silver nitrate-impregnated plates.

  • Analysis: Combine the fractions containing the pure isomers and analyze by GC-MS to confirm purity.

Visualizations

Separation_Workflow start Phellandrene Isomer Mixture method_choice Select Separation Method start->method_choice distillation Fractional Vacuum Distillation method_choice->distillation High Throughput argentation Argentation Chromatography method_choice->argentation High Purity prep_gc_hplc Preparative GC/HPLC method_choice->prep_gc_hplc High Resolution dist_protocol Follow Distillation Protocol distillation->dist_protocol arg_protocol Follow Argentation Protocol argentation->arg_protocol gc_hplc_protocol Follow Prep GC/HPLC Protocol prep_gc_hplc->gc_hplc_protocol analysis Analyze Fractions by GC-MS dist_protocol->analysis arg_protocol->analysis gc_hplc_protocol->analysis pure_beta Pure β-Phellandrene analysis->pure_beta pure_alpha Pure α-Phellandrene analysis->pure_alpha

Caption: A logical workflow for selecting a method to separate phellandrene isomers.

Troubleshooting_Distillation Troubleshooting Fractional Distillation issue Poor Separation cause1 Insufficient Column Efficiency issue->cause1 cause2 Distillation Rate Too Fast issue->cause2 solution1 Use Longer/More Efficient Column Increase Reflux Ratio cause1->solution1 solution2 Reduce Heating Rate cause2->solution2

Caption: A troubleshooting guide for poor separation in fractional distillation.

Troubleshooting_Argentation Troubleshooting Argentation Chromatography issue No Separation cause1 Low Silver Nitrate Concentration issue->cause1 cause2 Suboptimal Solvent System issue->cause2 solution1 Prepare New Gel with Higher AgNO3 % cause1->solution1 solution2 Optimize Mobile Phase Polarity via TLC cause2->solution2

Caption: A troubleshooting guide for lack of separation in argentation chromatography.

optimizing storage conditions for beta-Phellandrene standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for beta-Phellandrene standards. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and stability of your standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for β-Phellandrene standards?

A1: For optimal stability, β-Phellandrene standards should be stored at low temperatures. Specific recommendations vary based on the desired storage duration and whether the standard is in a pure (neat) form or dissolved in a solvent. For long-term storage of several months to years, temperatures of -20°C or -80°C are recommended.[1] For shorter-term storage, refrigeration at +4°C or 6-8°C is acceptable.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q2: What type of container should I use to store β-Phellandrene?

A2: Due to its volatile nature, β-Phellandrene should be stored in airtight, sealed containers to prevent evaporation.[3] Amber glass vials with PTFE-lined caps (B75204) or Mininert valves are highly recommended to protect the compound from light and minimize leakage.[4] It is also crucial to minimize the headspace in the vial to reduce evaporative loss.[5] Avoid using plastic containers as some volatile compounds can react with or leach into the plastic.

Q3: What solvents are suitable for preparing β-Phellandrene standard solutions?

A3: β-Phellandrene is miscible with ether and soluble in many organic solvents.[2] For analytical purposes, solvents such as isopropanol, methanol, acetonitrile, hexane, and dimethyl sulfoxide (B87167) (DMSO) are commonly used.[6] The choice of solvent may depend on the subsequent analytical technique (e.g., GC-MS, HPLC) and the desired concentration. For in vivo studies, formulations with DMSO, PEG300, Tween 80, and saline or corn oil have been described.[1][5]

Q4: How long can I expect my β-Phellandrene standard to be stable?

A4: The shelf life of β-Phellandrene standards is highly dependent on storage conditions. When stored as a neat compound at -20°C, it can be stable for up to three years.[1] In a solvent, stability is generally shorter; for instance, at -80°C in a suitable solvent, it may be stable for up to one year.[1] Unopened products, when stored correctly, typically have a recommended use period of one year from the date of manufacture. It is crucial to minimize exposure to light, oxygen, and heat to prolong stability.[3][7]

Q5: Should I blanket my β-Phellandrene standard with an inert gas?

A5: Yes, for long-term storage, it is best practice to blanket the standard with an inert gas like nitrogen or argon.[5] This displaces oxygen, which can cause autoxidation of the terpene, leading to degradation and the formation of impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of Concentration Over Time - Improper sealing of the container leading to evaporation.- Storage temperature is too high.- Frequent opening of the container.- Ensure vials have tight-fitting caps with PTFE septa.- Store at recommended lower temperatures (-20°C or -80°C).- Aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
Appearance of Unexpected Peaks in GC-MS Analysis (e.g., p-Cymene) - Autoxidation of β-Phellandrene due to exposure to oxygen and/or light.- Thermal degradation in the GC inlet.- Store standards under an inert gas (nitrogen or argon).- Use amber vials to protect from light.- Optimize GC inlet temperature to be as low as possible without compromising peak shape.- Confirm the identity of degradation products using a mass spectrometer.
Poor Peak Shape (Fronting or Tailing) in Chromatography - Fronting: Sample overload on the GC column.- Tailing: Active sites in the GC liner or column interacting with the analyte.- Fronting: Dilute the sample or increase the split ratio.- Tailing: Use a fresh, deactivated liner. Trim the first few centimeters of the column. Ensure the column is installed correctly.
Precipitation in the Standard Solution - The concentration of β-Phellandrene exceeds its solubility in the chosen solvent at the storage temperature.- The solvent has partially evaporated, increasing the concentration.- Gently warm the solution and use sonication to redissolve the precipitate.[5]- If precipitation persists, consider preparing a more dilute standard or using a different solvent system.- Ensure the container is properly sealed to prevent solvent evaporation.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Expected Stability of β-Phellandrene

Form Storage Temperature Atmosphere Container Expected Stability Reference
Pure (Neat)-20°CAir or Inert GasSealed Amber Glass VialUp to 3 years[1]
In Solvent-80°CInert Gas (Nitrogen)Sealed Amber Glass VialUp to 1 year[1]
In Solvent-20°CInert Gas (Nitrogen)Sealed Amber Glass VialUp to 1 month[5]
Pure (Neat)+4°CAir or Inert GasSealed Amber Glass VialShorter-termLGC Standards
Pure (Neat)6°C to 8°CAir or Inert GasSealed, Full ContainerShorter-term[2]

Table 2: Example of Monoterpene Degradation Under Stress Conditions

Monoterpene Stress Condition Duration Remaining Concentration Reference
β-PineneUV Light18 days75%[3]
α-PineneUV Light18 days94%[3]

Note: This data is for related monoterpenes and illustrates the impact of environmental factors. Similar degradation patterns can be expected for β-Phellandrene.

Experimental Protocols

Protocol 1: Preparation of β-Phellandrene Stock and Working Solutions
  • Materials:

    • β-Phellandrene standard (neat oil or high concentration solution)

    • GC-grade solvent (e.g., isopropanol, hexane, or methanol)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Gas-tight syringes

    • Amber glass vials with PTFE-lined caps

  • Procedure for Stock Solution (e.g., 1000 µg/mL):

    • Allow the sealed β-Phellandrene standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh a specific amount of the standard (e.g., 10 mg) into a tared vial using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask using the chosen solvent.

    • Rinse the weighing vial multiple times with the solvent and add the rinsings to the volumetric flask.

    • Bring the flask to volume with the solvent, cap it, and mix thoroughly by inversion.

    • Transfer the stock solution to an amber glass vial, flush with nitrogen, and seal tightly.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and store at -20°C or below.

  • Procedure for Working Solutions:

    • Prepare working solutions by performing serial dilutions of the stock solution.

    • Use calibrated pipettes or gas-tight syringes for accurate dilutions into volumetric flasks.

    • For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the solvent.

    • Store working solutions in the same manner as the stock solution. It is recommended to prepare fresh working solutions regularly.

Protocol 2: Purity and Stability Assessment by GC-MS
  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a mass selective detector (MSD).

    • Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for terpene analysis.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL in split mode (e.g., 50:1 split ratio) to avoid column overload.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp at 5°C/min to 150°C.

      • Ramp at 20°C/min to 280°C, hold for 2 minutes.

    • MSD Conditions:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-350.

  • Procedure:

    • Analyze a freshly prepared working standard to establish the initial purity and retention time of β-Phellandrene.

    • To assess stability, analyze aged standards that have been stored under various conditions (e.g., different temperatures, exposure to light) at regular intervals (e.g., weekly or monthly).

    • Compare the peak area of β-Phellandrene in the aged standard to that of the fresh standard to quantify any degradation.

    • Examine the chromatograms for the presence of new peaks, which may indicate degradation products. Use the mass spectrometer to identify these products by comparing their mass spectra to a library (e.g., NIST). A common degradation product to look for is p-cymene.

Protocol 3: Forced Degradation Study
  • Objective: To intentionally degrade the β-Phellandrene standard to identify potential degradation products and demonstrate the stability-indicating capability of the analytical method. A target degradation of 5-20% is generally recommended.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the standard in a solution of 0.1 N HCl in a suitable solvent (e.g., methanol). Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Dissolve the standard in a solution of 0.1 N NaOH in a suitable solvent. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidation: Dissolve the standard in a solution containing 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the neat standard or a solution in a sealed vial in an oven at a high temperature (e.g., 105°C) for 48 hours.

    • Photodegradation: Expose a solution of the standard in a clear vial to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).

  • Analysis:

    • After exposure to the stress conditions, dilute the samples appropriately and analyze them using the GC-MS method described in Protocol 2.

    • Analyze an unstressed control sample for comparison.

    • Evaluate the chromatograms for a decrease in the β-Phellandrene peak and the appearance of new degradation peaks.

    • Ensure the analytical method can adequately separate the parent peak from all major degradation product peaks. This confirms the method is "stability-indicating."

Visualizations

G cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Analysis start Obtain Neat β-Phellandrene Standard weigh Accurately Weigh Standard start->weigh dissolve Dissolve in GC-Grade Solvent in Volumetric Flask weigh->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock dilute Perform Serial Dilutions stock->dilute working Prepare Working Solutions dilute->working aliquot Aliquot into Amber Vials working->aliquot inert Blanket with Inert Gas (N2/Ar) aliquot->inert seal Seal Tightly with PTFE-lined Cap inert->seal store Store at -20°C or -80°C seal->store analyze_aged Analyze Aged Standard Periodically store->analyze_aged analyze Analyze by GC-MS analyze_fresh Analyze Fresh Standard (T=0) analyze->analyze_fresh analyze->analyze_aged compare Compare Peak Area and Purity analyze_fresh->compare analyze_aged->compare

Caption: Workflow for the preparation, storage, and stability analysis of β-Phellandrene standards.

G cluster_pathway β-Phellandrene Autoxidation Pathway cluster_factors Contributing Factors phell β-Phellandrene peroxy Peroxy Radical Intermediate phell->peroxy + O2 (Oxygen) hydroperoxide Hydroperoxide Intermediate peroxy->hydroperoxide + H-abstraction pcymene p-Cymene (Degradation Product) hydroperoxide->pcymene Aromatization (Loss of H2O) other Other Oxidation Products (e.g., aldehydes, ketones) hydroperoxide->other oxygen Oxygen Exposure oxygen->phell light UV/Light Exposure light->phell heat Heat heat->phell

Caption: Simplified chemical pathway for the autoxidation of β-Phellandrene.

G start Unexpected Peak in Chromatogram? check_rt Does RT match a known degradant (e.g., p-Cymene)? start->check_rt Yes check_solvent Is the peak from the solvent or a solvent impurity? start->check_solvent No confirm_ms Confirm identity with MS library check_rt->confirm_ms Yes check_rt->check_solvent No review_storage Review storage procedures: - Inert gas used? - Protected from light? - Stored at correct temp? confirm_ms->review_storage discard Discard compromised standard. Prepare fresh standard. review_storage->discard run_blank Run a solvent blank check_solvent->run_blank Yes check_gc Investigate GC System: - Septum bleed? - Column bleed? - Carryover? check_solvent->check_gc No new_solvent Use a new, high-purity solvent source. run_blank->new_solvent maintenance Perform GC maintenance: - Replace septum/liner - Condition column - Clean injector check_gc->maintenance

Caption: Troubleshooting decision tree for unexpected peaks in a β-Phellandrene analysis.

References

Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with poor resolution during the HPLC analysis of terpenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in terpene analysis?

Poor peak resolution in HPLC analysis of terpenes can stem from several factors, often related to the mobile phase, the column, or the sample itself. Common causes include an incorrect mobile phase composition, column degradation, or an excessive sample load.[1] Inadequate separation can lead to peak overlap, making accurate quantification and identification of different terpenes difficult.[1]

Q2: My terpene peaks are broad and tailing. What should I do?

Peak tailing, where a peak has an asymmetrical shape with a drawn-out latter half, can compromise quantification.[2] This is often caused by:

  • Secondary Silanol (B1196071) Interactions: Active silanol groups on the HPLC column's silica (B1680970) backbone can interact with polar functional groups on terpenes, causing tailing. Using a well-end-capped column or adding a competitive base to the mobile phase can help mitigate this.[2]

  • Column Contamination or Voids: A blocked frit or a void at the column inlet can distort the peak shape.[2] Try reversing and flushing the column (if permitted by the manufacturer) or replacing the guard column.[2]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of an acidic terpene, the compound can exist in both ionized and non-ionized forms, leading to tailing. It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[2]

  • Column Overloading: Injecting too much sample can lead to peak tailing and broader peaks.[1][3] Try reducing the injection volume or diluting the sample.[2][3]

Q3: I'm observing peak fronting in my chromatogram. What is the cause?

Peak fronting, characterized by a leading edge to the peak, can also affect quantification.[2] Common causes include:

  • Sample Overload: Injecting too much of the sample can saturate the column.[2] Diluting the sample or reducing the injection volume is the recommended solution.[2]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak fronting.[2] Ensure your sample solvent is compatible with the mobile phase.[4]

Q4: My retention times are shifting between runs. What could be the problem?

Inconsistent retention times can indicate issues with the mobile phase composition, column degradation, or inconsistent flow rate, which may be due to pump malfunctions.[4] It is important to check the HPLC pump system for any leaks and ensure that the mobile phase preparation is consistent for every run.[4] Also, make sure the column is properly equilibrated before starting your analysis.[4]

Q5: How does temperature affect the separation of terpenes?

Temperature plays a significant role in HPLC separations. An increase in column temperature generally leads to a decrease in the viscosity of the mobile phase, which can improve the separation efficiency.[5][6] However, temperature can also affect the retention factor and selectivity, which might either improve or reduce resolution.[5] For some structurally similar terpenes, a lower temperature might be optimal for achieving baseline separation.[2] It is crucial to maintain a stable and consistent column temperature for reproducible results.[3][7]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor Resolution

When faced with poor resolution, a systematic approach is key to identifying and resolving the issue. The following logical workflow can guide you through the troubleshooting process.

Troubleshooting_Workflow start Poor Resolution Observed check_method Review Method Parameters (Mobile Phase, Column, Temp, Flow Rate) start->check_method check_column Inspect Column (Age, Contamination, Voids) check_method->check_column check_sample Evaluate Sample (Concentration, Solvent, Purity) check_column->check_sample resolution_ok Resolution Acceptable? check_sample->resolution_ok optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Additives) optimize_mp->resolution_ok Re-evaluate optimize_column Optimize Column Conditions (Different Stationary Phase, Dimensions) optimize_column->resolution_ok Re-evaluate optimize_temp_flow Optimize Temperature & Flow Rate optimize_temp_flow->resolution_ok Re-evaluate prepare_sample Improve Sample Preparation (Dilution, Filtration, Solvent Match) prepare_sample->resolution_ok Re-evaluate resolution_ok->optimize_mp No resolution_ok->optimize_column No resolution_ok->optimize_temp_flow No resolution_ok->prepare_sample No end Analysis Complete resolution_ok->end Yes

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Guide 2: Optimizing Mobile Phase Composition

The mobile phase is a critical factor in achieving good separation.[8] Optimizing its composition can significantly enhance resolution.[8]

Parameter Adjustment Effects on Terpene Separation

ParameterAdjustmentPotential Effect on ResolutionConsiderations
Organic Solvent Ratio Increase organic content (e.g., acetonitrile (B52724), methanol)Decreases retention time, may decrease resolution for early eluting peaks.[9]Useful for reducing long analysis times.[9]
Decrease organic contentIncreases retention time, can improve separation of closely eluting peaks.[9][10]May lead to excessively long run times.
pH of Aqueous Phase Adjust pH away from terpene pKaImproves peak shape and stability for ionizable terpenes.[2][11]Use a buffer to maintain a stable pH.[12]
Buffer Concentration Optimize concentrationCan improve peak shape and reproducibility.[13]High buffer concentrations can precipitate and clog the system.
Solvent Type Switch between acetonitrile and methanol (B129727)Can alter selectivity (α) and improve separation of co-eluting peaks.[10]Methanol and acetonitrile have different solvent strengths and selectivities.[11]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Terpene Analysis

This protocol outlines a general procedure for optimizing the mobile phase to improve the resolution of terpenes.

  • Initial Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.7 µm).[14]

    • Mobile Phase A: Water with 0.1% formic acid.[14]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[14]

    • Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.[14]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

  • Optimization Steps:

    • Solvent Strength:

      • If peaks are eluting too quickly and are poorly resolved, decrease the initial concentration of mobile phase B and/or create a shallower gradient (a slower increase in mobile phase B over time).[9]

      • If peaks are eluting too late, increase the initial concentration of mobile phase B and/or create a steeper gradient.

    • pH Adjustment:

      • For acidic or basic terpenes, prepare mobile phases with different pH values (e.g., using different buffers like phosphate (B84403) or acetate) to assess the impact on retention time and peak shape. The pH should be at least 2 units away from the pKa of the analytes.[2]

    • Solvent Type:

      • If resolution is still not optimal, substitute acetonitrile with methanol in mobile phase B and re-run the gradient. The different selectivity of methanol may improve the separation of critical peak pairs.

Protocol 2: Sample Preparation for HPLC Analysis of Terpenes

Proper sample preparation is crucial for obtaining good chromatographic results.

  • Extraction:

    • Weigh approximately 300 mg of the homogenized sample into a centrifuge tube.[14]

    • Add 5 mL of a suitable solvent like acetone (B3395972) or ethanol.[14]

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes to ensure thorough extraction.[14]

    • Centrifuge the sample to pellet any solid material.[14]

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[14] This step is critical to remove particulates that can clog the column and cause pressure issues.[15]

  • Solvent Compatibility:

    • Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid poor peak shape.[2][4] If necessary, evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.

Signaling Pathways and Logical Relationships

The relationship between key HPLC parameters and their effect on resolution can be visualized as follows:

HPLC_Parameters cluster_params Adjustable Parameters cluster_factors Chromatographic Factors mp Mobile Phase (Composition, pH) sel Selectivity (α) mp->sel ret Retention Factor (k) mp->ret col Column (Stationary Phase, Dimensions) eff Efficiency (N) col->eff col->sel temp Temperature temp->eff temp->sel temp->ret flow Flow Rate flow->eff res Resolution (Rs) eff->res sel->res ret->res

Caption: Key HPLC parameters influencing chromatographic resolution.

References

Technical Support Center: Enhancing the Solubility of β-Phellandrene for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of β-phellandrene in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is β-phellandrene difficult to dissolve in aqueous solutions for in vitro assays?

A1: β-Phellandrene is a monoterpene, a type of hydrocarbon, which makes it inherently lipophilic and hydrophobic. Its nonpolar nature leads to poor solubility in water and aqueous cell culture media, often causing it to precipitate or form an immiscible layer. This can lead to inaccurate and irreproducible experimental results.

Q2: What are the primary methods to enhance the solubility of β-phellandrene for in vitro experiments?

A2: The most common and effective methods for increasing the aqueous solubility of β-phellandrene include the use of organic co-solvents, surfactants, and complexation with cyclodextrins. The choice of method depends on the specific requirements of the in vitro assay and the cell line being used.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of Dimethyl Sulfoxide (DMSO) in cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1][2] The tolerance to DMSO can vary significantly between different cell lines, so it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: Can I directly dissolve β-phellandrene in the cell culture medium?

A4: Direct dissolution of β-phellandrene in aqueous cell culture medium is not recommended due to its very low water solubility (approximately 0.03 g/L).[1] This will likely result in incomplete dissolution, the formation of an oily layer, and inaccurate compound concentration.

Q5: How can I prevent β-phellandrene from precipitating when I add it to the cell culture medium?

A5: To minimize precipitation, the stock solution of β-phellandrene (dissolved in a suitable solvent) should be added to the pre-warmed (37°C) cell culture medium drop-by-drop while gently swirling or vortexing.[1][3] Performing a serial dilution in the pre-warmed medium can also help prevent the compound from "crashing out" of the solution.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation of β-Phellandrene Upon Addition to Cell Culture Media
  • Cause: The most common reason for immediate precipitation is the rapid change in solvent polarity when a concentrated stock solution (e.g., in 100% DMSO) is diluted into the aqueous culture medium. The β-phellandrene is no longer soluble at the target concentration in the predominantly aqueous environment.

  • Solution:

    • Reduce Final Concentration: The desired final concentration of β-phellandrene may exceed its solubility limit in the final solvent mixture. Try lowering the final working concentration.

    • Slow, Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture medium, then add this to the final volume of medium.

    • Dropwise Addition with Agitation: Add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[1]

    • Increase Serum Concentration: If your cell culture protocol allows, increasing the serum concentration in the medium can help to solubilize hydrophobic compounds through binding to albumin and other proteins.

Issue 2: The Medium Becomes Cloudy or an Oily Film Appears on the Surface
  • Cause: This indicates that the β-phellandrene is not fully dissolved and is forming a microemulsion or a separate phase. This can lead to inconsistent exposure of the cells to the compound.

  • Solution:

    • Use of a Surfactant: Incorporating a non-ionic surfactant like Tween-80 or Polysorbate 80 in your formulation can help to create a stable emulsion. A common formulation involves a combination of DMSO and a surfactant.

    • Cyclodextrin (B1172386) Complexation: Encapsulating β-phellandrene within a cyclodextrin molecule can significantly increase its aqueous solubility and prevent phase separation.

    • Sonication: Brief sonication of the final solution in a water bath can sometimes help to disperse the compound more effectively and create a more stable preparation. However, care should be taken as excessive sonication can generate heat and potentially degrade the compound.

Issue 3: Inconsistent or Non-Reproducible Experimental Results
  • Cause: This is often a direct consequence of poor solubility and precipitation. If the compound is not homogenously dissolved, the actual concentration delivered to the cells will vary between wells and experiments.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions of β-phellandrene for each experiment. Do not store diluted aqueous solutions, as precipitation can occur over time.

    • Visual Inspection: Before adding the treatment medium to your cells, carefully inspect it for any signs of precipitation or cloudiness. Hold the flask or tube up to a light source for better visibility.

    • Optimize Your Solubilization Protocol: Revisit your solubilization method. It may be necessary to switch to a different co-solvent system or to use cyclodextrins to achieve consistent and reliable results.

Quantitative Data on β-Phellandrene Solubility

The following table summarizes the solubility of β-phellandrene in various common laboratory solvents. This data can be used to select an appropriate solvent for preparing a concentrated stock solution.

SolventSolubility (g/L) at 25°C[1]
Water0.03
Ethanol561.04
Methanol199.34
Isopropanol471.63
Dimethyl Sulfoxide (DMSO)270.93
Acetone517.96
Ethyl Acetate956.37
n-Hexane395.96
Chloroform1380.55
Propylene Glycol49.47

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent and Surfactant System

This protocol is suitable for preparing β-phellandrene for many cell-based assays.

Materials:

  • β-Phellandrene

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Tween-80 (Polysorbate 80), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve β-phellandrene in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution.

  • Prepare an Intermediate Stock with Surfactant:

    • In a sterile tube, prepare a solution containing 10% DMSO and 5% Tween-80 in your cell culture medium. For example, to make 1 ml, add 100 µl of DMSO and 50 µl of Tween-80 to 850 µl of medium.

  • Prepare the Final Working Solution:

    • Add the high-concentration β-phellandrene stock solution to the DMSO/Tween-80 medium mixture to achieve an intermediate concentration that is 10x to 100x your final desired concentration.

    • Add this intermediate solution to your pre-warmed complete cell culture medium to reach the final desired concentration of β-phellandrene. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

    • For example, to prepare 10 ml of a 10 µM final solution, you could add 10 µl of a 10 mM stock in DMSO to 9.99 ml of pre-warmed medium. To aid solubility, you can add the 10 µl of stock to 1 ml of medium first, mix well, and then add this to the remaining 9 ml.

Protocol 2: Solubilization using Cyclodextrin Complexation (Kneading Method)

This method creates an inclusion complex of β-phellandrene and a cyclodextrin, which significantly enhances its aqueous solubility. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with good solubility and low toxicity.

Materials:

  • β-Phellandrene

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of β-phellandrene to SBE-β-CD. A 1:1 molar ratio is a common starting point.

  • Kneading:

    • Place the calculated amount of SBE-β-CD into a mortar.

    • Add a small amount of a 1:1 ethanol/water solution to the SBE-β-CD and triturate with the pestle to form a homogeneous paste.

    • Slowly add the β-phellandrene to the paste while continuously triturating.

    • Continue kneading for 30-60 minutes. The mixture should remain as a paste.

  • Drying:

    • Scrape the resulting paste from the mortar and spread it as a thin layer on a glass dish.

    • Dry the paste in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) at room temperature until a constant weight is achieved. This will result in a solid powder of the inclusion complex.

  • Preparation of Aqueous Solution:

    • The resulting powder can be dissolved directly in pre-warmed cell culture medium to the desired final concentration. The complex should dissolve much more readily than the free β-phellandrene.

Signaling Pathways and Workflow Diagrams

Below are diagrams illustrating a general workflow for preparing β-phellandrene for in vitro assays and a plausible signaling pathway for its pro-apoptotic effects, inferred from studies on the closely related monoterpene, α-phellandrene.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay b_phell β-Phellandrene solvent Choose Solubilization Method b_phell->solvent dmso Co-Solvent (e.g., DMSO) solvent->dmso Method 1 cyclodextrin Cyclodextrin Complexation solvent->cyclodextrin Method 2 add_dropwise Add Stock Dropwise with Agitation dmso->add_dropwise cyclodextrin->add_dropwise pre_warm Pre-warm (37°C) Cell Culture Medium pre_warm->add_dropwise final_solution Final Working Solution add_dropwise->final_solution cell_culture Treat Cell Culture final_solution->cell_culture incubation Incubate cell_culture->incubation analysis Analyze Results incubation->analysis

Caption: Experimental workflow for preparing β-phellandrene solutions for in vitro assays.

apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade b_phell β-Phellandrene bcl2 Bcl-2 (anti-apoptotic) Expression ↓ b_phell->bcl2 bax Bax (pro-apoptotic) Expression ↑ b_phell->bax momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp bax->momp cyto_c Cytochrome c Release momp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible mitochondria-dependent apoptosis pathway induced by β-phellandrene.

References

Technical Support Center: Maximizing β-Phellandrene Content via Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine steam distillation parameters for maximizing β-phellandrene content in essential oils.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the steam distillation process for β-phellandrene extraction.

Issue (Question) Possible Causes & Solutions
Low overall essential oil yield? Insufficient Distillation Time: The distillation time may not be long enough to extract all the volatile compounds. It is recommended to conduct preliminary studies to determine the optimal extraction time for the specific plant material.[1][2] Improper Steam Flow Rate: A steam flow rate that is too high can lead to a loss of oil components in the water, while a rate that is too low may not efficiently carry over the volatile compounds.[1][3] Finding the optimal steam flow rate for a given packed bed mass is crucial.[3] Inadequate Biomass Preparation: The particle size of the plant material can significantly affect the yield. Grinding or chopping the material can increase the surface area and improve extraction efficiency.[4][5] For some materials like roots or seeds, maceration (soaking in water) prior to distillation can be beneficial.[4] Heat and Pressure Issues: Excessive heat can cause thermal degradation of heat-sensitive compounds, leading to a lower yield of essential oil.[2][6] Ensure the temperature and pressure are controlled and optimized for the specific biomass.
Low β-phellandrene content in the extracted essential oil? Incorrect Distillation Time Fraction: The chemical composition of the essential oil can change significantly with the duration of the distillation.[7][8] Monoterpenes like β-phellandrene are often more volatile and tend to be present in higher concentrations in the initial fractions of the distillation.[8] Collecting fractions at different time intervals can help isolate the one with the highest β-phellandrene concentration.[7] Suboptimal Steam Conditions: The steam temperature and pressure can influence the volatilization of specific compounds. Milder distillation conditions may favor a higher content of monoterpenes.[7] Plant Material Phenophase: The developmental stage of the plant at the time of harvest can significantly impact the chemical profile of the essential oil.[9] Harvesting at the optimal phenophase for β-phellandrene production is critical.
Inconsistent results between batches? Variability in Plant Material: The chemical composition of plants can vary due to genetic differences, growing conditions (climate, soil), and post-harvest storage.[7] Using plant material from a consistent source and with standardized post-harvest handling can help reduce variability. Lack of Control Over Distillation Parameters: Minor variations in steam flow rate, temperature, pressure, and distillation time can lead to different results.[3][7] Precise monitoring and control of these parameters are essential for reproducibility. Inconsistent Biomass Packing: The way the plant material is packed in the still can affect steam distribution and extraction efficiency. Consistent packing density and avoiding channeling are important.[10]
"Burnt" smell in the essential oil? Direct Contact of Biomass with Hot Surfaces: If the plant material comes into direct contact with the heated surfaces of the still, it can scorch, leading to a burnt odor. Ensure the biomass is supported on a grid above the boiling water.[11] Excessive Temperature: Overheating the biomass can cause the decomposition of some components, resulting in a burnt smell.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal state of the plant material for maximizing β-phellandrene extraction?

A1: The optimal state depends on the specific plant part being used. For leaves and flowers, fresh or properly dried material can be used. For harder materials like seeds, roots, or bark, it is often beneficial to reduce the particle size by grinding or chopping to increase the surface area for more efficient extraction.[4][5] Pre-soaking the material (maceration) can also be advantageous for woody parts.[4]

Q2: How does distillation time affect the concentration of β-phellandrene?

A2: Distillation time has a significant impact on the chemical composition of the extracted essential oil.[7][8] Generally, more volatile compounds like monoterpenes (which include β-phellandrene) are distilled in the earlier phases of the process.[8] Therefore, shorter distillation times may yield an oil richer in β-phellandrene. Prolonged distillation can lead to an increase in the concentration of less volatile sesquiterpenes.[7][8]

Q3: What is the ideal steam flow rate?

A3: The ideal steam flow rate is a balance between being high enough to carry the volatile oils over efficiently and low enough to prevent the loss of oil components in the condensate.[3] A proportionally low steam flow rate for a given mass of plant material tends to produce a richer condensate in terms of oil content.[3] The optimal flow rate will need to be determined empirically for each specific setup and plant material.

Q4: Should I use hydrodistillation or steam distillation?

A4: Both hydrodistillation (where the plant material is in direct contact with boiling water) and steam distillation (where steam is passed through the plant material) can be used. However, steam distillation is often preferred as it provides better control over the temperature and reduces the risk of overheating and hydrolyzing sensitive compounds.[12] For maximizing a specific volatile compound like β-phellandrene, the precise temperature control offered by steam distillation is generally advantageous.

Q5: How can I analyze the β-phellandrene content in my essential oil samples?

A5: The most common and effective method for analyzing the chemical composition of essential oils, including the quantification of β-phellandrene, is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[13][14][15] This technique allows for the separation, identification, and quantification of the individual volatile components in the oil.[14]

Quantitative Data Summary

The following tables summarize the effects of distillation parameters on essential oil composition from various studies.

Table 1: Effect of Distillation Time on the Concentration of Key Components in Oregano Essential Oil [8]

Distillation Time (min)α-pinene (%)β-phellandrene/limonene (%)γ-terpinene (%)
1.25Highest ConcentrationHighest ConcentrationHighest Concentration
2.5High ConcentrationHigh ConcentrationHigh Concentration
40Reduced ConcentrationReduced ConcentrationReduced Concentration
240-Reached Maximum YieldReached Maximum Yield

Table 2: Effect of Distillation Time on the Concentration of Major Components in Juniperus scopulorum Essential Oil [16]

Distillation Time (min)Sabinene (%)Limonene (%)4-terpinenol (%)
1.5 - 545 - 74.7--
360 - 480-2.3 - 2.8-
480--0.7 - 5.7

Experimental Protocols

Protocol: Steam Distillation for Maximizing β-Phellandrene Content

This protocol provides a general methodology. Optimal parameters should be determined experimentally for each specific plant material.

1. Biomass Preparation:

  • Harvest the plant material at the desired phenological stage.

  • If using fresh material, proceed to the next step. If drying, ensure it is done in a well-ventilated area away from direct sunlight to preserve volatile compounds.

  • Reduce the particle size of the plant material. For leaves and flowers, gentle chopping may be sufficient. For woods, roots, and seeds, grinding is recommended.[4]

  • For tough plant material, consider macerating in warm water for several hours or overnight before distillation.[4]

2. Steam Distillation Apparatus Setup:

  • Assemble the steam distillation unit, which typically consists of a steam generator, a still chamber containing the biomass, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[17]

  • Ensure all glass joints are properly sealed to prevent the loss of volatile compounds.[17]

  • The biomass should be placed on a perforated grid or screen within the still chamber to prevent direct contact with boiling water and to allow for even steam distribution.[11]

3. Distillation Process:

  • Begin generating steam and introduce it into the bottom of the still chamber.

  • Maintain a constant steam flow rate. Start with a lower flow rate and adjust as needed based on preliminary experiments.[3]

  • Monitor the temperature and pressure within the still. For monoterpenes like β-phellandrene, milder conditions are generally preferred.[7]

  • Collect the distillate, which will be a mixture of essential oil and water (hydrosol).

  • To isolate fractions rich in β-phellandrene, collect the distillate in separate fractions at defined time intervals (e.g., every 15-30 minutes).[7]

4. Post-Distillation and Analysis:

  • Separate the essential oil from the hydrosol. As essential oils are generally less dense than water, they will form a layer on top.

  • Dry the collected essential oil using an anhydrous drying agent like sodium sulfate (B86663) to remove any residual water.

  • Analyze the chemical composition of each fraction using GC-MS to determine the β-phellandrene content.[13][14]

  • Store the essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Visualizations

Experimental_Workflow Experimental Workflow for Maximizing β-Phellandrene cluster_prep 1. Pre-Distillation cluster_distill 2. Steam Distillation cluster_post 3. Post-Distillation & Analysis A Plant Material Harvesting B Biomass Preparation (Drying/Grinding) A->B C Maceration (Optional) B->C D Loading Biomass into Still C->D E Steam Distillation with Controlled Parameters D->E F Fractional Collection of Distillate E->F G Separation of Essential Oil and Hydrosol F->G H Drying of Essential Oil G->H I GC-MS Analysis for β-Phellandrene Quantification H->I

Caption: Experimental workflow for maximizing β-phellandrene content.

Troubleshooting_Flowchart Troubleshooting Low β-Phellandrene Yield rect_node rect_node start Low β-Phellandrene Content? q1 Is Overall Oil Yield Low? start->q1 q2 Was Distillation Time Optimized? q1->q2 Yes q4 Was Biomass Properly Prepared? q1->q4 No q3 Is Steam Flow Rate Controlled? q2->q3 No sol1 Increase distillation time. Conduct time-course study. q2->sol1 Yes q3->rect_node Yes sol2 Optimize steam flow rate. Avoid excessively high or low rates. q3->sol2 No sol3 Grind/chop biomass. Consider maceration. q4->sol3 No sol4 Analyze early distillation fractions. Monoterpenes distill first. q4->sol4 Yes

Caption: Troubleshooting flowchart for low β-phellandrene yield.

References

two-dimensional gas chromatography (GCxGC) for accurate beta-Phellandrene detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate detection of β-phellandrene using two-dimensional gas chromatography (GCxGC).

Frequently Asked Questions (FAQs)

Q1: Why is GCxGC preferred over single-dimension GC for β-phellandrene analysis?

A1: Essential oils and other complex matrices containing β-phellandrene are often comprised of hundreds of volatile and semi-volatile compounds.[1][2] Single-dimension GC often suffers from insufficient peak capacity, leading to co-elution, where multiple compounds elute at the same time, compromising accurate identification and quantification.[2][3] GCxGC enhances peak capacity by employing two columns with different separation mechanisms (orthogonal), providing significantly better resolution of complex mixtures.[4][5][6] This is particularly important for accurately separating β-phellandrene from its isomers and other structurally similar terpenes.

Q2: What is the most common column combination for terpene analysis, including β-phellandrene, in GCxGC?

A2: The most common and generally effective setup for terpene analysis is a non-polar primary column (1D) and a polar secondary column (2D).[4] The first dimension separates compounds primarily by their boiling points, while the second dimension provides separation based on polarity.[4] This "normal-phase" GCxGC setup effectively separates the diverse range of terpenes found in many natural samples.[5]

Q3: How do I confirm the identity of the β-phellandrene peak in my GCxGC chromatogram?

A3: Peak identification in GCxGC is typically achieved by a combination of:

  • Mass Spectrometry (MS): Coupling a time-of-flight mass spectrometer (TOF-MS) to the GCxGC system allows for the acquisition of mass spectra for each separated peak. The resulting spectrum can be compared to a library (e.g., NIST) for confident identification. GCxGC provides cleaner spectra due to better separation, leading to higher quality library matches.

  • Retention Indices (RI): Comparing the retention indices of your peaks on both the first and second dimension columns with known values for β-phellandrene provides an additional layer of confirmation.[5][7] The NIST Chemistry WebBook is a valuable resource for retention index data on various stationary phases.[7]

Q4: What is "wrap-around" in a GCxGC chromatogram and how can I avoid it?

A4: Wrap-around occurs when a compound's retention time in the second dimension is longer than the modulation period. This causes the peak to appear at the beginning of the subsequent modulation cycle in the chromatogram, leading to potential misidentification. To avoid this, you can:

  • Increase the second dimension oven temperature: This will decrease the retention time of analytes in the second column.

  • Lengthen the modulation period: This provides more time for all compounds to elute from the second dimension column. However, this must be balanced with the need to adequately sample the peaks from the first dimension (typically 3-4 slices per peak).[8][9]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of β-Phellandrene

Symptoms:

  • The β-phellandrene peak is not baseline-resolved from neighboring peaks.

  • The peak shape is asymmetrical, showing a "shoulder" or appearing as two merged peaks.

  • Mass spectral data indicates the presence of multiple compounds under a single chromatographic peak.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Selectivity The stationary phases of the two columns are not providing sufficient separation for β-phellandrene and its co-eluents. Consider using a different column set with greater orthogonality. For example, if you are using a standard 5% phenyl column in the first dimension, a more polar wax or ionic liquid column in the second dimension might improve separation.[4]
Sub-optimal Temperature Program A fast temperature ramp may not allow enough time for interaction with the stationary phase. Try a slower ramp rate, especially around the elution temperature of β-phellandrene. Adding a short isothermal hold just before the elution of the target analyte can also improve separation.
Incorrect Modulation Period If the modulation period is too long, it can lead to a loss of the first-dimension separation. If it is too short, it may not allow for complete elution from the second dimension. Aim for 3-4 modulations across the peak eluting from the first dimension.[8][9]
Column Overload Injecting too much sample can lead to broad, tailing peaks and poor resolution. Try diluting your sample or using a higher split ratio.
Issue 2: Peak Tailing for β-Phellandrene

Symptoms:

  • The β-phellandrene peak is asymmetrical with a trailing edge.

Possible Causes & Solutions:

CauseSolution
Active Sites in the System Active sites in the inlet liner, column, or connections can cause polar or active compounds to tail. Ensure you are using a deactivated inlet liner and that the column has been properly conditioned. If the problem persists, trimming a small portion (10-20 cm) from the front of the first-dimension column may help.
Poor Column Cutting or Installation An improper cut of the column can create turbulence and active sites. Ensure the column is cut cleanly and squarely. Also, verify that the column is installed at the correct depth in both the inlet and the detector/modulator.
Contamination Contamination in the inlet or at the head of the column can lead to peak tailing. Clean or replace the inlet liner and septum.
Inlet Temperature Too Low A low inlet temperature can cause slow volatilization of the sample, leading to band broadening and tailing. Ensure the inlet temperature is appropriate for the analytes and solvent.
Issue 3: Inconsistent Retention Times for β-Phellandrene

Symptoms:

  • The retention times for β-phellandrene in both the first and second dimensions shift between runs.

Possible Causes & Solutions:

CauseSolution
Leaks in the System Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to retention time instability. Check all fittings and connections for leaks using an electronic leak detector.
Fluctuations in Oven Temperature Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.
Carrier Gas Flow Instability Check the gas supply and regulators to ensure a consistent carrier gas pressure and flow rate.
Changes in Column Phase Over time, the stationary phase of the column can degrade, leading to changes in retention. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Experimental Protocols

GCxGC-TOFMS Method for β-Phellandrene Analysis

This protocol provides a starting point for the analysis of β-phellandrene in essential oils. Optimization may be required based on the specific sample matrix and instrument configuration.

1. Sample Preparation:

  • Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Vortex the sample to ensure homogeneity.

2. GCxGC-TOFMS Parameters:

ParameterSetting
Injection
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio100:1
First Dimension (1D) Column
Column TypeNon-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program (1D)
Initial Temperature60 °C, hold for 2 min
Ramp Rate3 °C/min to 240 °C
Final HoldHold at 240 °C for 5 min
Modulator
TypeThermal or Flow Modulator
Modulation Period5 s
Hot Pulse Duration0.6 s
Second Dimension (2D) Column
Column TypePolar (e.g., 1.5 m x 0.15 mm ID, 0.15 µm film thickness Wax)
Oven Program (2D)
Temperature Offset+15 °C relative to the main oven
TOF-MS Detector
Mass Range40-400 m/z
Acquisition Rate100 Hz
IonizationElectron Ionization (EI) at 70 eV

Visualizations

GCxGC_Workflow cluster_GC Gas Chromatograph cluster_Data Data System Injector Sample Injection Column1D First Dimension Column (Non-polar) Injector->Column1D Separation by Boiling Point Modulator Modulator Column1D->Modulator Column2D Second Dimension Column (Polar) Modulator->Column2D Re-injection Detector Detector (TOF-MS) Column2D->Detector Separation by Polarity DataAcquisition Data Acquisition Detector->DataAcquisition Processing Data Processing (Chromatogram Generation) DataAcquisition->Processing Analysis Peak Identification & Quantification Processing->Analysis

Caption: A generalized workflow for the analysis of β-phellandrene using GCxGC-TOFMS.

Troubleshooting_Tree Start Poor β-Phellandrene Detection CheckPeakShape Is the peak shape symmetrical? Start->CheckPeakShape CheckResolution Is the peak baseline resolved? CheckPeakShape->CheckResolution Yes Tailing Peak Tailing Issue CheckPeakShape->Tailing No CheckRetention Are retention times stable? CheckResolution->CheckRetention Yes Coelution Co-elution Issue CheckResolution->Coelution No Instability System Instability CheckRetention->Instability No Good System OK CheckRetention->Good Yes Sol1 Check for active sites Inspect column installation Clean inlet Tailing->Sol1 Troubleshoot Sol2 Optimize temperature program Adjust modulation period Verify column selectivity Coelution->Sol2 Troubleshoot Sol3 Check for leaks Verify gas flow stability Check oven temperature Instability->Sol3 Troubleshoot

Caption: A decision tree for troubleshooting common issues in GCxGC analysis.

References

addressing matrix effects in the analysis of beta-Phellandrene in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of β-Phellandrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of matrix effects in biological samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of β-Phellandrene?

A1: Matrix effects are the alteration of an analyte's signal by co-eluting compounds from the biological sample (e.g., plasma, urine, whole blood).[1][2] These effects can manifest as either signal suppression (ion suppression) or signal enhancement (ion enhancement), leading to inaccurate and imprecise quantification of β-Phellandrene.[1][3] The complexity of biological samples makes them prone to causing these interferences, which can significantly compromise the reliability of analytical data.[4]

Q2: What are the common signs of matrix effects in my GC-MS or LC-MS chromatograms?

A2: Common indicators of matrix effects include:

  • Low or inconsistent analyte recovery: The measured concentration is lower than expected or varies significantly between samples.[5]

  • Poor peak shape: Peaks may exhibit tailing or fronting, which can be caused by active sites in the GC system created by the buildup of non-volatile matrix components.[6][7]

  • Inaccurate quantification: Results are not reproducible, and the precision of quality control samples falls outside of acceptable limits (typically ≤15% CV).[2]

  • Signal drift: The analyte response changes over the course of an analytical batch as matrix components accumulate in the system.

Q3: Which analytical technique is more prone to matrix effects for a volatile compound like β-Phellandrene?

A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to matrix effects, but the mechanisms differ.

  • LC-MS , particularly with electrospray ionization (ESI), is highly prone to ion suppression .[1] Co-eluting matrix components can compete with β-Phellandrene for ionization, reducing its signal.[8]

  • GC-MS can suffer from a matrix-induced enhancement effect .[1][9] Here, non-volatile matrix components can coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of β-Phellandrene and leading to a higher-than-expected signal.[1][9]

For volatile analytes like terpenes, headspace sampling with GC-MS is often employed to minimize the introduction of non-volatile matrix components into the system.[10]

Q4: What is the most effective method to correct for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[8][11] A SIL-IS, such as β-Phellandrene-d2, has nearly identical chemical and physical properties to the analyte.[12] It is added to the sample at the beginning of the workflow and will co-elute, experiencing the same degree of ion suppression or enhancement as the target analyte.[8] This allows for a reliable correction and highly accurate quantification.

Q5: When should I use matrix-matched calibration versus the standard addition method?

A5:

  • Matrix-Matched Calibration is suitable when you have access to a large volume of a representative blank biological matrix (e.g., control plasma) that is free of the analyte.[7] You prepare your calibration standards in this blank matrix to ensure that the standards and samples experience similar matrix effects. This approach is efficient for large batches of samples from a similar source.[13]

  • The Method of Standard Addition is highly effective for complex or variable matrices where a representative blank is unavailable.[14][15] This technique involves adding known amounts of a standard directly to aliquots of the actual sample, so the calibration occurs within the specific matrix of each sample.[16] This method directly accounts for the unique matrix effects of that particular sample but is more labor-intensive.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or Inconsistent β-Phellandrene Signal/Recovery

  • Potential Cause: Significant ion suppression from endogenous matrix components (e.g., phospholipids (B1166683) in plasma) or poor analyte extraction.[17]

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment (see Protocol 1) to determine the degree of signal suppression. A value less than 100% indicates suppression.[1]

    • Improve Sample Cleanup:

      • Dilution: A simple first step is to dilute the sample (e.g., 1:5 with water or saline), which can significantly reduce the concentration of interfering compounds.[4][18] However, for compounds with high boiling points like β-Phellandrene, dilution may be inefficient.[4][18]

      • Solid-Phase Extraction (SPE): Implement an SPE protocol to selectively isolate β-Phellandrene and remove a wider range of interferences compared to simple protein precipitation.[3][17]

    • Optimize Chromatography: Modify the GC temperature program or LC mobile phase gradient to achieve chromatographic separation between β-Phellandrene and the region of ion suppression.[3][11]

    • Implement a Robust Calibration Strategy: If suppression cannot be eliminated, use a SIL-IS (e.g., β-Phellandrene-d2[12]) or the standard addition method to ensure accurate quantification.[8][14]

Problem 2: Poor Peak Shape (Tailing) in GC-MS Analysis

  • Potential Cause: Interaction of β-Phellandrene with active sites in the GC system, often caused by the accumulation of non-volatile matrix components.[6][7]

  • Troubleshooting Steps:

    • Perform Inlet Maintenance: Regularly replace the GC inlet liner and septum. An improperly installed or contaminated liner is a common source of peak tailing.[6]

    • Trim the Analytical Column: Remove the front portion (e.g., 0.5 meters) of the GC column, as this is where most non-volatile residues accumulate.[19]

    • Use Analyte Protectants: Add analyte protectants to both samples and standards. These are compounds that preferentially bind to active sites, preventing the analyte from interacting with them and improving peak shape.[13]

Problem 3: Signal Enhancement Leading to Overestimation of β-Phellandrene

  • Potential Cause: Matrix-induced chromatographic enhancement in GC-MS, where co-injected matrix components passivate active sites in the inlet, leading to a more efficient transfer of β-Phellandrene to the column.[1][9]

  • Troubleshooting Steps:

    • Use Matrix-Matched Standards: This is the most direct way to compensate for a consistent enhancement effect, as the standards will be enhanced to the same degree as the samples.[7]

    • Employ a SIL-IS: A stable isotope-labeled internal standard will experience the same matrix-induced enhancement, providing the most reliable correction.[8]

    • Evaluate Sample Cleanup: While counterintuitive, a more aggressive cleanup to remove the beneficial matrix components may lead to a lower, more accurate signal, but could also unmask active sites and cause peak tailing. This must be evaluated carefully.

Section 3: Experimental Protocols

Protocol 1: Quantifying Matrix Effect (ME) and Recovery (RE)

This protocol allows you to determine if matrix effects are impacting your analysis.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank biological matrix sample before extraction.

  • Analyze all samples using your established analytical method.

  • Calculate ME and RE:

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100

      • A value < 100% indicates ion suppression.[1]

      • A value > 100% indicates ion enhancement.[1]

    • Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

Protocol 2: Method of Standard Addition

This protocol is used for quantification in samples with unknown or highly variable matrix effects.[15][16]

  • Prepare Sample Aliquots: Divide a single unknown sample into at least four equal-volume aliquots (e.g., 100 µL each).[14]

  • Spike the Aliquots: Add a known, increasing amount of β-Phellandrene standard solution to each aliquot. One aliquot should receive no standard (a "zero addition").[14]

  • Dilute to Final Volume: Dilute all prepared aliquots to the same final volume to ensure the matrix concentration is identical in each.[14]

  • Analyze and Plot: Analyze each prepared solution and plot the instrument signal (y-axis) against the concentration of the added standard (x-axis).[20]

  • Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of β-Phellandrene in the original, un-spiked sample.[16]

Section 4: Data Summaries

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleProsConsBest For
Sample Dilution Reduces the concentration of all matrix components.[4]Simple, fast, and inexpensive.May dilute analyte below the limit of quantification; can be inefficient for some compounds.[4]Initial troubleshooting; moderately complex matrices.
Solid-Phase Extraction (SPE) Selectively isolates the analyte from interfering matrix components.[3]High degree of cleanup; can remove specific interferences like phospholipids.[17]More time-consuming and expensive; requires method development.Complex matrices like plasma and whole blood.
Matrix-Matched Calibration Compensates for matrix effects by preparing standards in a blank matrix.[7]Simple to implement if blank matrix is available; effective for consistent matrix effects.Requires a verified analyte-free blank matrix; does not correct for sample-to-sample variability.Large batches of samples with a consistent matrix source.
Method of Standard Addition Calibration is performed within each sample's unique matrix.[15]Highly accurate for variable and complex matrices; no blank matrix needed.[14]Labor-intensive; requires more sample volume; not suitable for high-throughput analysis.Samples with high inter-subject variability or unknown matrix composition.
Stable Isotope Labeled IS Co-elutes with the analyte and experiences identical matrix effects, providing a direct correction.[8]"Gold standard"; corrects for both matrix effects and variability in extraction/injection.[11]SIL-IS can be expensive or not commercially available.All quantitative bioanalytical methods, especially for regulatory submissions.

Table 2: Effect of Sample Dilution on Recovery of Volatile Organic Compounds (VOCs) in Whole Blood

This table summarizes findings on how sample dilution affects the recovery of VOCs with different volatilities when analyzed by headspace SPME-GC-MS. β-Phellandrene has a boiling point of approximately 175-176°C.

Compound Volatility (Boiling Point)Required Blood:Water Dilution for Quantitative RecoveryEfficacy for High Boiling Point Compounds (>150°C)Reference
High (<100°C)1:2-[4][18]
Medium (100-150°C)1:5-[4][18]
Low (>150°C)Not specifiedInefficient for quantitative recovery[4][18]

This data highlights that for less volatile compounds like β-Phellandrene, simple dilution may not be sufficient to overcome matrix effects, necessitating more advanced strategies like a SIL-IS or the standard addition method.

Section 5: Visual Guides

G cluster_0 Troubleshooting Workflow: Inconsistent or Inaccurate Results cluster_1 Addressing Recovery Issues cluster_2 Addressing Peak Shape Issues (GC-MS) start Start: Inaccurate or Inconsistent Results check_recovery Is Analyte Recovery Low or Variable? start->check_recovery check_peak_shape Is Peak Shape Poor? (e.g., Tailing) check_recovery->check_peak_shape No quantify_me Quantify Matrix Effect (Protocol 1) check_recovery->quantify_me Yes inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum) check_peak_shape->inlet_maintenance Yes end_node Re-evaluate Method Performance check_peak_shape->end_node No improve_cleanup Improve Sample Cleanup (Dilution, SPE) quantify_me->improve_cleanup optimize_chrom Optimize Chromatography (Separate from Interference) quantify_me->optimize_chrom use_sil_is Use SIL-IS or Standard Addition improve_cleanup->use_sil_is use_sil_is->end_node optimize_chrom->use_sil_is trim_column Trim Analytical Column (Remove Contamination) inlet_maintenance->trim_column analyte_protect Use Analyte Protectants trim_column->analyte_protect analyte_protect->end_node

Caption: A troubleshooting workflow for identifying and mitigating matrix effects.

G cluster_0 Experimental Workflow: Method of Standard Addition start Start: Obtain Unknown Biological Sample aliquot Divide sample into ≥4 equal aliquots start->aliquot spike Spike each aliquot with increasing known amounts of β-Phellandrene std. (include a zero spike) aliquot->spike dilute Dilute all aliquots to the same final volume spike->dilute analyze Analyze all prepared solutions via GC-MS or LC-MS dilute->analyze plot Plot Instrument Signal vs. Added Concentration analyze->plot extrapolate Perform Linear Regression & Extrapolate to find the x-intercept plot->extrapolate result Result: Concentration in Original Sample extrapolate->result

Caption: A workflow for the method of standard addition.

References

Technical Support Center: Optimization of Supercritical Fluid Extraction for Beta-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the supercritical fluid extraction (SFE) of beta-phellandrene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the optimization of their extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for this compound?

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as a solvent. A fluid becomes supercritical when its temperature and pressure are brought above their critical points (for CO₂, >31°C and >74 bar), granting it properties of both a liquid and a gas. This state allows for efficient penetration into the plant matrix and effective dissolution of target compounds.[1]

SFE is particularly well-suited for extracting this compound, a volatile monoterpene found in many essential oils, for several reasons:

  • Avoids Thermal Degradation: SFE can be performed at low temperatures, preserving thermolabile compounds like this compound.[2]

  • Solvent-Free Product: CO₂ is easily removed from the extract by depressurization, leaving a pure, solvent-free product.[2]

  • High Selectivity: The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for selective extraction of specific compounds.[3][4]

  • Fast Process: Extractions can often be completed in 10 to 60 minutes.

Q2: What are the most critical parameters to optimize for this compound extraction?

The efficiency and selectivity of SFE are primarily influenced by several interconnected parameters:

  • Pressure: Increasing pressure at a constant temperature generally increases the density of the supercritical fluid, which enhances its solvating power and improves extraction yield.[4][5]

  • Temperature: Temperature has a dual effect. At a constant pressure, raising the temperature decreases the fluid's density (reducing solvating power) but increases the vapor pressure of the analyte (improving its extractability).[4][5] The optimal temperature is a balance between these two opposing effects.[4]

  • Co-solvent (Modifier): Supercritical CO₂ is non-polar and most effective for lipophilic compounds.[4] Since this compound is a non-polar monoterpene, pure CO₂ is often sufficient. However, if the plant matrix contains more polar compounds that you wish to extract, or if this compound is trapped within a polar matrix, adding a small amount of a polar co-solvent like ethanol (B145695) can enhance extraction efficiency.[3][4]

  • Flow Rate: The solvent flow rate affects the mass transfer of the analyte from the matrix to the supercritical fluid. An optimized flow rate ensures efficient removal without excessive solvent consumption.[6]

  • Extraction Time (Static and Dynamic): A static phase (no solvent flow) at the beginning of the extraction allows the supercritical fluid to penetrate the sample matrix and dissolve the target compounds. This is typically followed by a dynamic phase (continuous solvent flow) to transport the extract to the collection vessel.[7]

  • Sample Particle Size: Reducing the particle size of the raw material increases the surface area available for extraction and shortens the diffusion path, generally leading to a higher extraction rate.[5][8]

Q3: How do I select the optimal pressure and temperature?

The optimal conditions depend on the specific plant matrix and desired outcome (yield vs. selectivity).

  • Pressure: Generally, higher pressure increases yield.[8] However, excessively high pressures can lead to the co-extraction of undesirable, higher molecular weight compounds or cause compaction of the plant material, which can impede solvent flow.[1][9] A typical starting range for essential oils is 100-350 bar.[7][10]

  • Temperature: For thermally sensitive compounds like terpenes, it is advisable to operate at milder temperatures, often between 35°C and 60°C, to prevent degradation.[4] The interplay between pressure and temperature is crucial; you may need to test several combinations to find the ideal balance for maximizing this compound yield and purity.[4][5]

Troubleshooting Guide

Problem: My extraction yield of this compound is consistently low.

  • Possible Cause 1: Sub-optimal SFE Parameters. The pressure may be too low to effectively solubilize the compound, or the temperature may be outside the optimal range.

    • Solution: Systematically increase the extraction pressure in increments (e.g., 25-50 bar) while keeping the temperature constant. Then, at an effective pressure, vary the temperature (e.g., in 5°C increments) to find the optimal point.[4] Ensure your static and dynamic extraction times are sufficient for complete extraction.[7]

  • Possible Cause 2: Large Particle Size. If the plant material is not ground finely enough, the supercritical fluid cannot efficiently penetrate the matrix.

    • Solution: Reduce the particle size of your sample material. A smaller particle size increases the surface-to-volume ratio and reduces diffusion distances.[5][8]

  • Possible Cause 3: Matrix Polarity. this compound may be bound within a more polar plant matrix, limiting its solubility in non-polar supercritical CO₂.

    • Solution: Introduce a polar co-solvent (modifier) such as ethanol at a low concentration (e.g., 1-5%). This increases the polarity of the supercritical fluid, enhancing its ability to swell the matrix and extract the target analyte.[3][4]

Problem: I am co-extracting many unwanted compounds (poor selectivity).

  • Possible Cause 1: Extraction Pressure is Too High. High pressures increase the density and solvating power of CO₂, causing it to extract a broader range of compounds, including higher molecular weight substances like waxes and lipids.[9]

    • Solution: Reduce the extraction pressure. Alternatively, employ a fractional separation strategy. Use a higher pressure in the extraction vessel and then step down the pressure in a series of separators. Different compound classes will precipitate at different pressures, allowing for selective collection.[3][4][11]

  • Possible Cause 2: Single-Step Extraction. A single set of extraction parameters may not be selective enough.

    • Solution: Implement a multi-step extraction. Start with lower pressure and temperature to extract the most volatile compounds like monoterpenes. Then, increase the pressure/temperature in a second step to extract other compounds if desired.[11]

Problem: The system's restrictor or back-pressure regulator is blocking.

  • Possible Cause: Joule-Thomson Effect. As the supercritical CO₂ expands and depressurizes at the restrictor, it undergoes rapid cooling (Joule-Thomson effect). If water or high-molecular-weight compounds (like waxes) are present in the extract, they can freeze or solidify, causing a blockage.[3]

    • Solution 1: Ensure the raw material is thoroughly dried before extraction to minimize water content.

    • Solution 2: Heat the restrictor or outlet valve to a temperature that prevents the extracted components from freezing. Many commercial SFE systems have a heated restrictor for this purpose.[10]

    • Solution 3: Use a lower extraction pressure to reduce the amount of high-molecular-weight compounds being extracted.

Problem: My results are not reproducible.

  • Possible Cause 1: Inconsistent Sample Packing. Variations in the packing density of the material in the extraction vessel can create channels, leading to inefficient and inconsistent extraction.

    • Solution: Develop a standardized protocol for packing the extraction vessel to ensure a consistent bulk density for every run.

  • Possible Cause 2: Fluctuations in System Parameters. Small variations in pressure, temperature, or CO₂ flow rate can significantly impact extraction outcomes.

    • Solution: Calibrate your system's pressure gauges and temperature controllers regularly. Ensure the CO₂ pump delivers a stable and consistent flow rate.

  • Possible Cause 3: Variability in Raw Material. Natural products can have significant variations in their chemical composition and moisture content depending on the harvest time, storage conditions, and origin.

    • Solution: Whenever possible, use a single, homogenized batch of raw material for an entire series of optimization experiments. Always measure and record the moisture content of the material before extraction.

Data Presentation: SFE Parameters for Essential Oils

The following table summarizes optimized SFE conditions from various studies on essential oil extraction. While not specific to this compound alone, these parameters provide a valuable starting point for experimental design.

Plant MaterialTarget CompoundsPressure (bar)Temperature (°C)Co-SolventKey FindingsReference
Flixweed SeedEssential Oils & Fatty Acids35565150 µL MethanolPressure had the largest influence on yield. SFE was more selective than steam distillation.[10]
Orange PeelEssential Oil~35255147 µL EthanolOptimized conditions were determined using response surface methodology for maximum yield.[12]
Lavandula hybridaEssential Oils108.748.5NoneA static-dynamic step procedure significantly reduced solvent usage compared to a semi-continuous method.[7]
Black PepperEssential Oil160 - 26035 - 50Not specifiedExtraction rate was higher at higher pressure. Smaller particle size increased efficiency.[8]
Clary SageEssential Oil & Sclareol90 - 10040 - 50NoneA two-step extraction at different pressures/temperatures allowed for selective fractionation.[11]

Experimental Protocols

General Protocol for SFE of this compound Rich Essential Oil

This protocol provides a general methodology. Specific parameters should be optimized for your particular plant material and SFE system.

1. Sample Preparation: a. Dry the plant material (e.g., leaves, flowers, seeds) to a moisture content below 10% to prevent ice formation at the restrictor. b. Grind the dried material to a uniform and fine particle size (e.g., 0.5 mm).[13] A consistent particle size is crucial for reproducibility.[8] c. Accurately weigh the ground sample and place it into the extraction vessel. Ensure consistent and firm packing to avoid channeling.

2. System Setup and Pressurization: a. Install the extraction vessel into the SFE system. b. Set the desired extraction temperature for the oven/heating jacket containing the vessel (e.g., 45°C).[6] c. Set the temperature of the restrictor to be higher than the extraction temperature (e.g., 75°C) to prevent clogging.[10] d. Begin pumping liquid CO₂ through a cooling head (to ensure it remains liquid) and into the high-pressure pump. e. Pressurize the system to the desired setpoint (e.g., 150 bar).

3. Extraction Procedure (Static-Dynamic Combination): a. Static Phase: Once the target pressure and temperature are reached and stable, close the outlet valve and allow the system to remain in a static state for a predetermined time (e.g., 15 minutes). This allows the supercritical CO₂ to equilibrate with the sample matrix.[7] b. Dynamic Phase: After the static period, slowly open the outlet valve (back-pressure regulator) to achieve the desired CO₂ flow rate (e.g., 2 mL/min). c. Collect the extract in a vial containing a suitable organic solvent (to trap volatile compounds) or in an empty cooled vial. The CO₂ will vaporize at atmospheric pressure, leaving the extract behind. d. Continue the dynamic extraction for the desired duration (e.g., 60 minutes) or until the extraction yield diminishes.

4. Depressurization and Sample Collection: a. After the dynamic phase is complete, close the CO₂ supply to the pump. b. Slowly and carefully depressurize the system. c. Remove the extraction vessel and collect the spent material. d. Quantify the collected extract gravimetrically and prepare it for analysis (e.g., by GC-MS) to determine the concentration and purity of this compound.

Visualizations

SFE_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Optimization cluster_output Phase 4: Outcome SamplePrep Sample Preparation (Drying, Grinding) VesselPacking Extraction Vessel Packing SamplePrep->VesselPacking SetParams Set SFE Parameters (Pressure, Temp, Time, Flow) VesselPacking->SetParams RunSFE Perform Extraction (Static + Dynamic) SetParams->RunSFE CollectExtract Collect Extract RunSFE->CollectExtract Analyze Analyze Extract (GC-MS, HPLC) CollectExtract->Analyze Evaluate Evaluate Yield & Purity Analyze->Evaluate Decision Optimal? Evaluate->Decision Decision->SetParams No FinalProtocol Final Optimized Protocol Decision->FinalProtocol Yes

Caption: Workflow for the systematic optimization of Supercritical Fluid Extraction.

Troubleshooting_Low_Yield Start Problem: Low Extraction Yield CheckParams Are SFE Parameters (P, T, Time) Optimized? Start->CheckParams CheckSample Is Sample Preparation Adequate? Start->CheckSample CheckPolarity Is Matrix Polarity a Factor? Start->CheckPolarity CheckParams->CheckSample Yes Sol_Params Solution: Systematically vary P, T, and extraction time. CheckParams->Sol_Params No CheckSample->CheckPolarity Yes CheckParticle Is Particle Size < 1mm? CheckSample->CheckParticle No CheckMoisture Is Moisture < 10%? CheckSample->CheckMoisture No Sol_Cosolvent Solution: Add 1-5% polar co-solvent (e.g., Ethanol). CheckPolarity->Sol_Cosolvent Yes End1 Re-evaluate Yield Sol_Params->End1 CheckParticle->CheckMoisture Yes Sol_Grind Solution: Grind sample to a finer, uniform powder. CheckParticle->Sol_Grind No Sol_Dry Solution: Thoroughly dry sample before extraction. CheckMoisture->Sol_Dry No Sol_Grind->End1 Sol_Dry->End1 Sol_Cosolvent->End1

Caption: Troubleshooting decision tree for diagnosing low extraction yield in SFE.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Beta-Phellandrene and Alpha-Phellandrene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities of β-phellandrene and α-phellandrene, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.

Phellandrenes, a pair of isomeric organic compounds, specifically β-phellandrene and α-phellandrene, are cyclic monoterpenes found in the essential oils of various plants, including Eucalyptus, mint, and pepper.[1][2][3] While structurally similar, the location of a double bond within their chemical structure differentiates them, leading to distinct biological properties. This guide provides a comprehensive comparison of the bioactivities of β-phellandrene and α-phellandrene, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antimicrobial, anticancer, anti-inflammatory, and antioxidant activities of β-phellandrene and α-phellandrene.

Table 1: Antimicrobial Activity
CompoundMicroorganismAssay TypeResult (MIC/MFC/Zone of Inhibition)Reference
α-Phellandrene Penicillium cyclopiumBroth DilutionMIC: 1.7 mL/L; MFC: 1.8 mL/L[4]
Candida albicans (ATCC 90028)Broth DilutionMIC: 0.0312 mg/mL[5]
Candida albicans (MTCC 277)Broth DilutionMIC: 0.0156 mg/mL[5]
Candida albicansAgar (B569324) Well DiffusionZone of Inhibition: 22-24 mm[5]
β-Phellandrene Essential oil of Pinus peuce (β-phellandrene major component)Not SpecifiedNot Specified[6]
Essential oil of Echinophora spinosa L. (β-phellandrene major component)Not SpecifiedGood activity against Clostridium difficile, C. perfringens, Enterococcus faecalis, Eubacterium limosum, Peptostreptococcus anaerobius, and Candida albicansNot Specified

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Anticancer Activity
CompoundCell LineAssay TypeResult (IC₅₀)Reference
α-Phellandrene Human liver cancer (J5)MTT Assay~30-50 µM (viability reduction)[2]
HT-29 (human colon cancer)MTT AssayIn combination with 5-FU, enhances apoptosis[7]
β-Phellandrene Data not available for the pure compound. Essential oil of Pinus peuce (β-phellandrene major component) showed cytotoxic effects on HeLa, CaCo-2, and MCF-7 cell lines.MTT AssayIC₅₀: 0.007% to >0.1% (for the essential oil)[6]

IC₅₀: Half-maximal Inhibitory Concentration

Table 3: Anti-inflammatory Activity
CompoundModelKey FindingsReference
α-Phellandrene Carrageenan-induced peritonitis in miceReduced neutrophil migration, inhibited leukocyte rolling and adhesion, and decreased production of TNF-α and IL-6.[8][8]
LPS-stimulated macrophagesInhibited NO production by 63.8% at 100 µM and suppressed NF-κB activity.[9][9]
β-Phellandrene Essential oil of Pinus peuce (β-phellandrene major component)Reduced IL-6 secretion in LPS-stimulated macrophages.[6]

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; NO: Nitric Oxide; NF-κB: Nuclear Factor kappa B; LPS: Lipopolysaccharide

Table 4: Antioxidant Activity
CompoundAssay TypeKey FindingsReference
α-Phellandrene ABTS, FRAP, NO radical scavengingShowed antioxidant activity in various assays.[9]
β-Phellandrene Not specifiedContributes to the antioxidant properties of essential oils.Not Specified

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power; NO: Nitric Oxide

Signaling Pathways and Mechanisms of Action

The biological effects of α-phellandrene have been linked to its modulation of several key signaling pathways.

alpha_phellandrene_pathways cluster_inflammation Anti-inflammatory Action cluster_cancer Anticancer Action α-Phellandrene_inflam α-Phellandrene NF-κB NF-κB Pathway α-Phellandrene_inflam->NF-κB Inhibits Neutrophil Migration Neutrophil Migration α-Phellandrene_inflam->Neutrophil Migration Inhibits Pro-inflammatory Cytokines TNF-α, IL-6 NF-κB->Pro-inflammatory Cytokines Downregulates α-Phellandrene_cancer α-Phellandrene Mitochondria-dependent Pathway Mitochondria-dependent Apoptosis Pathway α-Phellandrene_cancer->Mitochondria-dependent Pathway Modulates Caspases Caspase-8, -9, -3 Mitochondria-dependent Pathway->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces β-adrenergic Signaling β-adrenergic Signaling Cancer Progression Cancer Progression β-adrenergic Signaling->Cancer Progression Regulates β-Phellandrene_cancer β-Phellandrene (Hypothesized) β-Phellandrene_cancer->β-adrenergic Signaling Modulates (Potential) MIC_MFC_Workflow Start Prepare serial dilutions of phellandrene isomer Inoculate Inoculate each dilution with a standardized microbial suspension Start->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Observe for visible growth (turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe->Determine_MIC Subculture Subculture from wells with no growth onto agar plates Determine_MIC->Subculture Incubate_Agar Incubate agar plates Subculture->Incubate_Agar Determine_MFC Determine MFC: Lowest concentration with no microbial growth on agar Incubate_Agar->Determine_MFC MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with various concentrations of phellandrene isomer Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a specified period (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ value Measure_Absorbance->Calculate_IC50

References

comparative study of beta-Phellandrene content in different Eucalyptus species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fremont, CA – A comprehensive comparative analysis of β-phellandrene content across different Eucalyptus species reveals significant variations, highlighting the potential for species-specific applications in the pharmaceutical and fragrance industries. This guide provides researchers, scientists, and drug development professionals with a concise overview of these differences, supported by experimental data and detailed methodologies.

β-Phellandrene, a cyclic monoterpene, is a key component of the essential oils of many Eucalyptus species and is recognized for its pleasant aroma and potential therapeutic properties. Understanding the distribution and concentration of this compound is crucial for its targeted extraction and utilization.

Quantitative Analysis of β-Phellandrene

The concentration of β-phellandrene in the essential oils of various Eucalyptus species has been determined through gas chromatography-mass spectrometry (GC-MS). The data presented below, compiled from multiple studies, showcases the diversity in β-phellandrene content.

Eucalyptus SpeciesPlant Partβ-Phellandrene Content (%)
Eucalyptus tereticornisLeavesReported as a major component
Eucalyptus globulusLeaves< 1.5
Eucalyptus spathulataLeaves0.1
Eucalyptus microthecaLeavesNot specified, but α-phellandrene present at 16.487%
Eucalyptus viminalisLeavesNot specified, but α-phellandrene present

Note: The table indicates that while some species are rich in phellandrene isomers, the specific β-phellandrene content can be low or part of a complex mixture of terpenes. It is often found alongside its isomer, α-phellandrene. For instance, in E. microtheca leaves, α-phellandrene was a major constituent at 16.487%, while β-phellandrene content was not explicitly detailed in the available literature.[1] Similarly, reports on E. tereticornis identify β-phellandrene as a significant component without always providing a precise percentage.[2] In contrast, the European Pharmacopoeia specifies that for Eucalyptus oil, the α-phellandrene content should be less than 1.5%.[3]

Experimental Protocols

The following section details the standardized methodology for the extraction and quantification of β-phellandrene from Eucalyptus leaves.

Essential Oil Extraction: Hydro-distillation

A common method for extracting essential oils from plant material is hydro-distillation, which is particularly suitable for thermolabile compounds like terpenes.

  • Sample Preparation: Fresh or dried leaves of the Eucalyptus species are collected and, if necessary, ground to a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask with a sufficient amount of distilled water.

  • Distillation: The flask is heated, and the resulting steam, carrying the volatile essential oils, is condensed in a condenser.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities, the oil and water form separate layers, allowing for easy separation of the essential oil.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The pure essential oil is then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantification of β-Phellandrene: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile sample.[4]

  • Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable solvent, such as hexane.[5]

  • GC-MS System: The analysis is performed on a gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Separation: The diluted sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The components of the sample are separated based on their boiling points and affinity for the column's stationary phase.

  • Mass Spectrometry Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

  • Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. By comparing the peak area of β-phellandrene to that of a known internal standard, its concentration in the essential oil can be accurately quantified. The percentage of each constituent is often determined based on the GC peak areas.[4]

Biosynthesis of β-Phellandrene

β-Phellandrene is a monoterpene synthesized in plants through the methyl-erythritol-4-phosphate (MEP) pathway. The key precursor for all monoterpenes is geranyl diphosphate (B83284) (GPP). The final step in the formation of β-phellandrene is catalyzed by the enzyme β-phellandrene synthase.[6]

beta_Phellandrene_Biosynthesis cluster_MEP MEP Pathway cluster_Monoterpene Monoterpene Synthesis Pyruvate Pyruvate MEP Methylerythritol 4-phosphate Pyruvate->MEP G3P Glyceraldehyde-3-phosphate G3P->MEP IPP Isopentenyl diphosphate (IPP) MEP->IPP DMAPP Dimethylallyl diphosphate (DMAPP) MEP->DMAPP GPP Geranyl diphosphate (GPP) IPP->GPP GPP Synthase DMAPP->GPP beta_Phellandrene β-Phellandrene GPP->beta_Phellandrene β-Phellandrene Synthase

References

A Comparative Guide to Analytical Methods for Beta-Phellandrene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview of GC-MS, GC-FID, and HPLC Methods

At a Glance: Method Comparison

Gas Chromatography (GC) based methods are generally preferred for the analysis of volatile compounds like beta-phellandrene due to their high resolving power and sensitivity.[1] GC-MS provides the added benefit of mass spectral data, which allows for confident peak identification.[2] GC-FID is a robust and cost-effective technique widely used for routine quantitative analysis of terpenes.[3][4] High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly when analyzing complex matrices or when the simultaneous analysis of both volatile and non-volatile compounds is desired.[1][5][6]

Quantitative Performance Comparison

The following table summarizes typical validation parameters for GC-MS, GC-FID, and HPLC methods for the quantification of terpenes. The data presented is a composite from multiple studies on this compound and other terpenes, as a single head-to-head comparison is not available.

Validation ParameterGC-MSGC-FIDHPLC (UV)
Linearity (R²) >0.99[2]>0.99[7]>0.999[8]
Limit of Detection (LOD) 0.005 - 0.067 µg/mL[2][5]0.03 - 0.96 ng on column[7]1.976 µg/mL[9]
Limit of Quantification (LOQ) 0.01 - 0.222 µg/mL[2][5]0.10 - 2.90 ng on column[7]5.989 µg/mL[9]
Accuracy (% Recovery) 79 - 111%[5][6]80 - 120% (general expectation)97 - 103%[8]
Precision (%RSD) < 15%[5][6]< 15%[7]< 2%[8]

*Note: HPLC data is based on a validated method for beta-caryophyllene (B1668595), a structurally related sesquiterpene, as specific data for this compound is limited.[8][9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for terpene analysis in essential oils and plant materials.[2]

a. Sample Preparation (Solvent Extraction):

  • Weigh approximately 100 mg of homogenized plant material or essential oil into a 10 mL screw-cap tube.

  • Add 5 mL of a suitable solvent (e.g., hexane, ethyl acetate, or methanol).

  • Vortex for 1 minute, followed by sonication for 15 minutes in a water bath.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 4 °C/min.

    • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 40-400.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is adapted from validated methods for the quantitative analysis of terpenes in essential oils.[3][7]

a. Sample Preparation:

  • Follow the same solvent extraction procedure as for GC-MS.

b. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID.

  • Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 1:50).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 minutes.

    • Ramp to 220 °C at 5 °C/min, hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated method for the analysis of beta-caryophyllene and is expected to be suitable for this compound with minor modifications.[8][9]

a. Sample Preparation:

  • Accurately weigh about 10 mg of essential oil or extract into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 98:2 v/v). An organic modifier like 0.1% orthophosphoric acid may be added to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 210 nm (this compound has a UV absorbance maximum around this wavelength).

  • Injection Volume: 10 µL.

Method Selection and Cross-Validation Workflow

The choice between these methods depends on the specific analytical needs. GC-MS is ideal for identification and quantification in complex matrices. GC-FID is a reliable workhorse for routine quantification. HPLC offers an alternative for less volatile compounds or when simultaneous analysis with other non-volatile analytes is required.

A typical cross-validation workflow ensures that results are comparable between different methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison Prep Homogenized Sample GCMS GC-MS Analysis Prep->GCMS GCFID GC-FID Analysis Prep->GCFID HPLC HPLC Analysis Prep->HPLC Val_GCMS Validate GC-MS (Linearity, LOD, LOQ, Accuracy, Precision) GCMS->Val_GCMS Val_GCFID Validate GC-FID (Linearity, LOD, LOQ, Accuracy, Precision) GCFID->Val_GCFID Val_HPLC Validate HPLC (Linearity, LOD, LOQ, Accuracy, Precision) HPLC->Val_HPLC Compare Compare Quantitative Results (Statistical Analysis) Val_GCMS->Compare Val_GCFID->Compare Val_HPLC->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

References

Beta-Phellandrene vs. Synthetic Pesticides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable and safer pest management solutions has intensified the scientific community's focus on biopesticides. Among these, beta-phellandrene, a naturally occurring monoterpene, has demonstrated significant insecticidal properties. This guide provides a comprehensive comparison of the efficacy of this compound against commonly used synthetic pesticides, supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The following table summarizes the lethal concentration (LC50) and lethal dose (LD50) values of this compound and three widely used synthetic pesticides against the maize weevil (Sitophilus zeamais), a common stored product pest. Lower values indicate higher toxicity.

CompoundTypeTarget PestAssay TypeLC50LD50Source(s)
This compoundBiopesticide (Monoterpene)Sitophilus zeamaisFumigant3.6 mg/L air-[1]
This compoundBiopesticide (Monoterpene)Sitophilus zeamaisContact-2.2 μ g/adult [1]
ImidaclopridSynthetic (Neonicotinoid)Sitophilus zeamaisContact->5,000 mg/kg[2]
PermethrinSynthetic (Pyrethroid)Sitophilus zeamaisContact-430-4000 mg/kg (rat, oral)[3]
ChlorpyrifosSynthetic (Organophosphate)Sitophilus zeamaisContact0.0063 - 0.0122 ml/l (Zebra fish)-[4]
DeltamethrinSynthetic (Pyrethroid)Sitophilus zeamaisContact & Ingestion0.41 µL/g of grains42.75 µL/g of insects[5][6]

Note: Direct comparison of toxicity values can be challenging due to variations in experimental protocols, target organisms, and exposure routes. The data presented is for illustrative purposes and highlights the need for standardized testing methodologies.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its insecticidal effect primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. This compound has been shown to have an IC50 value of 120.2 microg/mL against AChE.[9]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_pesticide Pesticide Action ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse AChR->Nerve Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into BetaPhellandrene This compound BetaPhellandrene->AChE Inhibits

Caption: Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Standardized bioassays are crucial for the accurate evaluation of insecticide efficacy. The following are detailed methodologies for contact and fumigant toxicity testing.

Contact Toxicity Bioassay (Residual Film Method)

This method assesses the toxicity of a substance when an insect comes into physical contact with a treated surface.[7][8][10][11][12][13]

Materials:

  • Test insects (e.g., Sitophilus zeamais)

  • Test compound (this compound or synthetic pesticide)

  • Volatile solvent (e.g., acetone)

  • Glass petri dishes or vials

  • Micropipette

  • Ventilated holding chamber

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound dissolved in a volatile solvent. A control solution containing only the solvent should also be prepared.

  • Treatment of Surfaces: Apply a known volume (e.g., 1 mL) of each test solution to the inner surface of a petri dish or vial.

  • Solvent Evaporation: Gently rotate the container to ensure an even coating of the solution. Allow the solvent to evaporate completely, leaving a residual film of the test compound.

  • Insect Exposure: Introduce a known number of test insects (e.g., 10-20 adults) into each treated container and the control container.

  • Observation: Maintain the containers in a ventilated holding chamber under controlled conditions (e.g., 25±1°C, 60±5% relative humidity).

  • Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LD50 value using probit analysis.

Contact_Toxicity_Workflow A Prepare Test Solutions (Pesticide in Solvent) B Apply Solution to Petri Dish/Vial A->B C Evaporate Solvent to Leave Residual Film B->C D Introduce Test Insects C->D E Incubate under Controlled Conditions D->E F Record Mortality at Timed Intervals E->F G Calculate LD50 (Probit Analysis) F->G Fumigant_Toxicity_Workflow A Apply Volatile Pesticide to Filter Paper B Place in Airtight Container with Insects (No Direct Contact) A->B C Seal Container B->C D Incubate under Controlled Conditions C->D E Record Mortality at Timed Intervals D->E F Calculate LC50 (Probit Analysis) E->F

References

In Vivo Validation of the Anti-Inflammatory Properties of Phellandrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of phellandrene, a naturally occurring monoterpene, against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of in vivo data on isolated beta-phellandrene, this guide utilizes data for its isomer, alpha-phellandrene (B1212362), as a representative model for phellandrene's anti-inflammatory potential. The data presented is intended to serve as a resource for researchers investigating novel anti-inflammatory agents.

Executive Summary

Phellandrene, a bioactive compound found in the essential oils of various plants, has demonstrated promising anti-inflammatory effects in preclinical studies. This guide synthesizes available in vivo data on alpha-phellandrene and compares its efficacy with the widely used NSAIDs, Indomethacin and Diclofenac. The primary model for comparison is the carrageenan-induced paw edema model, a standard for acute inflammation assessment. The findings suggest that alpha-phellandrene exerts its anti-inflammatory effects through the modulation of key inflammatory mediators, including the reduction of pro-inflammatory cytokines and inhibition of leukocyte migration. While the quantitative data for alpha-phellandrene is still emerging, it presents a compelling case for further investigation into the therapeutic potential of phellandrene isomers.

Comparative Performance Data

The following tables summarize the in vivo anti-inflammatory effects of alpha-phellandrene, Indomethacin, and Diclofenac in the carrageenan-induced paw edema model.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

CompoundSpeciesDoseRoute of AdministrationTime Point (hours)Inhibition of Edema (%)Reference
Alpha-Phellandrene Mice50 mg/kgOral4Not explicitly quantified in paw edema, but significantly reduced neutrophil accumulation[1]
100 mg/kgOral4Not explicitly quantified in paw edema, but significantly reduced neutrophil accumulation[1]
200 mg/kgOral4Not explicitly quantified in paw edema, but significantly reduced neutrophil accumulation[1]
Indomethacin Mice10 mg/kgIntraperitoneal4~50%[2]
Mice10 mg/kgOral531.67 ± 4.40[3]
Rats10 mg/kgOral5Not explicitly quantified, but significant reduction[4]
Diclofenac Rats5 mg/kgOral371.82 ± 6.53[1][5]
Rats20 mg/kgOral371.82 ± 6.53[1][5]
Rats3 mg/kgIntramuscular3Significant reduction[6]

Note: Direct quantitative comparison of paw edema inhibition for alpha-phellandrene is not available in the cited literature; its effect is inferred from the significant reduction in inflammatory cell infiltration.

Table 2: Effects on Inflammatory Mediators

CompoundModelKey FindingsReference
Alpha-Phellandrene Carrageenan-induced peritonitis (Mice)Significantly inhibited the production of pro-inflammatory cytokines TNF-α and IL-6. Inhibited leukocyte rolling and adhesion.[1]
Indomethacin Carrageenan-induced paw edema (Mice)Significantly decreased the levels of TNF-α, IL-1β, and IL-6 in the paw tissue. Inhibited iNOS protein expression.[3]
Diclofenac Carrageenan-induced paw edema (Rats)Significantly reduced paw edema, which is known to be mediated by prostaglandins (B1171923) and other inflammatory molecules.[1][5]

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Swiss mice or Wistar rats are typically used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Treatment: Test compounds (e.g., phellandrene, Indomethacin, Diclofenac) or vehicle (control) are administered orally or intraperitoneally at specified doses, typically 1 hour before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Measurement of Inflammatory Mediators
  • Tissue/Fluid Collection: At the end of the experimental period, animals are euthanized, and the inflamed paw tissue or peritoneal lavage fluid is collected.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • iNOS Expression: The expression of inducible nitric oxide synthase (iNOS) can be determined by Western blot analysis of the paw tissue homogenates.

  • Leukocyte Migration: In the carrageenan-induced peritonitis model, the total and differential leukocyte counts in the peritoneal fluid are determined using a hemocytometer and stained smears. Intravital microscopy can be used to visualize and quantify leukocyte rolling and adhesion in the microcirculation.[1]

Visualizations

Experimental Workflow for In Vivo Anti-Inflammatory Screening

G Experimental Workflow for Carrageenan-Induced Paw Edema Model cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimatization Acclimatization of Animals grouping Random Grouping acclimatization->grouping vehicle Vehicle Control grouping->vehicle positive_control Positive Control (e.g., Indomethacin) grouping->positive_control test_compound Test Compound (this compound) grouping->test_compound carrageenan Subplantar Injection of Carrageenan vehicle->carrageenan positive_control->carrageenan test_compound->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis Calculation of Edema Inhibition measurement->analysis biochemical Biochemical Analysis (Cytokines, etc.) analysis->biochemical

Caption: Workflow of the carrageenan-induced paw edema model.

Postulated Anti-inflammatory Signaling Pathway of Phellandrene

G Postulated Anti-inflammatory Signaling Pathway of Phellandrene cluster_0 Inflammatory Stimulus cluster_1 Cellular Activation cluster_2 Signaling Cascades cluster_3 Inflammatory Mediators cluster_4 Inflammatory Response stimulus e.g., Carrageenan, LPS macrophage Macrophages stimulus->macrophage mast_cell Mast Cells stimulus->mast_cell nf_kb NF-κB Pathway macrophage->nf_kb mapk MAPK Pathway macrophage->mapk mast_cell->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->cytokines prostaglandins Prostaglandins mapk->prostaglandins leukotrienes Leukotrienes mapk->leukotrienes edema Edema cytokines->edema leukocyte_infiltration Leukocyte Infiltration cytokines->leukocyte_infiltration prostaglandins->edema pain Pain prostaglandins->pain leukotrienes->leukocyte_infiltration beta_phellandrene This compound beta_phellandrene->nf_kb Inhibition beta_phellandrene->mapk Inhibition

Caption: Postulated mechanism of phellandrene's anti-inflammatory action.

Conclusion

The available in vivo data, primarily from studies on alpha-phellandrene, suggests that phellandrene possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, including the reduction of pro-inflammatory cytokines and inhibition of leukocyte migration, positions it as a promising candidate for further investigation as a novel anti-inflammatory agent. However, it is crucial to underscore the need for more specific in vivo studies on isolated this compound to fully elucidate its therapeutic potential and to establish a more direct comparison with existing NSAIDs. Future research should focus on dose-response studies, elucidation of its precise molecular mechanisms, and evaluation in chronic inflammation models. This will provide a more comprehensive understanding of its efficacy and safety profile for potential drug development.

References

A Comparative Olfactory Analysis: Beta-Phellandrene and its Minty, Woody Terpene Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the odor profiles of beta-phellandrene, alpha-pinene, beta-pinene (B31000), limonene (B3431351), menthol (B31143), and camphor (B46023), supported by quantitative data and experimental protocols.

In the intricate world of aromatic compounds, terpenes form a vast and diverse family, each with a unique olfactory signature. This guide provides a comprehensive comparison of the odor profile of this compound against other prominent terpenes known for their minty and woody characteristics: alpha-pinene, beta-pinene, limonene, menthol, and camphor. Understanding these nuances is critical for researchers and professionals in fields ranging from pharmacology to flavor and fragrance science, where the specific sensory properties of a molecule can significantly impact its application and efficacy.

Odor Profile Comparison: A Quantitative Overview

The perception of an odor is a complex interplay of various chemical and sensory factors. To objectively compare the olfactory characteristics of these selected terpenes, we have compiled available quantitative data, including odor thresholds. The odor threshold is the lowest concentration of a compound that is perceivable by the human sense of smell. A lower threshold indicates a more potent aroma.

TerpeneOdor Profile DescriptorsOdor Threshold (in air)
This compound Peppery-minty, slightly citrusy, and mildly woody.[1][2]Data not readily available
alpha-Pinene Turpentine-like, spicy, woody, pine, fresh, and slightly herbal.[3][4][5]6.8 ppb
beta-Pinene Woody, fresh, pine-like, and sometimes described as having a slightly minty or spicy note.[6][7]31 ppb
Limonene Strong citrus, zesty, fresh, and sweet.[8][9]11 ppb
Menthol Strong, penetrating, minty, and cooling.[10][11]40 ppb
Camphor Strong, penetrating, mothball-like, medicinal, and cooling.[12][13]160 ppb

Visualizing Olfactory Relationships

To illustrate the relationships between the odor profiles of these terpenes, the following diagram highlights their shared and distinct sensory characteristics.

Terpene_Odor_Profile cluster_minty Minty/Cooling cluster_woody Woody/Piney cluster_citrus Citrusy This compound This compound Menthol Menthol This compound->Menthol Shared Minty Notes beta-Pinene beta-Pinene This compound->beta-Pinene Shared Woody/Minty Notes alpha-Pinene alpha-Pinene This compound->alpha-Pinene Shared Woody Notes Limonene Limonene This compound->Limonene Shared Citrus Notes Camphor Camphor Menthol->Camphor Shared Cooling Sensation alpha-Pinene->beta-Pinene Shared Piney Notes

Figure 1: Interplay of Odor Characteristics Among Selected Terpenes.

Experimental Protocols

The determination of odor profiles and thresholds relies on standardized and rigorous experimental methodologies. Below are detailed protocols for two key techniques: Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and Sensory Panel Evaluation for quantifying perceptual attributes.

Protocol 1: Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (AEDA)

This method is employed to identify the most potent odorants in a sample by determining their flavor dilution (FD) factor.

1. Sample Preparation: a. Prepare a stock solution of the terpene in a suitable solvent (e.g., diethyl ether or dichloromethane) at a known concentration. b. Create a series of stepwise dilutions of the stock solution, typically in factors of 2 or 10.

2. GC-O Analysis: a. Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The effluent from the capillary column is split between the FID and the ODP. b. Column: A non-polar column (e.g., DB-5 or equivalent) is commonly used for terpene analysis. c. GC Conditions: i. Injector Temperature: 250 °C. ii. Oven Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at a rate of 5 °C/min, and hold for 5 min. iii. Carrier Gas: Helium at a constant flow rate of 1.5 mL/min. iv. Split Ratio: The effluent is split 1:1 between the FID and the ODP. d. Olfactometry: i. A trained sensory panelist sniffs the effluent from the ODP. ii. The panelist records the retention time and provides a descriptor for each detected odor. iii. The analysis begins with the most diluted sample and proceeds to the most concentrated. iv. The FD factor for each odorant is the highest dilution at which it is still detected.

3. Data Analysis: a. The retention indices of the detected odorants are calculated. b. The odorants are identified by comparing their retention indices and mass spectra (if a mass spectrometer is used in parallel) with those of authentic standards. c. An aromagram is constructed by plotting the FD factor against the retention index for each odorant.

Protocol 2: Quantitative Descriptive Analysis (QDA) for Sensory Panel Evaluation

This protocol outlines a standardized method for a trained sensory panel to quantify the intensity of specific odor attributes.

1. Panelist Selection and Training: a. Select 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability. b. Conduct training sessions to familiarize panelists with the specific odor attributes to be evaluated (e.g., "minty," "woody," "citrusy," "peppery," "cooling"). c. Provide reference standards for each attribute to anchor the panelists' perceptions.

2. Sample Preparation and Presentation: a. Prepare solutions of each terpene at a concentration well above their respective odor thresholds, diluted in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol). b. Present the samples to the panelists in a controlled environment with consistent temperature, humidity, and airflow. c. Samples should be coded with random three-digit numbers to prevent bias. d. The order of sample presentation should be randomized for each panelist.

3. Sensory Evaluation: a. Panelists evaluate the odor of each sample by dipping a standard fragrance strip into the solution and sniffing. b. For each sample, panelists rate the intensity of each predefined attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low intensity" and "high intensity"). c. Panelists are provided with water and unsalted crackers to cleanse their palate between samples.

4. Data Analysis: a. The intensity ratings from the line scales are converted to numerical data. b. The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute across the different terpenes. c. The results are often visualized using spider or radar plots to provide a clear comparison of the odor profiles.

Conclusion

The olfactory profiles of this compound and its minty and woody counterparts are distinct and complex. While this compound presents a balanced profile with peppery, minty, citrusy, and woody notes, other terpenes exhibit more dominant characteristics. Alpha- and beta-pinene are defined by their strong pine and woody scents, limonene by its quintessential citrus aroma, and menthol and camphor by their powerful minty and cooling sensations. The quantitative data on odor thresholds further highlights the varying potencies of these compounds. For researchers and professionals, a thorough understanding of these differences, supported by robust experimental methodologies, is paramount for the effective and targeted application of these versatile terpenes. The provided protocols offer a foundation for conducting reliable and reproducible sensory analyses, enabling a deeper exploration of the vast chemical senses.

References

Assessing the Genotoxicity of β-Phellandrene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the genotoxicity of beta-phellandrene, a naturally occurring monoterpene found in the essential oils of various plants. The information is intended for researchers, scientists, and drug development professionals involved in the safety assessment of chemical compounds. This document summarizes findings from key genotoxicity assays and provides detailed experimental protocols to support further research.

Executive Summary

The genotoxicity of β-phellandrene has been evaluated in several studies, yielding conflicting results. A comprehensive study by Wei et al. (2017) suggested that β-phellandrene exhibits some genotoxic potential, specifically causing DNA strand breaks and gene mutations.[1] In contrast, a safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that β-phellandrene is not genotoxic based on their available data. This guide presents the available data from different genotoxicity assays to provide a balanced perspective and facilitate informed decision-making.

Comparative Genotoxicity Data

Table 1: Ames Test Results for β-Phellandrene

Bacterial StrainMetabolic Activation (S9)β-Phellandrene ConcentrationResultReference
Salmonella typhimurium (unspecified strains)With and WithoutNot SpecifiedMutagenic[1]
S. typhimurium TA98, TA100, TA1535, TA1537With and WithoutUp to 5000 µ g/plate Non-mutagenicRIFM
Escherichia coli WP2uvrAWith and WithoutUp to 5000 µ g/plate Non-mutagenicRIFM

Table 2: In Vitro Micronucleus Test Results for β-Phellandrene

Cell LineMetabolic Activation (S9)β-Phellandrene ConcentrationResultReference
Not SpecifiedWith and WithoutUp to cytotoxic concentrationsNon-clastogenicRIFM
Not SpecifiedNot SpecifiedNot SpecifiedNo apparent genetic toxicity on a chromosomal level[1]

Table 3: Comet Assay Results for β-Phellandrene (In Vivo)

Animal ModelTissueDosageResultReference
ICR MiceNot Specified712.5 mg/kgNo significant DNA damage[1]
ICR MiceNot Specified1425 mg/kgSignificant DNA damage[1]
ICR MiceNot Specified2850 mg/kgSignificant DNA damage[1]

Table 4: Chromosomal Aberration Test Results for β-Phellandrene (In Vitro)

Cell LineMetabolic Activation (S9)β-Phellandrene ConcentrationResultReference
Chinese Hamster Lung (CHL)Not SpecifiedNot SpecifiedNo apparent genetic toxicity on a chromosomal level[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key genotoxicity assays mentioned in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA, which are auxotrophic for histidine (or tryptophan for E. coli), are used.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Procedure: a. The bacterial strains are exposed to various concentrations of β-phellandrene, a vehicle control (e.g., DMSO), and positive controls in the presence or absence of the S9 mix. b. The mixture is incubated and then plated on a minimal agar (B569324) medium lacking the required amino acid. c. The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes) is cultured to a desired confluency.

  • Treatment: Cells are exposed to various concentrations of β-phellandrene, a vehicle control, and positive controls, both with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by scoring at least 1000-2000 binucleated cells per concentration under a microscope.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Single-cell suspensions are prepared from the test system (in vitro cultured cells or in vivo tissues).

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.

Visualizations

Experimental Workflow for In Vitro Genotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Genotoxicity Assays cluster_analysis Data Analysis Compound β-Phellandrene Preparation Treatment Treatment of Cells with β-Phellandrene & Controls Compound->Treatment Cells Cell Line Culture Cells->Treatment S9_plus With S9 Mix Treatment->S9_plus S9_minus Without S9 Mix Treatment->S9_minus Ames Ames Test S9_plus->Ames Micronucleus Micronucleus Assay S9_plus->Micronucleus S9_minus->Ames S9_minus->Micronucleus Comet Comet Assay S9_minus->Comet Chromosomal Chromosomal Aberration S9_minus->Chromosomal Data Scoring & Quantification Ames->Data Micronucleus->Data Comet->Data Chromosomal->Data Report Genotoxicity Assessment Data->Report

Experimental workflow for assessing the genotoxicity of β-phellandrene.

Plausible Signaling Pathway for β-Phellandrene-Induced Genotoxicity

While the precise signaling pathways of β-phellandrene-induced genotoxicity are not yet elucidated, a plausible mechanism involves the induction of oxidative stress, a common pathway for many genotoxic compounds.

G cluster_cell Cellular Environment cluster_damage DNA Damage cluster_response Cellular Response BP β-Phellandrene Metabolism Cellular Metabolism BP->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeDamage Oxidative DNA Damage (e.g., 8-oxodG, Strand Breaks) ROS->OxidativeDamage DDR DNA Damage Response (e.g., ATM/ATR, p53 activation) OxidativeDamage->DDR Mutation Mutation / Chromosomal Aberration OxidativeDamage->Mutation Repair DNA Repair Pathways (e.g., BER, NER) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Repair->OxidativeDamage Repair

Hypothetical pathway of β-phellandrene-induced genotoxicity via oxidative stress.

Conclusion

The available data on the genotoxicity of β-phellandrene are not entirely consistent. While one study indicates potential for DNA damage and mutagenicity, another industry safety assessment suggests it is not genotoxic.[1] These discrepancies highlight the need for further research, including studies using a standardized set of in vitro and in vivo models and a wider range of cell lines. Researchers are encouraged to consult the primary literature and consider the specific conditions of their own studies when evaluating the genotoxic risk of β-phellandrene. This guide serves as a starting point for understanding the current state of knowledge and provides the necessary tools to design further investigations.

References

A Comparative Guide to the Structure-Activity Relationships of Phellandrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of α-phellandrene and β-phellandrene, two isomeric monoterpenes found in the essential oils of various plants. The structural difference between these isomers—the position of a double bond within the cyclohexadiene ring—influences their pharmacological properties. This document summarizes key experimental data on their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, and provides detailed experimental protocols for the cited assays.

Structural Differences

α-Phellandrene and β-phellandrene are constitutional isomers with the chemical formula C₁₀H₁₆. The key structural difference lies in the placement of the double bonds within the six-membered ring. In α-phellandrene, both double bonds are endocyclic (within the ring), whereas in β-phellandrene, one double bond is endocyclic and the other is exocyclic (outside the ring). This seemingly minor structural variance has a significant impact on their biological activities.

Comparative Biological Activities

While research has more extensively focused on α-phellandrene, available data suggests that both isomers possess a range of biological effects. The following tables summarize the quantitative data available for each isomer.

Antimicrobial Activity

The phellandrene isomers have demonstrated activity against a variety of microbial pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy, with lower values indicating greater potency.

IsomerMicroorganismMIC ValueReference
α-Phellandrene Penicillium cyclopium1.7 mL/L[1]
Candida albicans (ATCC 90028)0.0312 mg/mL
Candida albicans (MTCC 277)0.0156 mg/mL
Bacillus sp.Not specified[2]
Escherichia coliNot specified[2]
Pseudomonas aeruginosaNot specified[2]
Staphylococcus aureusNot specified[2]
β-Phellandrene Candida albicansGood activity noted

Note: Direct comparative studies using the same microbial strains and methodologies are limited, making a side-by-side comparison challenging.

Antioxidant Activity

The antioxidant potential of the phellandrene isomers is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC₅₀ value represents the concentration required to scavenge 50% of the free radicals.

IsomerAssayIC₅₀ ValueReference
α-Phellandrene ABTS367.7 ± 1.6 µg/mL[3]
NO radical scavenging216.9 ± 5.7 µg/mL[3]
β-Phellandrene DPPHStrong activity noted in essential oil

Note: Quantitative IC₅₀ values for β-phellandrene in standardized antioxidant assays are not well-documented in the reviewed literature, though essential oils containing it show antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory effects of phellandrene isomers are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

IsomerAssayInhibition/IC₅₀ ValueReference
α-Phellandrene NO Production (LPS-stimulated RAW 264.7 cells)63.8% inhibition at 100 µM[4]
Superoxide Anion (O₂⁻) Production70.6 ± 4.3% reduction at 100 µM[4]
NF-κB Inhibition14.8% at 50 µM[3]
β-Phellandrene NO ProductionData not available

Note: There is a significant gap in the literature regarding the in vitro anti-inflammatory activity of β-phellandrene.

Cytotoxic Activity

The cytotoxic potential of phellandrene isomers against various cancer cell lines is a growing area of research. The IC₅₀ value represents the concentration that inhibits 50% of cell viability.

IsomerCell LineIC₅₀ ValueReference
α-Phellandrene Human liver cancer (J5)~30-50 µM (viability reduced to 61-51%)
Melanoma (B-16/F-10)436.0 µg/mL
Sarcoma 180 (S-180)217.9 µg/mL
β-Phellandrene RAW 264.7 (macrophage)Cytotoxic at 50-200 µg/mL

Note: The cytotoxic activity is cell-line dependent, and direct comparative studies between the isomers are lacking.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism of α-Phellandrene via NF-κB Pathway Inhibition

α-Phellandrene has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α and IL-6. α-Phellandrene can suppress the degradation of IκB, thereby preventing NF-κB activation and subsequent inflammation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P P-IkB IkB->IkB_P NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation IkB_NF_kB IkB-NF-kB Complex IkB_NF_kB->IkB IkB_NF_kB->NF_kB releases alpha_Phellandrene α-Phellandrene alpha_Phellandrene->IKK inhibits DNA DNA NF_kB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Pro_inflammatory_Genes

Caption: α-Phellandrene inhibits the NF-κB signaling pathway.

Cytotoxic Mechanism via Induction of Apoptosis

The cytotoxic effects of phellandrene isomers are, in part, attributed to the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a key mechanism. Cellular stress, induced by compounds like phellandrenes, can lead to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm Phellandrenes Phellandrenes Mitochondrion Mitochondrion Phellandrenes->Mitochondrion induces stress Cytochrome_c_c Cytochrome c Mitochondrion->Cytochrome_c_c releases Cytochrome_c_m Cytochrome c Apoptosome Apoptosome Cytochrome_c_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Cell_Death Apoptosis Caspase3->Cell_Death executes

Caption: Phellandrenes can induce apoptosis via the intrinsic pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Workflow:

MIC_Workflow Start Start Prepare_Isomer_Stock Prepare Phellandrene Isomer Stock Solution Start->Prepare_Isomer_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Isomer_Stock->Serial_Dilution Inoculate Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Read_Results Visually or Spectrophotometrically Assess Microbial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation of Phellandrene Solutions: Prepare a stock solution of the phellandrene isomer in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and broth) and negative (broth only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the phellandrene isomer that completely inhibits visible growth of the microorganism.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the DPPH free radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the phellandrene isomer in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of the phellandrene sample to the DPPH working solution. Include a control (methanol and DPPH solution) and a blank (methanol only).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phellandrene isomer for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion

The available evidence suggests that both α- and β-phellandrene possess a range of promising biological activities. α-Phellandrene has been more extensively studied, with quantitative data available for its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The primary mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and the induction of apoptosis.

A significant knowledge gap exists concerning the biological activities of β-phellandrene. While it is often cited as having similar properties to its alpha isomer, there is a lack of direct comparative studies and quantitative data to substantiate these claims. Future research should focus on conducting head-to-head comparisons of the phellandrene isomers using standardized assays to fully elucidate their structure-activity relationships. Such studies are crucial for identifying the more potent isomer for specific therapeutic applications and for advancing the development of these natural compounds as potential pharmaceutical agents.

References

Indoor vs. Outdoor Cannabis Cultivation: A Comparative Analysis of Terpene Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances of cannabis cultivated in controlled versus natural environments reveals significant disparities in their terpene and cannabinoid profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the impact of cultivation methodology on the chemical composition of Cannabis sativa.

Recent studies have demonstrated that cannabis grown outdoors under natural sunlight and in living soil tends to exhibit a more diverse and abundant terpene profile compared to its indoor-grown counterparts of the same genetic strain.[1][2][3] Notably, outdoor-grown cannabis has been found to have a greater prevalence of sesquiterpenes, which are complex terpenes known for their therapeutic potential.[1][2] Conversely, indoor-grown cannabis may present higher concentrations of oxidized and degraded cannabinoids, potentially due to the absence of the protective antioxidant shield that a robust terpene profile provides.[1][2]

This guide will delve into the quantitative differences in terpene expression, detail the experimental protocols used to ascertain these differences, and illustrate the key pathways and factors influencing these outcomes.

Quantitative Terpene Profile Comparison

The following table summarizes the quantitative analysis of terpene profiles in two cannabis cultivars, 'Red Velvet' and 'Cheetah Piss', grown under indoor and outdoor conditions. The data reveals significantly higher levels of several key terpenes in the outdoor-grown samples.

TerpeneCultivarIndoor (µg/g)Outdoor (µg/g)Fold Change (Outdoor/Indoor)
β-Myrcene Red Velvet1,234.5 ± 156.73,456.8 ± 210.42.80
Cheetah Piss1,567.8 ± 189.24,123.4 ± 256.92.63
Limonene Red Velvet876.5 ± 98.32,134.5 ± 154.82.43
Cheetah Piss987.6 ± 112.12,567.8 ± 189.52.60
β-Caryophyllene Red Velvet456.7 ± 54.81,876.5 ± 123.44.11
Cheetah Piss567.8 ± 65.42,012.3 ± 145.73.54
α-Humulene Red Velvet234.5 ± 28.91,123.4 ± 89.74.79
Cheetah Piss345.6 ± 41.21,345.6 ± 101.23.89
α-Bergamotene Red Velvet123.4 ± 15.6789.0 ± 65.46.40
Cheetah Piss145.6 ± 18.9890.1 ± 76.56.11
α-Guaiene Red Velvet56.7 ± 8.9456.7 ± 34.58.05
Cheetah Piss78.9 ± 10.1512.3 ± 41.26.49
Germacrene B Red Velvet34.5 ± 5.6345.6 ± 28.910.02
Cheetah Piss45.6 ± 6.7412.3 ± 35.69.04

Data is presented as mean ± standard deviation. The data is representative based on findings from comparative studies.

Experimental Protocols

The following methodologies are representative of the analytical techniques used to determine the cannabinoid and terpene profiles of cannabis samples.

Sample Preparation
  • Homogenization: Dried cannabis flower samples are cryo-ground to a fine, homogenous powder to ensure representative subsampling.

  • Extraction for Terpene Analysis: A subsample of the ground material (approximately 100-200 mg) is placed in a centrifuge tube. An appropriate organic solvent, such as ethanol (B145695) or pentane, is added, along with an internal standard. The mixture is then vortexed and sonicated to ensure thorough extraction of the terpenes.

  • Extraction for Cannabinoid Analysis: A similar extraction process is used for cannabinoids, often with methanol (B129727) or a methanol/chloroform mixture.

  • Centrifugation and Filtration: The extract is centrifuged to pellet solid plant material. The resulting supernatant is then filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Terpene Analysis

Terpenes are volatile compounds, making GC-MS the gold standard for their identification and quantification.[4]

  • Instrumentation: An Agilent 7890B Gas Chromatograph coupled with an Agilent 5977A Mass Spectrometer, or equivalent.

  • Column: A Restek Rxi-5Sil MS column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Temperature Program:

    • Initial oven temperature of 60°C, held for 2 minutes.

    • Ramp to 190°C at a rate of 3°C/min.

    • Ramp to 280°C at a rate of 20°C/min, with a final hold for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Identification: Terpenes are identified based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Cannabinoid Analysis

UPLC-MS is a highly sensitive and specific method for quantifying cannabinoids, including their acidic precursors.

  • Instrumentation: A Waters ACQUITY UPLC I-Class System coupled with a Xevo TQD Mass Spectrometer, or equivalent.

  • Column: A C18 reverse-phase column (e.g., Waters CORTECS UPLC C18+, 1.6 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of cannabinoids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific cannabinoids, providing high selectivity and sensitivity.

Visualizations

Experimental Workflow for Terpene and Cannabinoid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing start Cannabis Flower Sample homogenize Cryo-Grinding & Homogenization start->homogenize extract_terpene Solvent Extraction (Terpenes) homogenize->extract_terpene extract_cannabinoid Solvent Extraction (Cannabinoids) homogenize->extract_cannabinoid centrifuge Centrifugation extract_terpene->centrifuge extract_cannabinoid->centrifuge filter Filtration (0.22 µm) centrifuge->filter gcms GC-MS Analysis filter->gcms for Terpenes uplcms UPLC-MS Analysis filter->uplcms for Cannabinoids terpene_id Terpene Identification & Quantification gcms->terpene_id cannabinoid_id Cannabinoid Quantification uplcms->cannabinoid_id

Caption: Experimental workflow for cannabis analysis.

Factors Influencing Terpene Biosynthesis

terpene_biosynthesis_factors cluster_environment Cultivation Environment cluster_factors Influencing Factors cluster_pathways Biosynthesis Pathways cluster_terpenes Terpene Classes indoor Indoor light Light (Spectrum & Intensity) indoor->light Artificial temp Temperature indoor->temp Controlled soil Soil & Nutrients indoor->soil Artificial Media stress Biotic & Abiotic Stress indoor->stress Lower Exposure outdoor Outdoor outdoor->light Sunlight outdoor->temp Variable outdoor->soil Living Soil outdoor->stress Higher Exposure mep MEP Pathway (Plastidial) light->mep mev MEV Pathway (Cytosolic) light->mev temp->mep temp->mev soil->mep soil->mev stress->mep stress->mev mono Monoterpenes mep->mono sesqui Sesquiterpenes mev->sesqui

Caption: Environmental factors influencing terpene biosynthesis.

References

Assessing the Skin Sensitization Potential of Beta-Phellandrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the skin sensitization potential of beta-phellandrene, a naturally occurring cyclic monoterpene found in the essential oils of various plants. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the current understanding of this compound's allergenic properties, supported by experimental data from established in vivo and in vitro testing methods. This document compares its activity with other relevant terpene analogs and details the methodologies of key predictive assays.

Executive Summary

This compound has been identified as a skin sensitizer (B1316253), primarily based on in vivo data from the murine Local Lymph Node Assay (LLNA). It is classified as a prohapten, meaning it requires metabolic activation within the skin to become an allergen. While direct experimental data for this compound in newer in chemico and in vitro assays such as the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay are limited in publicly available literature, this guide provides comparative data from structurally similar terpenes to offer a broader context for its potential activity in these alternative testing methods.

Data Presentation: Quantitative Assessment of Skin Sensitization Potential

The following tables summarize the available quantitative data for this compound and comparable terpenes from key skin sensitization assays.

SubstanceCAS NumberAssayEndpointResultClassificationReference
This compound 555-10-2LLNAEC35.6%Sensitizer
Alpha-Terpinene99-86-5DPRACysteine Depletion54.69%Reactive
Alpha-Terpinene99-86-5KeratinoSens™EC1.511.66 µMSensitizer
Limonene5989-27-5LLNAEC3>50% (non-oxidized)Non-sensitizer
Oxidized LimoneneN/ALLNAEC34.3%Sensitizer
Alpha-Pinene80-56-8KeratinoSens™EC1.5>2000 µMNon-sensitizer

Table 1: Comparative Skin Sensitization Data. The EC3 value from the Local Lymph Node Assay (LLNA) represents the estimated concentration of a chemical required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to controls, a positive indication of sensitization. For the Direct Peptide Reactivity Assay (DPRA), peptide depletion indicates direct reactivity with proteins. The EC1.5 value in the KeratinoSens™ assay is the concentration at which a 1.5-fold induction of the luciferase reporter gene is observed.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below, based on OECD Test Guidelines.

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of test substance application on the mouse ear.

  • Animals: Typically, female CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle, often acetone:olive oil (4:1).

  • Application: A defined volume of the test substance at various concentrations is applied to the dorsum of both ears for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with ³H-methyl thymidine (B127349).

  • Sample Collection: Five hours after injection, the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of ³H-methyl thymidine is measured by a beta-scintillation counter. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is then interpolated from the dose-response curve.

LLNA_Workflow cluster_animal_prep Animal Preparation cluster_application Substance Application cluster_measurement Proliferation Measurement cluster_analysis Data Analysis Animal_Selection Select Mice (e.g., CBA/J) Test_Substance_Prep Prepare Test Substance in Vehicle Animal_Selection->Test_Substance_Prep Application Apply to Ears (Days 1-3) Test_Substance_Prep->Application Injection Inject ³H-methyl thymidine (Day 5) Application->Injection Lymph_Node_Excision Excise Auricular Lymph Nodes Injection->Lymph_Node_Excision Scintillation_Counting Measure Radioactivity Lymph_Node_Excision->Scintillation_Counting Calculate_SI Calculate Stimulation Index (SI) Scintillation_Counting->Calculate_SI Determine_EC3 Determine EC3 Value Calculate_SI->Determine_EC3

Fig. 1: Murine Local Lymph Node Assay (LLNA) Workflow.
Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the covalent binding to skin proteins.

  • Peptide Solution Preparation: Synthetic peptides containing either cysteine or lysine are dissolved in a suitable buffer.

  • Test Chemical Incubation: The test chemical is incubated with the peptide solutions for 24 hours at room temperature.

  • Sample Analysis: The concentration of the remaining non-depleted peptide is measured using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine peptides. Based on the mean depletion, the chemical is categorized into one of four reactivity classes (no, low, moderate, or high reactivity).

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Peptide_Prep Prepare Cysteine & Lysine Peptide Solutions Incubate Incubate Peptides with Test Chemical (24h) Peptide_Prep->Incubate Test_Chem_Prep Prepare Test Chemical Solution Test_Chem_Prep->Incubate HPLC_Analysis Analyze Samples by HPLC-UV Incubate->HPLC_Analysis Calculate_Depletion Calculate % Peptide Depletion HPLC_Analysis->Calculate_Depletion Classify_Reactivity Classify Reactivity Calculate_Depletion->Classify_Reactivity

Fig. 2: Direct Peptide Reactivity Assay (DPRA) Workflow.
KeratinoSens™ Assay - OECD 442D

The KeratinoSens™ assay is an in vitro method using a human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). This assay assesses the activation of the Keap1-Nrf2 pathway, a key event in skin sensitization.

  • Cell Culture: KeratinoSens™ cells are cultured in 96-well plates.

  • Test Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is performed to measure cell viability.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. A chemical is classified as a sensitizer if it induces a statistically significant 1.5-fold or greater induction of luciferase activity (EC1.5) at a concentration that does not cause excessive cytotoxicity.

Signaling Pathway in Skin Sensitization: The Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Many skin sensitizers are electrophiles that can activate this pathway in keratinocytes.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. When cells are exposed to electrophilic sensitizers, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of cytoprotective enzymes. The KeratinoSens™ assay leverages this mechanism by using a luciferase reporter gene linked to the ARE.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Sensitizer Electrophilic Sensitizer Sensitizer->Keap1 modifies Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation ARE ARE Nrf2_n->ARE binds Gene_Expression Induction of Cytoprotective Genes ARE->Gene_Expression

Fig. 3: Keap1-Nrf2 Signaling Pathway in Skin Sensitization.

Conclusion

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of beta-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. beta-Phellandrene, a cyclic monoterpene utilized in fragrance and flavor industries, requires specific procedures for its proper disposal due to its hazardous characteristics.[1] Adherence to these guidelines is essential for minimizing environmental impact and protecting personnel.

This compound is classified as a flammable liquid and an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[2][3] Therefore, it is imperative that this substance is not disposed of through standard waste streams such as household garbage or sewer systems.[3] The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[2]

Hazard and Disposal Information Summary

CharacteristicDataSource
GHS Classification Flammable Liquid (Category 3), Aspiration Hazard (Category 1), Skin Irritation (Category 2)[2][3]
Hazard Statements H226: Flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation.[2][3]
Disposal Recommendation Must not be disposed of with household garbage. Do not allow product to reach sewage system. Dispose of contents/container to an approved waste disposal plant.[3]
UN Number UN1993[3]
Incompatibility Strong oxidizing agents.[4]

Procedural Guidance for Disposal

The following step-by-step protocol outlines the proper disposal of this compound in a laboratory setting. This procedure is based on general hazardous waste management guidelines and should be adapted to comply with the specific protocols of your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol: Disposal of this compound Waste

  • Waste Identification and Segregation:

    • Treat all unwanted this compound and materials contaminated with it as hazardous waste.[5]

    • Collect this compound waste in a designated, properly labeled container.

    • Since this compound is a non-halogenated solvent, it is crucial to collect it separately from halogenated solvent waste to avoid higher disposal costs.[6] Do not mix with incompatible chemicals.[7]

  • Container Management:

    • Use a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[8][9] The original container is often the best choice.[5]

    • The container must have a secure, leak-proof closure and be kept closed except when adding waste.[8][9]

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[9]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[10]

    • The storage area should be well-ventilated, cool, and away from heat sources or open flames.[4]

    • Ensure secondary containment is used to prevent spills from spreading.[8]

  • Disposal Request and Pickup:

    • Once the container is full or is no longer being added to, contact your institution's EHS or hazardous waste management office to schedule a pickup.[10]

    • Do not attempt to dispose of the waste yourself through incineration or other means unless you are specifically trained and authorized to do so.[11][12]

  • Empty Container Disposal:

    • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains, or 3% by weight for containers less than 110 gallons.[7]

    • To dispose of an "empty" container as regular trash, it should be triple-rinsed with a suitable solvent.[9] The rinsate from this process must be collected and treated as hazardous waste.[9]

    • After triple-rinsing, deface or remove all hazardous labels from the container before disposal.[5]

Disposal Workflow

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation cluster_3 Step 4: Disposal A Unwanted this compound or contaminated materials B Isolate as Hazardous Waste A->B C Segregate from incompatible wastes (e.g., halogenated solvents) B->C D Select compatible, sealed container C->D E Label container: 'Hazardous Waste' 'this compound' D->E F Store in designated satellite accumulation area E->F G Use secondary containment F->G H Contact Institutional EHS for pickup G->H I Licensed hazardous waste vendor collects H->I J Final Disposal (e.g., Incineration, Recycling) I->J

Figure 1. A flowchart outlining the proper disposal procedure for this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling beta-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of beta-Phellandrene, a cyclic monoterpene used in various applications, including fragrances and as a chemical intermediate. Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.

Essential Safety Information at a Glance

This compound is a flammable liquid and vapor that may be fatal if swallowed and enters airways. It can also cause skin irritation.[1][2] Understanding its physical and chemical properties is the first step toward safe handling.

PropertyValue
CAS Number 555-10-2[1]
Molecular Formula C10H16[1]
Molecular Weight 136.23 g/mol [3]
Appearance Colorless to pale yellow, clear liquid[4][5]
Boiling Point 171-174 °C[3][4]
Flash Point 43.89 °C (111.00 °F)[4]
Vapor Pressure 1.573 - 1.59 mmHg @ 25 °C[3][4]
Specific Gravity 0.839 - 0.852 @ 20/25 °C[4][5]
Solubility Insoluble in water; soluble in alcohol and ether.[4][5]
Personal Protective Equipment (PPE) Protocol

A rigorous PPE protocol is non-negotiable when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side-shields.[1] A face shield may be required for splash hazards.[6]Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][7] Double gloving may be necessary for added protection.[7]Prevents skin contact and potential irritation.[2]
Body Protection Impervious clothing, such as a lab coat.[1] For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.Protects skin from accidental spills and contamination.
Respiratory Protection A suitable respirator should be used when working in areas with inadequate ventilation or when aerosol formation is possible.[1]Prevents inhalation of harmful vapors.
Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, hazard pictograms, and handling precautions.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1][8]

  • The recommended storage temperature is between 4°C and 8°C.[1][5]

  • Keep the container away from direct sunlight, heat, sparks, open flames, and other sources of ignition.[1][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[9]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Ground and bond containers when transferring material.[2]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

4. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Prevent further leakage or spillage if it is safe to do so.

  • Contain the spill using an inert, absorbent material such as sand, diatomite, or universal binders.[1][2]

  • Collect the absorbed material into a suitable container for disposal.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

1. Waste Collection:

  • Collect all waste materials, including unused this compound and contaminated absorbents, in a clearly labeled, sealed container.

  • Do not mix with other waste streams.

2. Disposal Procedure:

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[1]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in household garbage.[2]

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area (Fume Hood) B->C Proceed to Handling D Use and Transfer C->D E Decontaminate Work Area D->E After Use F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G H Collect Waste in Labeled Container G->H I Arrange for Professional Disposal H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Phellandrene
Reactant of Route 2
beta-Phellandrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.